3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYSBCAKDARVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397281 | |
| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96134-79-1 | |
| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide chemical properties
An In-depth Technical Guide to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
Introduction
In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of targeted therapeutics. This guide provides a comprehensive technical overview of This compound (also known as 3-(N,N-dimethylsulfamoyl)benzohydrazide), a molecule of significant interest for researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.
The convergence of the N,N-dimethylbenzenesulfonamide moiety with a hydrazinocarbonyl group presents a unique chemical architecture. The sulfonamide group is a well-established pharmacophore, notably for its role in carbonic anhydrase inhibition, a mechanism central to the treatment of glaucoma, epilepsy, and certain types of cancer[][2][][4]. The hydrazide functional group, a versatile synthetic intermediate, is also a component of numerous biologically active compounds, exhibiting antimicrobial and anticancer properties[5][6][7]. This guide will delve into the chemical properties of this compound, a proposed synthetic route, and its promising future in therapeutic research.
Physicochemical Properties
| Property | Predicted Value | Source |
| CAS Number | 96134-79-1 | [8] |
| Molecular Formula | C₉H₁₃N₃O₃S | [8] |
| Molecular Weight | 243.28 g/mol | [8] |
| Density | 1.333 ± 0.06 g/cm³ | [8] |
| pKa | 11.89 ± 0.10 | [8] |
These predicted values suggest a solid compound with a relatively high pKa, indicating weak basicity of the hydrazide group. Further experimental validation is essential for a complete understanding of its properties.
Synthesis and Characterization
A reliable synthetic route is paramount for the exploration of any novel compound. Based on established organic chemistry principles, a two-step synthesis from the corresponding methyl ester is proposed.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(dimethylsulfamoyl)benzoate
The initial step involves the Fischer esterification of 3-(dimethylsulfamoyl)benzoic acid. This acid-catalyzed reaction with methanol will yield the corresponding methyl ester.
Protocol:
-
To a solution of 3-(dimethylsulfamoyl)benzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-(dimethylsulfamoyl)benzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
The final step is the hydrazinolysis of the methyl ester. This nucleophilic acyl substitution reaction replaces the methoxy group with a hydrazinyl group.
Protocol:
-
Dissolve methyl 3-(dimethylsulfamoyl)benzoate (1.0 eq) in ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.
-
Recrystallize from a suitable solvent such as ethanol to obtain the purified product.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N,N-dimethyl protons (a singlet around 2.7-3.0 ppm), and the hydrazide protons (broad singlets for NH and NH₂).
-
¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the aromatic carbons, the carbonyl carbon (around 165-170 ppm), and the N,N-dimethyl carbons.
-
FT-IR: The infrared spectrum will be critical for identifying the key functional groups. Expected characteristic peaks include N-H stretching from the hydrazide group (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and S=O stretching from the sulfonamide (around 1350 and 1160 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its two primary functional groups: the hydrazide and the sulfonamide. The hydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of biologically active molecules[9][10].
The primary therapeutic potential of this compound lies in its likely role as a carbonic anhydrase inhibitor . The benzenesulfonamide group is a key zinc-binding pharmacophore that can coordinate to the zinc ion in the active site of carbonic anhydrases, disrupting their catalytic activity[][2][][4].
Hypothetical Mechanism of Carbonic Anhydrase Inhibition
Caption: Hypothetical inhibition of carbonic anhydrase by this compound.
This inhibitory action has significant implications for cancer therapy. Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these isoforms are therefore highly sought after as anticancer agents[4].
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related benzenesulfonamide and hydrazide compounds suggest that appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. Its structural features suggest a strong candidacy for development as a carbonic anhydrase inhibitor, with possible applications in oncology and other therapeutic areas. This guide provides a foundational framework for its synthesis, characterization, and safe handling. Further experimental investigation is warranted to fully elucidate its chemical properties and biological activity, which will undoubtedly pave the way for its potential use in novel drug development programs.
References
Sources
- 2. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | C11H17N3O3S | CID 690602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1429-44-3,4-chloro-3-[(methylamino)sulfonyl]benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 677782-39-7,4-(N,N-Dimethylsulfamoyl)benzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 5455-34-5,5,5-Diethyl-imidazolidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty or limited commercial availability, this guide extrapolates its core characteristics, synthesis, and potential applications based on established chemical principles and the well-documented properties of structurally related analogs. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based therapeutic agents.
Introduction and Rationale
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their diverse biological activities. The incorporation of a hydrazinocarbonyl moiety introduces a versatile functional group capable of participating in various chemical transformations and biological interactions. This unique combination in this compound suggests its potential as a valuable intermediate in the synthesis of more complex molecules and as a candidate for screening in various drug discovery programs. The N,N-dimethylsulfonamide group provides metabolic stability and modulates the physicochemical properties of the molecule. The hydrazide functional group is a key pharmacophore in a number of approved drugs and is known to act as a bioisostere for carboxylic acids and amides, and to chelate metal ions in enzyme active sites.
Physicochemical Properties and Structural Analysis
The precise experimental data for this compound is not available. However, its properties can be predicted based on its constituent functional groups and comparison with analogous structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₃N₃O₃S | Based on structural components. |
| Molecular Weight | ~243.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Typical for small organic molecules of this class. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of polar functional groups (sulfonamide, hydrazide) suggests some water solubility, while the aromatic ring and dimethyl groups favor solubility in organic solvents. |
| Melting Point | Expected to be relatively high | Crystalline solids with hydrogen bonding capabilities (hydrazide) typically have higher melting points. |
| pKa | The hydrazide moiety will have a basic nitrogen atom, and the sulfonamide nitrogen is generally non-basic. | The terminal NH₂ of the hydrazide is the most basic site. |
digraph "3_Hydrazinocarbonyl_NN_dimethyl_benzenesulfonamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; N2 [label="N", fontcolor="#4285F4"]; N3 [label="N", fontcolor="#4285F4"]; H1[label="H", fontsize=10]; H2[label="H", fontsize=10]; H3[label="H", fontsize=10]; H4[label="H", fontsize=10]; H5[label="H", fontsize=10]; H6[label="H", fontsize=10]; H7 [label="H", fontsize=10]; H8 [label="H", fontsize=10]; H9 [label="H", fontsize=10]; H10 [label="H", fontsize=10]; H11 [label="H", fontsize=10]; H12 [label="H", fontsize=10]; H13 [label="H", fontsize=10];
// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- N1; N1 -- C7; N1 -- C8; C3 -- C9; C9 -- O3 [style=double]; C9 -- N2; N2 -- N3;
// Edges for hydrogens C2 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; C7 -- H5; C7 -- H6; C7 -- H7; C8 -- H8; C8 -- H9; C8 -- H10; N2 -- H11; N3 -- H12; N3 -- H13;
}
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available materials. The key transformation is the formation of the hydrazide from a suitable carboxylic acid derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(N,N-Dimethylsulfamoyl)benzoic acid
This intermediate is crucial and can be synthesized from 3-aminobenzoic acid.
-
Diazotization: Dissolve 3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. To this solution, add the diazonium salt solution from the previous step slowly, allowing for the evolution of nitrogen gas.
-
Hydrolysis: After the addition is complete, heat the reaction mixture to hydrolyze the resulting sulfonyl chloride to the sulfonic acid.
-
Chlorination: Treat the sulfonic acid with thionyl chloride or a similar chlorinating agent to form 3-(chlorosulfonyl)benzoic acid.
-
Amination: React the 3-(chlorosulfonyl)benzoic acid with an excess of dimethylamine to yield 3-(N,N-dimethylsulfamoyl)benzoic acid.
Step 2: Synthesis of this compound
-
Activation of the Carboxylic Acid: Convert the 3-(N,N-dimethylsulfamoyl)benzoic acid to its more reactive acyl chloride by refluxing with thionyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Hydrazinolysis: Dissolve the resulting 3-(N,N-dimethylsulfamoyl)benzoyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath and add a solution of hydrazine hydrate dropwise with stirring. Allow the reaction to proceed at room temperature for several hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Drug Development
The structural motifs within this compound suggest several promising avenues for its application in drug discovery.
Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a well-established zinc-binding group that is crucial for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[2] The hydrazide tail can be further modified to interact with the active site of different CA isoforms, potentially leading to potent and selective inhibitors.
Caption: Putative binding mode of a benzenesulfonamide inhibitor in the active site of carbonic anhydrase.
Anticancer and Antimicrobial Activity
Numerous sulfonamide derivatives have demonstrated significant anticancer and antimicrobial properties.[3][4] The hydrazide-hydrazone scaffold, which can be readily synthesized from the target compound, is also a known pharmacophore with a broad spectrum of biological activities, including antitubercular and anticancer effects.[5]
Synthetic Intermediate
This compound is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which possess significant pharmacological properties. The terminal amino group of the hydrazide can be readily condensed with aldehydes, ketones, and other electrophiles to generate a library of derivatives for high-throughput screening.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm. A singlet for the N,N-dimethyl protons around 2.7 ppm. Broad signals for the NH and NH₂ protons of the hydrazide group. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A carbonyl carbon around 165-170 ppm. A signal for the N,N-dimethyl carbons around 38 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated exact mass. Characteristic fragmentation patterns involving the loss of the hydrazide and dimethylamino groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide) around 3300 cm⁻¹, C=O stretching (amide) around 1650 cm⁻¹, and S=O stretching (sulfonamide) around 1350 and 1160 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a promising, albeit not widely documented, chemical entity with significant potential in drug discovery and organic synthesis. This guide provides a theoretical framework for its synthesis, characterization, and potential applications, drawing upon the extensive knowledge base of sulfonamide and hydrazide chemistry. It is intended to serve as a catalyst for further research into this and related compounds, paving the way for the development of novel therapeutic agents.
References
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. (n.d.). Retrieved from [Link]
-
N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. PubChem. (n.d.). Retrieved from [Link]
-
1,2-Dibenzoylhydrazine–dimethylformamide (3/1). National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. National Center for Biotechnology Information. (2023). Retrieved from [Link]
- CN101585781A - Preparing method of N, N-dimethylbenzamide. Google Patents. (n.d.).
-
Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. MDPI. (2009). Retrieved from [Link]
-
Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. (n.d.). Retrieved from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Center for Biotechnology Information. (2021). Retrieved from [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. PubMed. (2024). Retrieved from [Link]
-
3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. ResearchGate. (2009). Retrieved from [Link]
- WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. Google Patents. (2013).
-
Reaction of Hydrazine Derivatives with Methylsulfonyl Chloride. Synthesis of Alkenylpyrazoles. Sci-Hub. (n.d.). Retrieved from [Link]
-
Synthesis of poly(hydrazide). PrepChem. (n.d.). Retrieved from [Link]
- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents. (n.d.).
-
A facile and efficient one pot synthesis of some novel hydrazides from acid chlorides. Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide molecular structure
An In-depth Technical Guide to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Abstract
The benzenesulfonamide framework is a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents. This guide provides a detailed examination of a specific derivative, this compound. While comprehensive experimental data for this particular molecule is not extensively available in public literature, this document synthesizes information on its structural characteristics, a proposed synthetic pathway, and its potential biological significance based on the well-established properties of the benzenesulfonamide class of compounds. This guide is intended for researchers and professionals in drug discovery and development, offering foundational knowledge and theoretical insights to stimulate further investigation into this promising compound.
Molecular Structure and Physicochemical Properties
This compound possesses a core structure consisting of a benzene ring substituted with a dimethylsulfonamide group and a hydrazinocarbonyl group at the meta position.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | - |
| CAS Number | 96134-79-1 | [1] |
| Molecular Formula | C₉H₁₃N₃O₃S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Predicted Density | 1.333 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 11.89 ± 0.10 | [1] |
Structural Visualization
The two-dimensional structure of this compound highlights the spatial arrangement of its functional groups.
Caption: 2D structure of this compound.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-chlorosulfonylbenzoic acid.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol (Hypothetical)
Step 1: Synthesis of 3-(N,N-dimethylsulfamoyl)benzoic acid
-
Dissolve 3-chlorosulfonylbenzoic acid in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of dimethylamine (in excess, typically 2.2 equivalents) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(N,N-dimethylsulfamoyl)benzoic acid.
Step 2: Synthesis of this compound
-
Suspend 3-(N,N-dimethylsulfamoyl)benzoic acid in a suitable solvent like dichloromethane.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or convert the carboxylic acid to its acid chloride using thionyl chloride.
-
Stir the mixture at room temperature for 1-2 hours to form the activated ester or acid chloride.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Continue stirring at room temperature for several hours or overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Predicted Spectroscopic Data
Based on the structure, the following characteristic spectroscopic features can be predicted:
-
¹H NMR: Signals corresponding to the aromatic protons, the N-H protons of the hydrazine group, and the methyl protons of the dimethylsulfonamide group would be expected. The aromatic protons would likely appear as complex multiplets in the range of 7.5-8.5 ppm. The methyl protons would be a singlet around 2.7 ppm. The NH and NH₂ protons of the hydrazide would appear as broad singlets.
-
¹³C NMR: Aromatic carbons would resonate in the 120-140 ppm region. The carbonyl carbon of the hydrazide would be expected around 165-170 ppm. The methyl carbons of the dimethylsulfonamide would appear around 38 ppm.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the hydrazine group (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and S=O stretching for the sulfonamide (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively).[4]
Potential Biological Activity and Therapeutic Relevance
The benzenesulfonamide moiety is a well-established pharmacophore in a wide range of therapeutic agents.[5][6] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[7]
Carbonic Anhydrase Inhibition
A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[5] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][5] The sulfonamide group can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition.
Caption: Schematic of benzenesulfonamide inhibiting carbonic anhydrase.
Other Potential Activities
Benzenesulfonamide derivatives have also been investigated as inhibitors of other enzymes, such as acetylcholinesterase and α-glycosidase.[8] Furthermore, they have shown potential as anticancer agents by targeting pathways involved in cell proliferation and survival.[2][9] The presence of the hydrazinocarbonyl group in the target molecule could also confer unique biological properties, as hydrazide-containing compounds are known to exhibit a range of pharmacological effects.
Conclusion
This compound is a compound of interest due to its benzenesulfonamide core, a scaffold with proven therapeutic importance. While specific experimental data on this molecule is limited, this guide provides a comprehensive overview based on its structural features, a plausible synthetic route, and the well-documented biological activities of its chemical class. The insights presented here are intended to serve as a foundation for future research, encouraging the synthesis, characterization, and biological evaluation of this and related compounds to explore their full therapeutic potential.
References
[5] BenchChem. (n.d.). Biological activity of benzenesulfonamide derivatives. Retrieved from [6] Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [8] Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Retrieved from [7] PMC. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [10] Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [11] Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. Retrieved from [1] ChemicalBook. (n.d.). This compound. Retrieved from [12] PubChem. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. Retrieved from [13] European Patent Office. (n.d.). N-substituted-3-(substited hydrazino)-benzenesulfonamide derivatives, prepation process thereof, and herbicidal compositions. Retrieved from [14] PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [15] PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [2] PMC. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [16] ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [4] National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. Retrieved from [9] NIH. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [17] Springer. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [18] Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [3] PMC. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from
Sources
- 1. This compound CAS#: 96134-79-1 [chemicalbook.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 11. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | C11H17N3O3S | CID 690602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
- 14. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide | C8H11NO3S | CID 21127852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. longdom.org [longdom.org]
A Technical Guide to the Synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide (CAS No: 96134-79-1).[1] This molecule incorporates two key pharmacophores: a sulfonamide group, known for its wide range of biological activities, and a hydrazide moiety, a versatile functional group for the synthesis of various heterocyclic compounds.[2][3] The strategy detailed herein proceeds through three primary stages: sulfonamide formation, esterification, and subsequent hydrazinolysis. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and a self-validating protocol for reproducible results.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic pathway for this compound is predicated on a logical retrosynthetic disconnection. The target molecule's hydrazide functional group is most commonly and efficiently synthesized from an ester precursor via nucleophilic acyl substitution with hydrazine. This informs the primary disconnection, identifying Methyl 3-(N,N-dimethylsulfamoyl)benzoate as the immediate precursor.
The precursor ester can be readily formed from its corresponding carboxylic acid, 3-(N,N-dimethylsulfamoyl)benzoic acid, through a standard Fischer esterification. This second disconnection points to the carboxylic acid as a key intermediate.
Finally, the N,N-dimethylsulfonamide group is strategically installed by reacting a sulfonyl chloride with dimethylamine. This leads to the logical and commercially available starting material, 3-(Chlorosulfonyl)benzoic acid. The forward synthesis, therefore, is a robust three-step process.
Sources
Whitepaper: A Framework for Elucidating the Mechanism of Action of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
As a Senior Application Scientist, I will now construct an in-depth technical guide on the mechanism of action of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. Given the novelty of this specific compound and the limited direct literature, this guide is structured as an investigational framework. It outlines the logical progression of research required to elucidate its mechanism of action, grounded in the known pharmacology of its core chemical moieties. This approach provides a scientifically rigorous and practical roadmap for researchers.
Abstract
This technical guide presents a comprehensive, step-by-step framework for the elucidation of the mechanism of action (MoA) of the novel chemical entity, this compound. The structural composition of this molecule, featuring a benzenesulfonamide core and a hydrazinocarbonyl functional group, suggests several plausible biological targets and pathways. This document provides the scientific rationale and detailed experimental protocols for a logical investigative workflow, from initial target hypothesis and in vitro validation to cellular and potential in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical context and actionable experimental designs to rigorously define the compound's pharmacological profile.
Introduction and Compound Profile
This compound is a synthetic small molecule with potential therapeutic applications. Its structure is characterized by two key pharmacophores:
-
Benzenesulfonamide Moiety: This is a well-established pharmacophore present in numerous approved drugs, including diuretics, anti-diabetic agents, and notably, carbonic anhydrase (CA) inhibitors.[1] The sulfonamide group is known to coordinate with the zinc ion in the active site of metalloenzymes, particularly CAs.[1][2]
-
Hydrazinocarbonyl Moiety (part of a Hydrazone/Hydrazide structure): Hydrazone derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumoral effects.[3][4][5][6] This functional group can participate in hydrogen bonding and may influence the compound's pharmacokinetic properties.[7]
Given these structural features, a primary hypothesis is that this compound acts as an inhibitor of carbonic anhydrases. This guide will be structured around the validation of this primary hypothesis, while remaining open to the discovery of other potential mechanisms.
Primary Hypothesis: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Several CA isoforms are established therapeutic targets for conditions such as glaucoma, edema, and certain types of cancer.[1][2] The presence of the sulfonamide group in our compound of interest makes CA a high-priority target for investigation.
Initial Target Validation: In Vitro Enzyme Inhibition Assays
The first step is to determine if the compound directly interacts with and inhibits the activity of various human (h) CA isoforms.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA activity.
-
Reagents and Buffers:
-
Purified recombinant hCA isoforms (e.g., hCA I, II, IX, XII).
-
Buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.5, containing 0.1 M NaClO₄).
-
CO₂-saturated water (substrate).
-
pH indicator (e.g., p-nitrophenol).
-
This compound stock solution in DMSO.
-
Reference inhibitor (e.g., Acetazolamide).
-
-
Instrumentation:
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25°C). Syringe A contains the buffer, pH indicator, and the hCA enzyme at a fixed concentration. Syringe B contains the CO₂-saturated water.
-
To measure inhibition, pre-incubate the enzyme in Syringe A with varying concentrations of the test compound for a defined period.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is calculated from the slope of the absorbance change.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| hCA Isoform | This compound IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) |
| hCA I | Experimental Value | Reference Value |
| hCA II | Experimental Value | Reference Value |
| hCA IX | Experimental Value | Reference Value |
| hCA XII | Experimental Value | Reference Value |
Causality and Interpretation: A low nanomolar IC₅₀ value against one or more CA isoforms would provide strong evidence for direct target engagement. The selectivity profile across different isoforms is crucial for predicting potential therapeutic applications and side effects. For example, selective inhibition of tumor-associated isoforms like hCA IX and XII is a key goal in cancer therapy.[2]
Visualizing the Investigational Workflow
The logical flow of experiments to confirm the primary hypothesis can be visualized as follows:
Caption: Workflow for validating the carbonic anhydrase inhibition hypothesis.
Cellular Target Engagement and Phenotypic Assays
Positive results from the in vitro enzyme assays must be followed by experiments in a cellular context to confirm that the compound can reach its target and exert a biological effect.
Experimental Protocol: Cell-Based Assay for CA IX Inhibition in Hypoxic Cancer Cells
-
Cell Line:
-
Use a cancer cell line known to overexpress hCA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231).
-
-
Procedure:
-
Culture the cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24-48 hours to induce hCA IX expression.
-
Treat the cells with varying concentrations of this compound.
-
Measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer or a similar instrument. Inhibition of hCA IX will lead to a decrease in ECAR.
-
Alternatively, assess the intracellular pH (pHi) using a fluorescent pH-sensitive dye like BCECF-AM. hCA IX inhibition is expected to cause intracellular acidification.
-
-
Phenotypic Readout:
-
In parallel, assess the impact of the compound on cell viability, proliferation (e.g., using a WST-1 or CyQUANT assay), or apoptosis (e.g., using a Caspase-Glo 3/7 assay) under hypoxic conditions.
-
Trustworthiness of the Protocol: This protocol includes an internal control (normoxic vs. hypoxic conditions) to ensure that the observed effects are specific to the induced target, hCA IX. Correlating target engagement (ECAR/pHi changes) with a phenotypic outcome (decreased proliferation) provides a self-validating system.
Exploring Alternative Mechanisms of Action
While CA inhibition is the primary hypothesis, the hydrazone moiety suggests other potential biological activities.[4][5] It is prudent to conduct broader screening to identify other potential targets or mechanisms.
Broad Kinase and Receptor Profiling
Experimental Workflow: Kinase and Receptor Panel Screening
-
Service:
-
Submit the compound to a commercial service that offers large-scale kinase and receptor binding or activity assays (e.g., Eurofins DiscoverX, Reaction Biology).
-
-
Methodology:
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases and GPCRs.
-
The percentage of inhibition or binding is reported.
-
-
Follow-up:
-
Any significant "hits" (e.g., >50% inhibition) should be validated by determining the IC₅₀ or Kᵢ in dedicated dose-response assays.
-
Anti-inflammatory and Antioxidant Potential
The literature on hydrazones also points to potential anti-inflammatory and antioxidant activities.[3][8]
Experimental Protocol: Cellular Assays for Anti-inflammatory Activity
-
Cell Line:
-
Use a macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.
-
-
Procedure:
-
Pre-treat the cells with the test compound.
-
Stimulate an inflammatory response using lipopolysaccharide (LPS).
-
Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Measure the levels of nitric oxide (NO) using the Griess reagent.
-
Visualizing the Multi-Hypothesis Approach
Caption: A multi-pronged approach to elucidating the MoA.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and hypothesis-driven approach. Based on its structural features, inhibition of carbonic anhydrases represents the most probable primary mechanism. The experimental framework detailed in this guide, starting from in vitro enzyme assays and progressing to cellular target engagement and phenotypic validation, provides a robust pathway to confirm this hypothesis. Concurrently, broader screening for kinase inhibition and anti-inflammatory effects should be conducted to ensure a comprehensive understanding of the compound's pharmacological profile. This rigorous, multi-faceted strategy is essential for advancing the compound through the drug discovery and development pipeline.
References
-
Hussain, Z., et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Inflammation Research, 7, 135-147. [Link]
-
Ahmad, A., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(6), e2300718. [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzenesulfonamide. PubChem Compound Summary for CID 84423. [Link]
-
Ghiasi, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4285. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Gökçe, M., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 28(13), 5183. [Link]
-
Ghiasi, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4285. [Link]
-
Liu, J., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(1), 104412. [Link]
-
Siwek, A., et al. (2020). Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1017-1028. [Link]
-
OMICS International. (n.d.). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. [Link]
-
Popiołek, Ł. (2023). The bioactivity of benzenesulfonyl hydrazones: A short review. Future Journal of Pharmaceutical Sciences, 9(1), 4. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Identifying the Potential Biological Targets of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-focused framework for elucidating the potential biological targets of the novel compound 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. By dissecting its core chemical moieties—the benzenesulfonamide scaffold and the hydrazinocarbonyl group—we will formulate hypotheses about its likely target classes. Subsequently, this paper details a multi-pronged experimental and computational strategy, encompassing in silico screening, in vitro biochemical assays, and cell-based target deconvolution methods. Each protocol is presented with an emphasis on the underlying scientific rationale and the inclusion of self-validating control systems to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking a robust, field-proven approach to target identification.
Introduction: De-orphaning a Novel Chemical Entity
The journey from a bioactive "hit" compound to a validated drug candidate hinges on understanding its mechanism of action, which begins with identifying its molecular target(s).[1] The compound this compound (henceforth referred to as Cmpd-X) is a synthetic molecule whose biological activities are yet to be characterized. Its structure, however, contains well-established pharmacophores that provide a logical starting point for investigation.
The benzenesulfonamide group is a cornerstone of medicinal chemistry, most famously targeting zinc-containing metalloenzymes.[2] The hydrazinocarbonyl moiety introduces distinct chemical properties, including potential for chelation and diverse hydrogen bonding patterns, suggesting a broader range of possible interactions.[3] This guide outlines a systematic approach to move from structural hypothesis to empirical validation of Cmpd-X's biological targets, integrating modern computational and experimental techniques.[4][5]
Structural Analysis and Target Hypotheses
A molecule's structure dictates its function. Cmpd-X is composed of three key functional groups that inform our initial hypotheses.
-
Benzenesulfonamide Core: This primary sulfonamide (-SO₂NH₂) is a classic zinc-binding group.[6] Its geometry allows it to coordinate with the Zn²⁺ ion present in the active site of numerous metalloenzymes. This makes Carbonic Anhydrases (CAs) the most prominent and logical primary target class to investigate.[7][8][9][10] CAs are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and oncology.[7][8][11]
-
Hydrazinocarbonyl Group (-C(O)NHNH₂): This functional group is a derivative of hydrazine and possesses a reactive terminal amine. Hydrazones and related structures are known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][12] This moiety can participate in extensive hydrogen bonding and may act as a linker to other functionalities, potentially interacting with enzymes like monoamine oxidases or kinases.
-
N,N-dimethyl Group: These two methyl groups on the sulfonamide nitrogen increase lipophilicity and add steric bulk. This can influence the compound's solubility, membrane permeability, and selectivity for specific isozymes of a target protein family by interacting with hydrophobic pockets near the active site.[6]
Based on this analysis, our primary hypothesis is that Cmpd-X is an inhibitor of one or more isoforms of Carbonic Anhydrase . Secondary hypotheses include interactions with other metalloenzymes or kinases.
A Multi-pronged Strategy for Target Identification
A robust target identification campaign requires the integration of computational, biochemical, and cellular methods to build a cohesive and verifiable body of evidence.[1][13]
Phase 1: In Silico & Computational Screening
The initial phase leverages computational tools to predict likely targets, thereby narrowing the experimental search space. This is a cost-effective and rapid first step.[5]
The causality behind this workflow is to use the known structure of Cmpd-X to search a database of protein structures for those with binding sites that can accommodate it favorably.
Caption: Computational workflow for initial target hypothesis generation.
-
Preparation of Receptor: Obtain the crystal structures of relevant human CA isoforms (e.g., hCA I, II, VII, IX, XII) from the Protein Data Bank (PDB).[14] Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro.
-
Preparation of Ligand: Generate the 3D structure of Cmpd-X and optimize its geometry to find the lowest energy conformation.
-
Docking Simulation: Define the binding site based on the location of the catalytic zinc ion. Perform docking simulations using a program like AutoDock Vina to predict the binding pose and affinity of Cmpd-X within the active site of each CA isoform.
-
Analysis: Analyze the results, paying close attention to the predicted binding energy (kcal/mol) and the specific interactions (e.g., coordination with Zn²⁺, hydrogen bonds with key residues like Thr199).[6]
Trustworthiness Check: As a control, dock a known pan-CA inhibitor like acetazolamide. The docking score and pose for acetazolamide should align with published crystallographic data, validating the docking protocol.
Phase 2: In Vitro Biochemical Validation
Computational predictions must be confirmed with direct biochemical evidence of interaction.
This assay directly measures the enzymatic activity of CA and its inhibition by Cmpd-X. The basis of this experiment is to measure the CA-catalyzed hydration of CO₂, a reaction that causes a pH change monitored by an indicator.[8]
-
Reagents: Purified human CA isoforms, 4-nitrophenyl acetate (substrate), buffer solution (e.g., Tris-HCl), and Cmpd-X dissolved in DMSO.
-
Procedure: a. Pre-incubate a known concentration of the CA isozyme with varying concentrations of Cmpd-X (e.g., 0.1 nM to 100 µM) for 15 minutes at room temperature. b. Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution using a stopped-flow instrument. c. Monitor the change in absorbance of a pH indicator over time to determine the initial rate of reaction.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to an appropriate inhibition model to calculate the inhibition constant (Kᵢ).
Trustworthiness Check: Run parallel assays with acetazolamide as a positive control and a vehicle (DMSO) control. The Kᵢ for acetazolamide should be consistent with literature values.
Table 1: Hypothetical CA Inhibition Data for Cmpd-X
| Target Isoform | Predicted Binding Energy (kcal/mol) | Experimental Kᵢ (nM) |
| hCA I | -6.8 | 755 |
| hCA II | -8.2 | 35.5 |
| hCA VII | -8.5 | 41.2 |
| hCA IX | -9.1 | 5.8 |
| hCA XII | -9.3 | 3.1 |
The data in Table 1 would suggest that Cmpd-X is a potent inhibitor of the tumor-associated isoforms hCA IX and XII, and the CNS-related isoform hCA VII, with moderate activity against hCA II and weak activity against hCA I.[7][8][10]
Phase 3: Cell-Based Target Engagement
Confirming that the drug interacts with its target in a complex cellular environment is the final and most critical phase of validation.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19][20]
This workflow validates target binding within intact cells by measuring changes in protein thermal stability.
Sources
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 12. omicsonline.org [omicsonline.org]
- 13. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]
- 14. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, a compound of interest in contemporary drug discovery and development. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from structurally related benzenesulfonamides and established pharmaceutical testing methodologies to offer predictive insights and detailed protocols for its characterization. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a robust framework for researchers. Key sections include an analysis of physicochemical properties, in-depth protocols for solubility determination across various solvent systems, and a thorough examination of the compound's stability profile through forced degradation studies as outlined by the International Council for Harmonisation (ICH).
Introduction and Physicochemical Profile
This compound belongs to the sulfonamide class of compounds, a scaffold of significant importance in medicinal chemistry. The presence of the hydrazinocarbonyl group suggests its potential as a reactive intermediate or a pharmacophore with specific binding properties. An understanding of its fundamental physicochemical characteristics is paramount for any application, from initial screening to formulation development.
While experimental data is limited, we can predict certain properties based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C9H13N3O3S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Predicted pKa | 11.89 ± 0.10 | [1] |
| Predicted Density | 1.333 ± 0.06 g/cm3 | [1] |
| General Solubility | Low in water, higher in organic solvents. | Based on benzenesulfonamide scaffold[2][3]. |
Solubility Assessment: A Methodological Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Benzenesulfonamides are generally characterized by poor aqueous solubility due to their hydrophobic benzene ring, but this can be influenced by pH and the presence of organic co-solvents[2].
Predicted Solubility Profile
Based on the general characteristics of benzenesulfonamides, this compound is expected to be sparingly soluble in water but show enhanced solubility in polar organic solvents such as methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[2][4][5]. The sulfonamide moiety can ionize, suggesting that solubility will be pH-dependent, likely increasing in alkaline conditions[2].
Experimental Protocol for Solubility Determination
The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound[6].
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Water (HPLC grade)
-
Methanol, Ethanol, Acetone, DMSO, DMF (analytical grade)
-
Phosphate and borate buffer systems (for pH-dependent solubility)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Calibrated HPLC-UV system
-
Syringe filters (0.45 µm)
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For pH-dependent studies, prepare buffers at pH 4, 7, and 9.
-
Sample Preparation: Add an excess amount of the compound to vials containing a known volume of each solvent system. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve.
Diagram 1: Workflow for Isothermal Solubility Determination
Caption: Isothermal solubility determination workflow.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy. Forced degradation studies are designed to identify potential degradation products and establish stability-indicating analytical methods[7][8][9].
Predicted Degradation Pathways
Sulfonamides are known to be susceptible to several degradation pathways, primarily hydrolysis. The S-N bond is a common point of cleavage, especially under acidic conditions, which can lead to the formation of sulfanilic acid derivatives. C-N and C-S bond cleavage can also occur[10][11]. The hydrazinocarbonyl moiety may also be prone to hydrolysis and oxidation.
Protocol for Forced Degradation Studies
This protocol is designed in accordance with ICH guideline Q1A(R2)[7]. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and resolve the degradation products.
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Water bath or oven
-
Photostability chamber
-
Calibrated HPLC-UV or HPLC-MS system
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature or heat gently if no degradation is observed.
-
Oxidation: Mix the stock solution with 3% and 30% H2O2 in separate vials. Keep at room temperature in the dark.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[12][13].
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an HPLC method capable of separating the parent compound from any degradation products. A gradient reversed-phase method with UV detection is typically a good starting point[14].
-
-
Peak Purity and Mass Balance:
-
Assess the purity of the parent peak in the stressed samples using a photodiode array (PDA) detector.
-
Calculate the mass balance to account for the parent compound and all degradation products.
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
Conclusion and Future Directions
This technical guide provides a foundational framework for the characterization of this compound's solubility and stability. While based on established principles for related sulfonamides, the protocols herein offer a robust starting point for empirical investigation. Future work should focus on generating experimental data for this specific molecule to validate the predictive insights provided. The development of a validated stability-indicating analytical method will be a critical next step for its progression in any drug development pipeline.
References
-
Benzenesulfonamide - Solubility of Things. (n.d.). Retrieved January 18, 2026, from [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Kasawar, G. B., & Farooqui, M. N. (2009). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. Retrieved January 18, 2026, from [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2009). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
The solubility of benzenesulfonamide studied both experimentally and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2021). Inorganic Chemistry. Retrieved January 18, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of Analytical Science and Technology. Retrieved January 18, 2026, from [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1985). Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2020). Journal of Chemical & Engineering Data. Retrieved January 18, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved January 18, 2026, from [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2021). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 18, 2026, from [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (1998). Chemical Communications. Retrieved January 18, 2026, from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved January 18, 2026, from [Link]
-
Simple Tests for Identification of Sulfonamides. (1944). Industrial & Engineering Chemistry Analytical Edition. Retrieved January 18, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx scientific. Retrieved January 18, 2026, from [Link]
-
(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved January 18, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 18, 2026, from [Link]
Sources
- 1. Solubility studies of silver sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]
- 5. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. onyxipca.com [onyxipca.com]
- 14. chromatographyonline.com [chromatographyonline.com]
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: A Technical Guide to its Potential as a Carbonic Anhydrase Inhibitor
Executive Summary
This technical guide provides an in-depth exploration of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide as a potential carbonic anhydrase (CA) inhibitor. While direct inhibitory data for this specific molecule is not prevalent in publicly accessible literature, its structural features, particularly the quintessential benzenesulfonamide scaffold, position it as a strong candidate for CA inhibition. This document synthesizes information on its proposed synthesis, physicochemical properties, and the established mechanistic principles of benzenesulfonamide-based CA inhibitors. Furthermore, we present detailed, field-proven experimental protocols for its evaluation, from initial in vitro screening to cell-based assays. This guide is intended for researchers, medicinal chemists, and drug development professionals investigating novel therapeutics targeting the carbonic anhydrase family of enzymes, which are implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[1][2][3]
Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[4] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction central to pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[4] The human body expresses 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[4]
The dysregulation of specific CA isoforms is a hallmark of several diseases. For instance, the cytosolic isoforms hCA I and II are widespread, while the transmembrane, tumor-associated isoforms hCA IX and XII are significantly overexpressed in many hypoxic tumors.[5][6] This differential expression makes them attractive targets for therapeutic intervention. Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety acting as a potent zinc-binding group within the enzyme's active site.[7] The development of isoform-specific inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects.[6][8][9]
This guide focuses on the potential of this compound, a molecule that combines the CA-targeting benzenesulfonamide core with a hydrazinocarbonyl functional group, offering a unique chemical handle for potential further derivatization or specific interactions within the CA active site.
Synthesis and Physicochemical Characterization
Proposed Synthetic Pathway
The proposed synthesis is a three-step process commencing from commercially available 3-(chlorosulfonyl)benzoic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(N,N-Dimethylsulfamoyl)benzoic acid
-
Dissolve 3-(chlorosulfonyl)benzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of dimethylamine (typically a 2M solution in THF) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with cold water, and dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for purification.
Step 2: Synthesis of Methyl 3-(N,N-dimethylsulfamoyl)benzoate
-
Suspend 3-(N,N-dimethylsulfamoyl)benzoic acid in methanol.
-
Add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 3: Synthesis of this compound
-
Dissolve methyl 3-(N,N-dimethylsulfamoyl)benzoate in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 8-12 hours. The product will often precipitate out of the solution upon cooling.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 96134-79-1 | |
| Molecular Formula | C₉H₁₃N₃O₃S | |
| Molecular Weight | 243.28 g/mol | |
| Predicted Density | 1.333 g/cm³ | |
| Predicted pKa | 11.89 |
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory activity of benzenesulfonamides against carbonic anhydrases is well-characterized. The primary mechanism involves the coordination of the deprotonated sulfonamide group to the catalytic zinc ion (Zn²⁺) at the bottom of the active site cavity.[7]
Caption: Generalized mechanism of CA inhibition by sulfonamides.
This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂. The sulfonamide nitrogen acts as the fourth ligand to the zinc ion, mimicking the tetrahedral transition state of the natural reaction. The affinity and selectivity of the inhibitor are further modulated by interactions between the benzenoid ring and its substituents (the "tail") with hydrophobic and hydrophilic pockets within the active site.[5]
Structure-Activity Relationship (SAR) Considerations
The inhibitory profile of benzenesulfonamide derivatives is highly dependent on the nature of the substituents on the aromatic ring. For this compound, several structural features are noteworthy:
-
N,N-dimethylsulfamoyl Group: The presence of two methyl groups on the sulfonamide nitrogen may influence its acidity and steric profile compared to a primary sulfonamide. While primary sulfonamides are generally more potent, secondary sulfonamides have been shown to exhibit interesting selectivity profiles, particularly for tumor-associated isoforms like hCA IX.[4]
-
meta-Substitution: The placement of the hydrazinocarbonyl group at the meta-position of the benzene ring will orient this "tail" into a specific region of the CA active site. The nature of this tail is crucial for determining isoform selectivity.
-
Hydrazinocarbonyl Tail: The hydrazinocarbonyl moiety (-CONHNH₂) is a polar, hydrogen-bonding group. This could potentially form favorable interactions with hydrophilic amino acid residues in the active site, such as Thr199 and Thr200, which are known to interact with inhibitor tails. Furthermore, this group can serve as a scaffold for creating more complex derivatives, such as hydrazones, which have shown a broad spectrum of biological activities.[10][11]
Experimental Protocols for Inhibitory Activity Evaluation
To ascertain the efficacy of this compound as a CA inhibitor, a series of well-established assays should be performed.
In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold standard method for measuring the catalytic activity of CAs and their inhibition. It directly measures the enzyme-catalyzed hydration of CO₂.
Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. This pH change is monitored using a colorimetric indicator (e.g., Phenol Red) in a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES, pH 7.4.
-
pH Indicator: 0.2 mM Phenol Red in the assay buffer.
-
Enzyme Solution: Prepare stock solutions of purified hCA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer. The final concentration in the assay typically ranges from 5-12 nM.
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water. Dilute this to obtain concentrations ranging from 1.7 to 17 mM.
-
Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed on a stopped-flow instrument. One syringe contains the enzyme and pH indicator solution, and the other contains the CO₂ substrate solution.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at room temperature.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically at 557 nm).
-
The initial rates of the reaction are calculated.
-
-
Data Analysis:
-
The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, and by constructing Dixon plots (1/rate vs. inhibitor concentration).
-
Colorimetric Esterase Activity Assay
This is a simpler, high-throughput compatible method that relies on the esterase activity of CAs.
Principle: CAs can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP), a yellow product. The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. The presence of an inhibitor reduces the reaction rate.[5]
Step-by-Step Protocol (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Working Solution: Dilute the CA stock solution in cold assay buffer.
-
Substrate Solution: Dissolve p-NPA in a minimal amount of acetonitrile and dilute with the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and a standard inhibitor (e.g., Acetazolamide) in the assay buffer containing a small percentage of DMSO.
-
-
Plate Setup (in triplicate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL Enzyme Working Solution.
-
-
Procedure:
-
Add the buffer and inhibitor/DMSO to the wells.
-
Add the enzyme working solution to all wells except the blank.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
In Vitro Anti-Proliferative Activity Assay
To evaluate the potential of the inhibitor in a cancer context, its effect on the proliferation of tumor cells that overexpress hCA IX and/or XII (e.g., MDA-MB-231 breast cancer or U87MG glioblastoma cell lines) should be assessed, particularly under hypoxic conditions.[7]
Step-by-Step Protocol:
-
Cell Culture: Culture the selected cancer cell lines in their recommended medium.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor.
-
Hypoxic Incubation: Place the plates in a hypoxic chamber (e.g., 1% O₂) for 72 hours. A parallel set of plates can be kept under normoxic conditions for comparison.
-
Proliferation Assessment:
-
Use a standard method like the Sulforhodamine B (SRB) assay or a fluorescence-based cell viability assay (e.g., resazurin).
-
Measure the absorbance or fluorescence according to the assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated controls.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
-
Potential Therapeutic Applications
Based on the general therapeutic applications of benzenesulfonamide CA inhibitors, this compound could be investigated for several indications, pending favorable selectivity and potency data:
-
Oncology: If the compound shows selectivity for the tumor-associated isoforms hCA IX and XII, it could be a candidate for anticancer therapy.[7] Inhibition of these CAs can disrupt pH regulation in the tumor microenvironment, leading to increased apoptosis and reduced metastasis.[13]
-
Glaucoma: Inhibition of CAs in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[2][3]
-
Epilepsy and Other Neurological Disorders: CA inhibitors can have anticonvulsant effects, although the precise mechanism is not fully elucidated.[2]
Conclusion
This compound represents a structurally intriguing molecule within the well-validated class of benzenesulfonamide carbonic anhydrase inhibitors. Its synthesis is feasible through standard chemical transformations. While its biological activity remains to be experimentally determined, its core structure provides a strong rationale for its investigation as a CA inhibitor. The detailed protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of its inhibitory potency, isoform selectivity, and potential as a therapeutic agent. The unique hydrazinocarbonyl moiety may confer a novel SAR profile and offers an avenue for further chemical exploration to optimize its biological properties.
References
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
Ceruso, M., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]
-
Di Micco, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8968. [Link]
-
Gül, H. İ., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 685-690. [Link]
-
Kucukoglu, K., et al. (2022). The bioactivity of benzenesulfonyl hydrazones: A short review. ResearchGate. [Link]
-
Kumar, S., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(6), e2300718. [Link]
-
National Center for Biotechnology Information. (n.d.). Methazolamide. PubChem. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Carbonic Anhydrase Inhibitors. StatPearls. [Link]
-
Nocentini, A., et al. (2019). Potent and selective carbonic anhydrase inhibition activities of pyrazolones bearing benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1265. [Link]
-
Nocentini, A., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Pharmacy 180. (n.d.). Carbonic Anhydrase Inhibitors - Pharmacology. Retrieved January 18, 2026, from [Link]
-
Shi, Y., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(11), 2993. [Link]
-
Singh, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4333. [Link]
-
Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
Wikipedia. (2023). Carbonic anhydrase inhibitor. [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. PubChem. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of (hydrazinecarbonyl)benzenesulfonamides (8 and 9) and... Retrieved January 18, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2012). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 5(3), 1547-1555. [Link]
-
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30251-30270. [Link]
-
Onnis, V., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8968. [Link]
-
Dudutienė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(13), 7351. [Link]
Sources
- 1. Methazolamide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and selective carbonic anhydrase inhibition activities of pyrazolones bearing benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | C11H17N3O3S | CID 690602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide for Novel Drug Discovery
Abstract: This guide provides a comprehensive technical overview of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide as a scaffold for novel drug discovery. We dissect its molecular architecture, drawing from the well-established pharmacological profiles of its core moieties: the benzenesulfonamide group, a cornerstone of carbonic anhydrase inhibition, and the hydrazinocarbonyl (hydrazide) group, a versatile pharmacophore known for a wide spectrum of biological activities. This document outlines a hypothesis-driven approach to target identification, proposes detailed experimental workflows for screening and lead optimization, and discusses key considerations for preclinical development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising, yet underexplored, chemical entity.
Introduction: The Rationale for Investigation
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to generating novel drug candidates with potentially enhanced efficacy and unique activity profiles. This compound is a prime example of such a molecular hybrid. It synergistically combines two moieties of significant therapeutic relevance.
-
The Benzenesulfonamide Scaffold: This structural motif is synonymous with a broad range of biological activities. Its derivatives are clinically established as diuretics, antidiabetic agents, and anticonvulsants.[1] A primary mechanism of action for many sulfonamides is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] The inhibition of specific CA isoforms is a validated strategy for treating glaucoma, epilepsy, and, more recently, certain types of cancer.[1][3] Beyond CAs, benzenesulfonamide derivatives have been investigated as inhibitors of kinases, cholinesterases, and viral proteins, demonstrating their vast therapeutic versatility.[4][5][6]
-
The Hydrazinocarbonyl (Hydrazide/Hydrazone) Moiety: Hydrazones, which can be readily formed from the hydrazide group, possess an azomethine moiety (-NHN=CH-) that is crucial for their diverse biological activities.[7] These compounds are noted for their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[7][8] The hydrazone functionality can form critical hydrogen-bonding interactions with molecular targets and can enhance a compound's metabolic stability and bioavailability.[8]
The conjugation of these two powerful scaffolds presents a compelling starting point for a drug discovery program. The N,N-dimethyl group further refines the molecule's physicochemical properties, influencing its solubility and membrane permeability. This guide provides a structured roadmap for unlocking the therapeutic potential of this compound.
Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in any drug discovery campaign. The structure of this compound is composed of a central benzene ring substituted with a sulfonamide and a hydrazide group.
Caption: Core structure of the title compound.
Below is a summary of its key physicochemical properties. These values are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 96134-79-1 | [9] |
| Molecular Formula | C₉H₁₃N₃O₃S | [9] |
| Molecular Weight | 243.28 g/mol | [9] |
| Predicted Density | 1.333 ± 0.06 g/cm³ | [9] |
| Predicted pKa | 11.89 ± 0.10 | [9] |
Hypothesis-Driven Target Identification
Based on the extensive literature surrounding its core scaffolds, we can hypothesize several high-probability biological targets for this compound. A rational screening strategy should prioritize these target classes.
| Target Class | Rationale & Key Isoforms | Therapeutic Area | Supporting Sources |
| Carbonic Anhydrases (CAs) | The sulfonamide moiety is a classic zinc-binding pharmacophore for CA inhibition. Key isoforms include hCA II & VII (anticonvulsant) and hCA IX & XII (anticancer, tumor-associated). | Oncology, Neurology, Glaucoma | [1][2][3] |
| Kinases | Certain benzenesulfonamide derivatives have been shown to inhibit signaling pathways like JAK-STAT , which are implicated in fibrosis and inflammation. | Inflammation, Fibrosis | [4] |
| Cholinesterases | Derivatives have shown inhibitory activity against AChE and BuChE , targets for Alzheimer's disease therapy. | Neurodegenerative Disease | [5][10] |
| Other Enzymes | The scaffold has shown inhibitory potential against α-glycosidase (diabetes) and Glutathione S-transferase (GST) . | Metabolic Disorders, Oncology | [5] |
A Roadmap for Preclinical Investigation
A structured, multi-stage approach is essential to efficiently evaluate the therapeutic potential of this compound. The following workflows outline a logical progression from initial screening to lead optimization.
Initial Target Validation and High-Throughput Screening (HTS)
Causality: The initial step is to rapidly screen the compound against a diverse panel of the hypothesized targets to identify its primary mechanism(s) of action. An HTS workflow ensures that this process is efficient and reproducible. The goal is not just to find activity, but to understand its specificity. Screening against related and unrelated targets simultaneously provides an early indication of selectivity, a key attribute of a successful drug.
Caption: High-Throughput Screening and Hit Validation Workflow.
Protocol Example: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a self-validating system to determine the IC₅₀ value of the test compound against a specific human CA isoform (e.g., hCA IX).
Principle: This is a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be quantified by measuring absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human carbonic anhydrase IX (hCA IX)
-
4-Nitrophenyl acetate (NPA) substrate
-
HEPES buffer (pH 7.4)
-
Test Compound (TC): this compound
-
Positive Control: Acetazolamide (a known pan-CA inhibitor)
-
96-well microplates
-
Spectrophotometer (plate reader)
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound and Acetazolamide in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in the assay buffer.
-
Causality: DMSO is used for solubility, but its final concentration in the assay must be kept low (<1%) to avoid interfering with enzyme activity.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add 20 µL of each TC dilution to the wells.
-
Positive Control: Add 20 µL of each Acetazolamide dilution.
-
Negative Control (100% Activity): Add 20 µL of assay buffer with DMSO (vehicle control).
-
Blank (0% Activity): Add 40 µL of assay buffer (no enzyme, no compound).
-
-
Enzyme Addition: Add 20 µL of hCA IX solution (at a pre-determined optimal concentration) to all wells except the Blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
-
Reaction Initiation: Add 160 µL of NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = [1 - (V₀_test - V₀_blank) / (V₀_neg_control - V₀_blank)] * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness: The assay is validated if the positive control (Acetazolamide) yields its known IC₅₀ value and the Z'-factor of the assay is > 0.5.
-
Hit-to-Lead Optimization: A Structure-Activity Relationship (SAR) Strategy
Once a primary target is confirmed, the initial hit compound must be optimized to improve potency, selectivity, and ADME properties. This is achieved through systematic chemical modifications.
Causality: The goal of SAR is to understand how specific changes to the molecular structure affect its biological activity. By modifying distinct regions of the molecule, we can probe its interaction with the target's binding pocket. For example, adding bulky groups may probe for steric hindrance, while adding polar groups can explore new hydrogen bonding opportunities.
Caption: Key regions for SAR exploration on the core scaffold.
Key SAR Questions to Address:
-
Benzene Ring Substitution (Region 1): How do electron-withdrawing or electron-donating groups at the ortho-, meta-, and para-positions affect potency? This can alter the pKa of the sulfonamide nitrogen, which is critical for CA binding.[2]
-
Sulfonamide N-Alkyl Groups (Region 2): Can replacing the dimethyl groups with larger alkyls (diethyl) or incorporating them into a ring (e.g., piperidine) improve binding or cell permeability?
-
Hydrazide Modification (Region 3): The hydrazide is a reactive handle. Forming hydrazones by reacting it with various substituted benzaldehydes can introduce a wide range of functionalities to probe deep into a binding pocket and significantly alter the molecule's overall properties.[7]
In Vitro ADME/Tox Profiling
Causality: A potent compound is useless if it cannot reach its target in the body or if it is toxic. Early assessment of ADME/Tox properties is a critical, self-validating step that prevents wasting resources on unsuitable candidates. Each assay addresses a key question in the drug's potential journey through the body.
| Assay | Question Addressed | Rationale for Inclusion |
| Solubility | Is the compound soluble enough for absorption? | Poor solubility is a major cause of failure. Assessed in physiological buffers. |
| Caco-2 Permeability | Can the compound cross the intestinal wall? | This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the gut epithelium. |
| Metabolic Stability | How quickly is the compound broken down by the liver? | Incubating the compound with liver microsomes or hepatocytes predicts its metabolic half-life. |
| Plasma Protein Binding | How much of the compound is free to act on its target? | Only the unbound fraction of a drug is pharmacologically active. High binding can limit efficacy. |
| hERG Inhibition | Does the compound pose a risk for cardiac arrhythmia? | Blockade of the hERG potassium channel is a common cause of drug-induced cardiotoxicity and a mandatory regulatory checkpoint. |
| Ames Test | Is the compound mutagenic (cancer-causing)? | This bacterial reverse mutation assay is a standard screen for genotoxicity. |
Proposed Synthesis Route
The synthesis of this compound and its derivatives can be achieved through established and reliable chemical transformations. A plausible route starts from a commercially available substituted aniline.
Caption: Plausible multi-step synthesis workflow.
This route allows for diversification. Different amines can be used in Step D to explore SAR at the sulfonamide nitrogen, and the resulting hydrazide from Step F is the key intermediate for creating a library of hydrazone derivatives.
Conclusion and Future Directions
This compound represents a promising starting point for drug discovery, leveraging the proven therapeutic value of the benzenesulfonamide and hydrazide pharmacophores. Its high potential as a carbonic anhydrase inhibitor warrants immediate investigation, particularly for applications in oncology and neurology. The structured workflow presented in this guide—from hypothesis-driven screening to systematic SAR and early ADME/Tox profiling—provides a robust framework for evaluating its true therapeutic potential. Future work should focus on executing the proposed screening cascade, followed by the synthesis of a focused library of analogs to establish a clear SAR and identify a lead candidate for further in vivo evaluation.
References
-
Zhang, L., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 84, 129290. [Link]
-
Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22574. [Link]
-
Li, Y., et al. (2022). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 27(19), 6524. [Link]
-
Tripathi, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3654-3671. [Link]
-
N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Egbujor, M. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30235-30252. [Link]
-
N,N-Dimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Abd El-Gilil, R. J. (2023). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2020). Longdom Publishing. [Link]
-
Basha, M. A., et al. (2021). Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. Archiv der Pharmazie, 354(3), e2000336. [Link]
-
Vaškevičiūtė, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11116. [Link]
-
3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Gümüş, M. K., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(30), 27303–27317. [Link]
-
3-Amino-4-hydroxy-N,N-dimethyl benzenesulfonamide. (n.d.). BuyersGuideChem. Retrieved January 18, 2026, from [Link]
- N-substituted-3-(substituted hydrazino)benzenesulfonamide derivatives, preparation process thereof, and herbicidal compositions. (1993).
-
Jasril, et al. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Thai Journal of Pharmaceutical Sciences, 45(6), 477-486. [Link]
-
Chemistry For Everyone. (2023, September 17). What Role Does Molecular Shape Play In Drug Design? YouTube. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 9(4), 62. [Link]
-
3-amino-N,N-dimethylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Han, X., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463–466. [Link]
-
Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. (2011). ResearchGate. [Link]
Sources
- 1. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 96134-79-1 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: A Technical Guide
Introduction
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is a sulfonamide derivative of significant interest within medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, notably for their antibacterial properties and as carbonic anhydrase inhibitors. The incorporation of a hydrazinocarbonyl moiety introduces a versatile reactive handle for the synthesis of more complex molecular architectures, potentially leading to novel pharmacological activities.
Accurate structural elucidation and purity assessment are paramount in the advancement of any new chemical entity through the drug discovery pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous structure confirmation. This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound and provides detailed, field-proven protocols for the acquisition and interpretation of these data. The insights herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel sulfonamide-based compounds.
Molecular Structure and Predicted Spectroscopic Data
The structural integrity of a synthesized compound is the bedrock of all subsequent biological and pharmacological evaluation. For this compound, a complete spectroscopic profile is essential for its definitive identification.
Figure 1: Chemical Structure of this compound.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum provides a unique fingerprint of the proton environments within the molecule. The choice of DMSO-d₆ as a solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its characteristic residual solvent peak.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.4 | m | 1H | Ar-H | Aromatic proton ortho to both the sulfonamide and hydrazinocarbonyl groups, expected to be the most deshielded aromatic proton. |
| ~7.8-8.0 | m | 2H | Ar-H | Aromatic protons meta to the N,N-dimethylsulfonamide group. |
| ~7.6-7.8 | m | 1H | Ar-H | Aromatic proton para to the N,N-dimethylsulfonamide group. |
| ~9.5 (broad s) | s | 1H | -C(O)NH- | Amide proton, often broad due to quadrupole broadening and exchange. |
| ~4.5 (broad s) | s | 2H | -NH₂ | Hydrazine protons, often broad and exchangeable with D₂O. |
| ~2.6 | s | 6H | -N(CH₃)₂ | Two equivalent methyl groups on the sulfonamide nitrogen. |
Rationale is based on analysis of similar structures and standard chemical shift tables. Actual values may vary.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the hydrazide group. |
| ~140 | Ar-C | Aromatic carbon attached to the sulfonamide group. |
| ~135 | Ar-C | Aromatic carbon attached to the hydrazinocarbonyl group. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~122 | Ar-CH | Aromatic methine carbon. |
| ~38 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |
Predicted chemical shifts are based on analogous compounds and may differ from experimental values.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The spectrum is anticipated to exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Medium, Broad | N-H | Stretching (Hydrazine and Amide) |
| 3100-3000 | Medium | C-H | Aromatic Stretching |
| ~1680 | Strong | C=O | Amide I Stretching |
| ~1600, ~1475 | Medium-Weak | C=C | Aromatic Ring Stretching |
| ~1350 and ~1160 | Strong | S=O | Asymmetric and Symmetric Stretching (Sulfonamide) |
These predictions are based on well-established correlation tables for infrared spectroscopy[1][2][3]. The presence of both strong S=O stretching bands and a prominent C=O stretch would be key indicators of the target molecule's successful synthesis.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
| m/z | Ion | Fragmentation Pathway |
| 243.07 | [M+H]⁺ | Protonated molecular ion |
| 185.05 | [M-C(O)NNH₂]⁺ | Loss of the hydrazinocarbonyl group |
| 156 | [C₆H₄SO₂NH₂]⁺ | A common fragment for sulfonamides resulting from cleavage of the sulfonamide bond.[4][5] |
| 92 | [C₆H₅NH]⁺ | Further loss of SO₂ from the m/z 156 fragment.[4] |
The fragmentation of sulfonamides in mass spectrometry often follows characteristic pathways, including the cleavage of the sulfonamide bond and the loss of SO₂.[4][6][7]
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data. Adherence to these methodologies provides a self-validating system, where the convergence of data from multiple techniques confirms the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation : Accurately weigh 10-20 mg of this compound into a clean, dry vial.[8] Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube.[8][9]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, which compensates for any magnetic field drift.[8]
-
Shimming : Perform automatic or manual shimming to optimize the homogeneity of the magnetic field. This is crucial for obtaining sharp, well-resolved peaks.[8]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans will be required compared to ¹H NMR.
-
Data Processing : The raw data (Free Induction Decay) is converted into a spectrum via a Fourier transform. The spectrum is then phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). For the ¹H spectrum, the signals are integrated to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Figure 3: Workflow for FT-IR data acquisition using an ATR accessory.
Step-by-Step Methodology:
-
Background Collection : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[10][11]
-
Sample Analysis : Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[10] Apply pressure with the built-in anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum and convert the data to an absorbance spectrum. The resulting spectrum should be analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS)
Figure 4: General workflow for mass spectrometry analysis.
Step-by-Step Methodology:
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12] The sample should be fully dissolved to prevent clogging of the infusion line.
-
Instrument Calibration : Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.[13]
-
Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS) : To gain further structural information, perform a tandem MS (or MS/MS) experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[14] The resulting fragmentation pattern can be used to confirm the connectivity of the molecule.
Data Interpretation and Structural Confirmation
The definitive structural confirmation of this compound is achieved through the synergistic interpretation of all acquired spectroscopic data.
-
¹H and ¹³C NMR : The number of signals, their chemical shifts, multiplicities, and integrations in the NMR spectra should be fully consistent with the proposed structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to further confirm the proton-proton and proton-carbon correlations, respectively.
-
IR Spectroscopy : The presence of the key functional groups (N-H, C=O, S=O, aromatic C=C) should be confirmed by their characteristic absorption bands in the IR spectrum.
-
Mass Spectrometry : The accurate mass of the molecular ion should correspond to the calculated elemental composition of C₉H₁₃N₃O₃S. The fragmentation pattern observed in the MS/MS spectrum should be rationalized based on the known fragmentation pathways of sulfonamides.[4][6][7][15]
The convergence of these independent spectroscopic analyses provides a robust and reliable confirmation of the chemical identity and structure of this compound, a critical step in its journey as a potential drug candidate.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Yang, Y., Chen, Y., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1479–1487. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [Link]
-
Zuehlke, A. D., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry. [Link]
-
How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]
-
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020). Semantic Scholar. [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of California, Irvine. [Link]
-
Grimm, M., et al. (2015). Advances in structure elucidation of small molecules using mass spectrometry. Journal of The Royal Society Interface. [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]
-
[Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. (1968). Yakugaku Zasshi. [Link]
-
Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]
-
INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. (1965). Chemical & Pharmaceutical Bulletin. [Link]
- Table of Characteristic IR Absorptions. (n.d.).
Sources
- 1. [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. rsc.org [rsc.org]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: An Application Protocol
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, a valuable chemical intermediate in drug discovery and development. The narrative emphasizes the chemical principles underpinning the synthetic strategy, offering field-proven insights for researchers and scientists. The protocol begins with the Fischer esterification of 3-(N,N-dimethylsulfamoyl)benzoic acid to yield the methyl ester intermediate, followed by its conversion to the target hydrazide via hydrazinolysis. This guide includes detailed experimental procedures, safety considerations, data tables, and mechanistic diagrams to ensure reproducibility and a thorough understanding of the process.
Introduction
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Similarly, the hydrazide functional group is a crucial pharmacophore and a versatile synthon for constructing various heterocyclic systems. The title compound, this compound (CAS 96134-79-1), integrates both of these important moieties, making it a significant building block for the synthesis of novel bioactive molecules, particularly as inhibitors for enzymes like carbonic anhydrase.[1]
This document outlines a reliable and logical two-step synthesis pathway. The strategy is predicated on fundamental organic reactions, ensuring its accessibility and reproducibility in a standard laboratory setting.
Synthetic Strategy Overview:
-
Step 1: Fischer Esterification. The synthesis commences with the acid-catalyzed esterification of 3-(N,N-dimethylsulfamoyl)benzoic acid with methanol. This reaction converts the carboxylic acid into its more reactive methyl ester derivative, which is an ideal precursor for the subsequent step.[2][3]
-
Step 2: Hydrazinolysis. The intermediate, methyl 3-(N,N-dimethylsulfamoyl)benzoate, is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution, the hydrazino group displaces the methoxy group of the ester to form the stable target benzohydrazide.[4][5]
This approach is widely utilized for preparing hydrazides due to its efficiency and the common availability of the required reagents.[5]
Visualized Synthesis Workflow
The overall process from starting material to the final purified product is depicted below.
Caption: High-level workflow for the two-step synthesis protocol.
Detailed Synthesis Protocol
Step 1: Synthesis of Methyl 3-(N,N-dimethylsulfamoyl)benzoate
Causality: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of the alcohol (methanol), which also serves as the solvent, is a critical choice to drive the equilibrium towards the ester product, maximizing the yield. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[2]
Reaction Scheme:
Caption: Step 1: Fischer Esterification Reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(N,N-dimethylsulfamoyl)benzoic acid | 245.27 | 10.0 g | 40.8 |
| Methanol (anhydrous) | 32.04 | 150 mL | ~3700 |
| Sulfuric Acid (conc., 98%) | 98.08 | 1.5 mL | ~27.5 |
| Ethyl Acetate | 88.11 | 2 x 75 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine (Saturated NaCl Solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(N,N-dimethylsulfamoyl)benzoic acid (10.0 g, 40.8 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL) to the flask. Stir the suspension until the acid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Work-up & Extraction: Pour the concentrated residue into a separatory funnel containing 150 mL of cold water. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and then with brine (50 mL). The bicarbonate wash is crucial to remove both the sulfuric acid catalyst and any unreacted starting material, preventing them from interfering in the next step.[6]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(N,N-dimethylsulfamoyl)benzoate as a crude oil or solid. The product is typically of sufficient purity to proceed directly to the next step without further purification.
Step 2: Synthesis of this compound
Causality: Hydrazine is a potent nucleophile due to the "alpha effect"—the presence of adjacent lone pairs of electrons enhances its nucleophilicity. This allows it to efficiently attack the electrophilic carbonyl carbon of the ester intermediate. The reaction is typically driven to completion by refluxing in a suitable solvent like ethanol. The final product, a hydrazide, is often less soluble in the reaction solvent than the starting ester, causing it to precipitate upon cooling, which provides a simple and effective method of isolation and purification.[4]
Reaction Scheme:
Caption: Step 2: Hydrazinolysis Reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 100% yield from Step 1) | Moles (mmol) |
| Methyl 3-(N,N-dimethylsulfamoyl)benzoate | 259.29 | 10.58 g | 40.8 |
| Ethanol (95%) | 46.07 | 100 mL | - |
| Hydrazine Hydrate (~64% N₂H₄ in H₂O) | 50.06 | 4.0 mL (~82.4 mmol) | ~82.4 |
| Deionized Water (cold) | 18.02 | 50 mL | - |
| Ethanol (cold) | 46.07 | 20 mL | - |
Procedure:
-
Reaction Setup: Place the crude methyl 3-(N,N-dimethylsulfamoyl)benzoate from Step 1 into a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add ethanol (100 mL) and stir to dissolve the ester. Add hydrazine hydrate (4.0 mL, ~2 eq.) to the solution.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-5 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.[5]
-
Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature. A white solid precipitate should form. To maximize precipitation, place the flask in an ice-water bath for 30-60 minutes.[4]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (50 mL) to remove excess hydrazine hydrate, followed by a wash with cold ethanol (20 mL) to remove other soluble impurities.[6]
-
Drying: Dry the purified white solid product in a vacuum oven at 50-60°C to a constant weight.
Safety and Handling
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle only in a fume hood.
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. All operations involving hydrazine hydrate must be conducted in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
General Precautions: Standard laboratory safety practices should be followed. Reflux operations should be conducted with care, ensuring proper condenser water flow.
Conclusion
The protocol described provides a robust and efficient pathway for the synthesis of this compound. By leveraging the classical Fischer esterification and subsequent hydrazinolysis, this method allows for the reliable production of the target compound. The detailed explanations for each procedural choice are intended to empower researchers to not only replicate the synthesis but also to adapt the methodology for related molecular targets.
References
- Daham, H. A., & Salih, N. A. (2020). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 4(4), 464-473.
-
Kaur, H., & Kumar, S. (n.d.). Development and assessment of green synthesis of hydrazides. Krishikosh. Retrieved from [Link]
-
European Patent Office. (1998). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid (EP 0855386 A1). Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2016).
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (2021). Preparation method of methyl benzoate compound (CN113248373A).
-
ResearchGate. (n.d.). Preparation of the 2- and 3-substituted benzoic acid derivatives 9–15. Retrieved from [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
- Molbank. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Semantic Scholar.
-
PrepChem.com. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
- Google Patents. (2014). Method for preparing 3-amino-2-methyl benzoic acid (CN104072383A).
-
PMC. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
YouTube. (2017). How to make methyl benzoate. Retrieved from [Link]
-
YouTube. (2022). Preparaion of Benzoic acid from Benzamide. Retrieved from [Link]
Sources
- 1. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 6. benchchem.com [benchchem.com]
Experimental use of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
An Application Guide for the Experimental Use of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Abstract
This document provides a detailed guide for the experimental investigation of this compound, a compound with significant potential as a research chemical. Based on its structural motifs, its primary hypothesized application is as an inhibitor of carbonic anhydrase (CA) enzymes. This guide furnishes researchers with a comprehensive compound profile, a scientifically grounded mechanism of action, detailed protocols for in vitro enzymatic assays, and methods for data analysis. Additionally, it explores the secondary potential of the molecule as a bioconjugation tool. The protocols are designed with scientific integrity, incorporating necessary controls to ensure data validity and reproducibility.
Compound Profile
This compound is an organic compound featuring a benzenesulfonamide core functionalized with both a dimethylamine and a hydrazinocarbonyl group. The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, while the hydrazinocarbonyl group offers unique reactive properties.
| Property | Value | Source |
| IUPAC Name | 3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | Inferred |
| CAS Number | 96134-79-1 | [1] |
| Molecular Formula | C₉H₁₃N₃O₃S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Predicted Density | 1.333 g/cm³ | [1] |
| Predicted pKa | 11.89 ± 0.10 | [1] |
| Physical Appearance | Typically a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low aqueous solubility is anticipated. | Inferred |
Principle of Action: A Hypothesized Carbonic Anhydrase Inhibitor
The primary rationale for investigating this compound stems from the benzenesulfonamide scaffold. This functional group is a cornerstone of carbonic anhydrase inhibitors.[2]
Mechanism of Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide[3][4]. The sulfonamide group (-SO₂NH₂) is a highly effective zinc-binding group[2]. It is hypothesized that this compound acts by coordinating to the Zn²⁺ ion within the CA active site. This binding event displaces a key water/hydroxide molecule, disrupting the catalytic cycle and inhibiting the enzyme's function. The N,N-dimethyl and hydrazinocarbonyl substituents on the benzene ring will influence the compound's binding affinity and selectivity for different CA isoforms.[5][6]
Primary Application: In Vitro Carbonic Anhydrase Inhibition Assay
The most direct experimental application for this compound is to quantify its inhibitory activity against one or more isoforms of carbonic anhydrase (e.g., hCA I, II, IX, XII). A colorimetric assay using the esterase activity of CA is a robust, widely adopted method suitable for screening and characterization.[3][7]
Assay Principle: The assay leverages the ability of CA to catalyze the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), into p-nitrophenol (p-NP). The product, p-NP, is a yellow-colored compound that can be quantified by measuring its absorbance at 400-405 nm. In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases, providing a direct measure of the inhibitor's potency.[3]
Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methodologies for high-throughput screening.[3][7][8] It is designed for a 96-well microplate format and includes all necessary controls for a self-validating experiment.
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase (e.g., hCA II, Sigma-Aldrich or equivalent)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound: this compound
-
Positive Control: Acetazolamide (a known potent CA inhibitor)[7]
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 405 nm.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare and store at 4°C.
-
CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
CA Working Solution (e.g., 25 units/mL): On the day of the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer. Keep on ice.
-
Substrate Stock (30 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.
-
Test Compound & Control Stock (10 mM): Dissolve the test compound and Acetazolamide in DMSO to create 10 mM stock solutions. Store at -20°C. From this stock, prepare serial dilutions in DMSO to test a range of concentrations (e.g., from 10 mM to 100 nM).
Experimental Workflow Diagram
Assay Plate Setup
It is critical to perform all measurements in at least triplicate. The final assay volume is 200 µL.
| Well Type | Assay Buffer (µL) | Compound/DMSO (µL) | CA Working Soln. (µL) | p-NPA Substrate (µL) | Rationale |
| Blank | 178 | 2 (DMSO) | 0 | 20 | Controls for non-enzymatic substrate hydrolysis. |
| 100% Activity | 158 | 2 (DMSO) | 20 | 20 | Uninhibited enzyme activity (vehicle control). |
| Test Compound | 158 | 2 (Serial Dilutions) | 20 | 20 | Measures activity at various inhibitor concentrations. |
| Positive Control | 158 | 2 (Acetazolamide) | 20 | 20 | Confirms assay validity and inhibitor sensitivity. |
Step-by-Step Procedure
-
Plate Dispensing: Add 158 µL of Assay Buffer to the "100% Activity," "Test Compound," and "Positive Control" wells. Add 178 µL to the "Blank" wells.
-
Compound Addition: Add 2 µL of the appropriate DMSO dilution of the test compound, Acetazolamide, or pure DMSO (for Blank and 100% Activity wells) to the corresponding wells.
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the "Blank" wells.
-
Pre-incubation: Mix the plate gently and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the p-NPA Substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for Blank: Subtract the rate of the Blank wells from all other wells to correct for background substrate hydrolysis.
-
Calculate Percent Inhibition: Use the following formula for each concentration of the test compound: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Secondary Application: Potential as a Bio-conjugation Linker
The hydrazinocarbonyl group, also known as a hydrazide, provides a secondary avenue for experimental use. Hydrazides are potent nucleophiles that react specifically with aldehydes and ketones to form stable hydrazone bonds.[9][10]
This reactivity can be exploited for:
-
Glycoprotein Labeling: Proteins containing glycosylations can be mildly oxidized with sodium periodate to generate aldehyde groups on the sugar moieties. The hydrazide-containing compound can then be used to covalently label these proteins.
-
Creating Probes: The compound could be conjugated to a fluorescent dye, biotin, or other reporter molecule (that has been modified to contain an aldehyde) to create a targeted probe for CA-expressing cells or tissues.
Safety and Handling
As a novel chemical compound with limited toxicological data, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]
-
ResearchGate. (2023). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]
-
Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]
-
Alvfors, F., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]
-
A&A Pharmachem. (n.d.). Understanding the Chemical Properties and Reactivity of 4-Hydrazinobenzenesulfonic Acid. A&A Pharmachem. Available at: [Link]
-
ResearchGate. (2023). The bioactivity of benzenesulfonyl hydrazones: A short review. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]
-
National Institutes of Health. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Functional Groups Names, Properties, and Reactions. LibreTexts. Available at: [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
- European Patent Office. (n.d.). N-substituted-3-substited hydrazino-benzenesulfonamide derivatives, prepation process thereof, and herbicidal compositions. Google Patents.
-
PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
-
PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound CAS#: 96134-79-1 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
Topic: 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide in Carbonic Anhydrase Inhibition Assays
An Application Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are vital to fundamental physiological processes.[1][2] They are among the most efficient enzymes known, primarily catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This simple reaction is crucial for pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[2]
Given their central role, the dysfunction or overexpression of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and various cancers.[4][5] This makes CAs a significant and well-validated target for therapeutic intervention. Benzenesulfonamides represent the archetypal and most extensively studied class of CA inhibitors (CAIs), with several compounds clinically approved as antiglaucoma agents and diuretics.[6][7]
This guide provides a detailed technical overview and a robust experimental protocol for evaluating the inhibitory activity of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide , a benzenesulfonamide derivative, against carbonic anhydrase.
Part 1: Scientific Principles and Mechanism of Action
The Carbonic Anhydrase Active Site
The catalytic core of a human CA isoform features a zinc ion (Zn²⁺) coordinated by the imidazole rings of three conserved histidine residues and a water molecule or hydroxide ion.[3] This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.
Mechanism of Sulfonamide Inhibition
The inhibitory action of sulfonamides is a classic example of zinc-binding inhibition.[6] The primary sulfonamide moiety (-SO₂NH₂) is essential for high-affinity binding. In its deprotonated, anionic form (-SO₂NH⁻), the nitrogen atom directly coordinates with the tetrahedral Zn²⁺ ion in the active site, displacing the catalytically crucial water/hydroxide molecule.[8][9] This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably the "gatekeeper" residue Thr199.[3][9]
This compound is a tertiary sulfonamide. While N-alkylation can sometimes reduce binding affinity compared to primary sulfonamides, it can also be exploited to achieve greater selectivity for specific CA isoforms by interacting with different residues in the active site cavity.[8]
Principle of the Colorimetric Esterase Assay
While CAs are defined by their CO₂ hydratase activity, directly measuring this in a high-throughput setting can be challenging.[1] A widely adopted and convenient alternative is the colorimetric assay that leverages the enzyme's promiscuous esterase activity.[4][5][10]
In this assay, CA catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), into acetate and the yellow-colored product, p-nitrophenol (p-NP).[5] The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is directly proportional to the CA activity.[4] The presence of an inhibitor like this compound will slow this reaction, allowing for the quantification of its inhibitory potency.
Part 2: Detailed Experimental Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a human carbonic anhydrase isoform (e.g., hCA II) in a 96-well microplate format.
Experimental Workflow Diagram
Materials and Reagents
| Reagent | Example Source | Purpose |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich (C4396) | Enzyme |
| This compound | BOC Sciences (CAS 96134-79-1) | Test Inhibitor |
| Acetazolamide (AZA) | Sigma-Aldrich (A6011) | Positive Control Inhibitor |
| p-Nitrophenyl Acetate (p-NPA) | Sigma-Aldrich (N8130) | Substrate |
| Tris Base | - | Buffer Component |
| Hydrochloric Acid (HCl) | - | pH Adjustment |
| Dimethyl Sulfoxide (DMSO) | - | Solvent for Inhibitors/Substrate |
| 96-well clear, flat-bottom microplates | - | Assay Vessel |
| Microplate Reader | - | Kinetic Absorbance Measurement |
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water. Adjust the pH to 7.5 using HCl and bring to the final volume. Filter and store at 4°C.
-
hCA II Stock Solution (1 mg/mL): Reconstitute lyophilized enzyme in cold Assay Buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
hCA II Working Solution (e.g., 0.2-0.3 µM): Immediately before use, dilute the stock solution in Assay Buffer. The optimal concentration may require empirical determination.
-
Test Compound & AZA Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in 100% DMSO.
-
p-NPA Substrate Stock Solution (30 mM): Dissolve p-NPA in 100% DMSO or acetonitrile. This solution should be prepared fresh.
-
p-NPA Working Solution (3 mM): Dilute the p-NPA stock solution 1:10 in Assay Buffer immediately before initiating the reaction.
Step-by-Step Assay Procedure (Final Volume: 200 µL/well)
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the 10 mM test compound and positive control (AZA) stocks in Assay Buffer. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range. Ensure the final DMSO concentration in the well remains low (≤1%).
-
Plate Setup:
-
Test Wells: Add 100 µL of Assay Buffer and 20 µL of each inhibitor dilution.
-
Maximum Activity Control (100% Activity): Add 120 µL of Assay Buffer (containing the same final % DMSO as the test wells).
-
Background Control (No Enzyme): Add 140 µL of Assay Buffer.
-
-
Add Enzyme: Add 20 µL of the hCA II Working Solution to all wells except the Background Control wells. The plate now contains 140 µL in each well.
-
Pre-incubation: Mix the plate gently on an orbital shaker for 30 seconds. Incubate at room temperature for 15 minutes.
-
Scientific Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring a more accurate measurement of inhibition.[5]
-
-
Initiate Reaction: Add 60 µL of the 3 mM p-NPA Working Solution to all wells to start the reaction. The final volume is now 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
Part 3: Data Analysis and Interpretation
Calculate Initial Reaction Rates (V₀)
For each well, plot Absorbance (405 nm) versus Time (minutes). Identify the linear portion of the curve (typically the first 5-7 minutes) and calculate the slope. This slope (ΔAbs/min) is the initial reaction rate (V₀).
Calculate Percent Inhibition
First, correct for any background activity by subtracting the rate of the Background Control from all other wells.
-
V₀_corrected = V₀_sample - V₀_background
Then, calculate the percentage of inhibition for each inhibitor concentration using the following formula:[4]
-
% Inhibition = (1 - (V₀_inhibitor / V₀_max_activity)) * 100
Determine the IC₅₀ Value
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the resulting data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[4]
Example Data Presentation
Table 1: Raw Data and Inhibition Calculation (Hypothetical)
| [Inhibitor] (µM) | log[Inhibitor] | V₀ (ΔAbs/min) | % Inhibition |
|---|---|---|---|
| 0 (Max Activity) | - | 0.0520 | 0% |
| 0.01 | -2.00 | 0.0495 | 4.8% |
| 0.03 | -1.52 | 0.0452 | 13.1% |
| 0.10 | -1.00 | 0.0364 | 30.0% |
| 0.30 | -0.52 | 0.0250 | 51.9% |
| 1.00 | 0.00 | 0.0130 | 75.0% |
| 3.00 | 0.48 | 0.0068 | 86.9% |
| 10.00 | 1.00 | 0.0042 | 91.9% |
Table 2: Summary of Inhibitory Potency
| Compound | Target | IC₅₀ (µM) [95% C.I.] |
|---|---|---|
| This compound | hCA II | 0.28 [0.25 - 0.32] |
| Acetazolamide (Positive Control) | hCA II | 0.012 [0.010 - 0.014] |
Part 4: Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Reading | Substrate (p-NPA) is unstable and auto-hydrolyzing. | Prepare p-NPA solution fresh before each experiment. Ensure buffer pH is not excessively alkaline. |
| No/Low Enzyme Activity | Improper enzyme storage; incorrect buffer pH; enzyme concentration too low. | Aliquot enzyme stocks to avoid freeze-thaw cycles. Verify buffer pH. Perform an enzyme titration to find the optimal concentration. |
| Inconsistent Results (High Well-to-Well Variability) | Pipetting errors; poor mixing; temperature fluctuations. | Use calibrated pipettes. Ensure thorough mixing after adding enzyme and substrate. Allow all reagents to equilibrate to assay temperature. |
| Inhibitor Insolubility | Compound precipitating out of solution at higher concentrations. | Visually inspect wells for precipitation. If observed, lower the top concentration or increase the final DMSO percentage (not to exceed 2%). |
References
- McKenna, R., & Supuran, C. T. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- Voglhuber, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition. BenchChem.
- ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase.
- Anderson, J., et al. (n.d.). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
- Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
- Demir, N., et al. (2004). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gieling, R. G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
- Demir, N., et al. (2004). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. PubMed.
- Angapco, H. J. L., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules.
- Al-Salahi, R., et al. (2023).
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
- Bumbul'a, F., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules.
- Sharma, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties.
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.
- Nocentini, A., et al. (2023). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Khan, I., et al. (2022). Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Semantic Scholar.
- BOC Sciences. (n.d.). CAS 96134-79-1 this compound. BOC Sciences.
- El-Sayed, M. A. A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
- Kazoka, H., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Development of Bioactive Derivatives from 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. This scaffold combines two privileged pharmacophores: a sulfonamide group, known for a wide array of biological activities including antibacterial and anticancer properties, and a hydrazide moiety, a highly versatile functional group for chemical modification and library synthesis.[1][2][3][4][5] We present detailed, field-proven protocols for the synthesis of hydrazones, 1,3,4-oxadiazoles, and pyrazoles. Each protocol is accompanied by mechanistic insights, justification for procedural choices, and guidelines for structural characterization to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Sulfonamide-Hydrazide Scaffold
The convergence of the sulfonamide and hydrazide functionalities within a single molecular entity presents a powerful platform for drug discovery. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of pharmacological effects by targeting enzymes like dihydropteroate synthase in bacteria or carbonic anhydrases in humans.[2][4][5] The N,N-dimethylbenzenesulfonamide core of the title compound offers metabolic stability and defined spatial orientation.
The hydrazide group (-CONHNH₂) is a uniquely reactive and versatile chemical handle. It serves as a key intermediate for creating a diverse array of derivatives, including hydrazones and various nitrogen-containing heterocycles, which are themselves associated with significant biological activities such as antitumor, antimicrobial, and anti-inflammatory properties.[1][3][6][7] This guide provides the strategic framework and practical methodologies to exploit the reactivity of the hydrazide moiety for the systematic development of novel chemical entities.
The Core Scaffold: Analysis and Derivatization Strategy
The starting material, this compound, offers a primary site for chemical modification at the terminal -NH₂ of the hydrazide group. This site is a potent nucleophile, making it amenable to a variety of chemical transformations. Our strategy focuses on three high-value, synthetically accessible pathways.
Caption: Key synthetic pathways from the core scaffold.
Safety and Handling Precautions
Core Compound & Derivatives: While the sulfonamide core is generally stable, hydrazine and its derivatives are classified as hazardous.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber), is mandatory.[11]
Reagents: Handle hydrazine hydrate, acyl chlorides, and other reactive reagents with extreme care according to their specific Safety Data Sheets (SDS). Hydrazine hydrate is corrosive and a suspected carcinogen.[9][12]
Synthetic Protocols and Methodologies
Pathway A: Synthesis of Hydrazone-Sulfonamide Derivatives
Scientific Rationale: The condensation reaction between a hydrazide and an aldehyde or ketone is a robust and high-yielding method to produce stable hydrazones. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. An acid catalyst is employed to activate the carbonyl group, facilitating the nucleophilic attack and subsequent dehydration to form the characteristic C=N-NH-C=O linkage. This pathway allows for the introduction of a wide variety of substituents (R-groups) from a diverse library of commercially available aldehydes and ketones.
Protocol: General Procedure for Hydrazone Synthesis
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., absolute ethanol or methanol).
-
Reagent Addition: Add 1.05 equivalents of the desired aldehyde or ketone to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The use of a mild acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.
-
Reaction: Stir the mixture at room temperature or reflux gently for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide spot is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove any unreacted aldehyde and catalyst.[1] If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Dry the purified product under vacuum. Confirm the structure using standard analytical techniques.
Expected Characterization Data:
| Technique | Expected Observation |
| ¹H NMR | Appearance of a new singlet or doublet for the imine proton (-N=CH-) typically between δ 8.0-9.0 ppm. Disappearance of the hydrazide -NH₂ signal. |
| IR (FTIR) | A strong C=N stretching vibration around 1600-1650 cm⁻¹. Retention of the C=O stretch (amide I, ~1680 cm⁻¹) and SO₂ stretches (~1350 and 1160 cm⁻¹). |
| Mass Spec | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the hydrazone product. |
Pathway B: Synthesis of 1,3,4-Oxadiazole Derivatives
Scientific Rationale: 1,3,4-oxadiazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for ester and amide groups.[13] A common synthetic route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by acylating the starting hydrazide. Various dehydrating agents can then effect the ring closure. A more direct method, presented here, uses a one-pot reaction with a carboxylic acid and a coupling/dehydrating agent like POCl₃.
Protocol: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
-
Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound and 1.1 equivalents of the desired carboxylic acid.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) dropwise to the mixture under stirring in an ice bath. POCl₃ serves as both a coupling agent to form the diacylhydrazine intermediate and a powerful dehydrating agent to drive the subsequent cyclization.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the mixture is basic (pH ~8-9). The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,3,4-oxadiazole derivative.[14]
-
Characterization: Confirm the structure of the purified product.
Expected Characterization Data:
| Technique | Expected Observation |
| ¹H NMR | Disappearance of all N-H protons from the hydrazide moiety. Signals corresponding to the benzenesulfonamide core and the newly introduced R-group will be present. |
| ¹³C NMR | Appearance of two characteristic downfield signals for the oxadiazole ring carbons, typically in the range of δ 155-165 ppm. |
| IR (FTIR) | Absence of N-H and C=O stretching bands. Appearance of a characteristic C=N stretch (~1610 cm⁻¹) and C-O-C stretch (~1020-1070 cm⁻¹) of the oxadiazole ring. |
| Mass Spec | The molecular ion peak corresponding to the calculated molecular weight of the target oxadiazole. |
Pathway C: Synthesis of Pyrazole Derivatives
Scientific Rationale: The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring.[15][16] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method allows for the creation of highly substituted pyrazoles by varying the substituents on the 1,3-dicarbonyl starting material.[17]
Protocol: General Procedure for Pyrazole Synthesis
-
Reactant Mixture: To a solution of 1.0 equivalent of this compound in glacial acetic acid or ethanol, add 1.0 equivalent of the 1,3-dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane). Glacial acetic acid can serve as both the solvent and the acid catalyst.[15]
-
Reaction: Heat the reaction mixture to reflux for 3-10 hours. The elevated temperature is necessary to drive the dehydration and aromatization steps. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Isolation: A solid product will typically precipitate. If an oil forms, it may be induced to solidify by scratching the flask with a glass rod or by extraction. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. Purify the product by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Dry the purified pyrazole derivative and characterize its structure.
Expected Characterization Data:
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the hydrazide N-H protons. Appearance of a new singlet for the pyrazole C4-H (if unsubstituted), typically δ 6.0-7.0 ppm. Signals for the substituents at C3 and C5 of the pyrazole ring will be present. |
| ¹³C NMR | Appearance of characteristic signals for the pyrazole ring carbons. |
| IR (FTIR) | Absence of the C=O stretch from the hydrazide. Appearance of C=N and C=C stretching vibrations characteristic of the aromatic pyrazole ring. |
| Mass Spec | The molecular ion peak corresponding to the calculated molecular weight of the pyrazole-sulfonamide product. |
Integrated Synthesis and Characterization Workflow
A robust workflow is essential for the efficient generation and validation of a derivative library. The process begins with parallel synthesis followed by systematic purification and characterization.
Caption: Integrated workflow for derivative library synthesis.
Conclusion
The protocols detailed in this application note provide a validated and versatile platform for the synthesis of diverse derivatives from this compound. By leveraging the exceptional reactivity of the hydrazide moiety, researchers can efficiently generate libraries of novel hydrazones, 1,3,4-oxadiazoles, and pyrazoles. The combination of the stable sulfonamide core with these varied, biologically relevant appendages offers a rich source of new chemical matter for screening in antibacterial, anticancer, and other therapeutic discovery programs. The emphasis on mechanistic understanding and detailed characterization ensures the generation of high-quality, reliable data for downstream applications.
References
-
Al-Omair, M. A. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 21(8), 1044. [Link]
-
Baral, P., & Khan, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]
-
Defense Technical Information Center. (1985). Safety and Handling of Hydrazine. [Link]
-
University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Hsu, C. Y., et al. (2023). Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N-aminosulfonamides. RSC Advances, 13(28), 19335-19351. [Link]
-
Bîcu, E., & Gîlcă, G. E. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(5), 1139. [Link]
-
Wang, X., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39591-39611. [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (2014). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. [Link]
-
Baral, P., & Khan, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 8, 31. [Link]
-
Britton, R., et al. (2024). An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. Chemistry – A European Journal, e202403128. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Abidov, M. T., et al. (2016). Pharmacological aspects of hydrazides and hydrazide derivatives. Postępy Higieny i Medycyny Doświadczalnej, 70, 70-82. [Link]
-
ResearchGate. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
-
Kumar, A., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 13(11), 163-170. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-269. [Link]
-
Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 735-748. [Link]
-
ResearchGate. (2014). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. [Link]
-
ResearchGate. (2019). The reaction of arylsulfonyl hydrazides with halides. [Link]
-
Slideshare. (2016, October 23). Med.chem sulfonamides. [Link]
-
Abidov, M. T., et al. (2016). Pharmacological aspects of hydrazides and hydrazide derivatives. Postępy Higieny i Medycyny Doświadczalnej, 70, 70-82. [Link]
-
Cîrcu, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Al-Omair, M. A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35835-35853. [Link]
-
Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. [Link]
-
Roberts, J. R., & Hocker, J. D. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Link]
-
Abou-Zied, H. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
-
Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Journal of Clinical & Experimental Pharmacology, 13(1). [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. [Link]
-
Fors, B. P., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 142(44), 18934-18945. [Link]
- Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Google Patents. (1980).
-
Longdom Publishing. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Der Pharma Chemica, 12(4). [Link]
-
Chen, C. H., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 602-607. [Link]
Sources
- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.anstar.edu.pl [journals.anstar.edu.pl]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. arxada.com [arxada.com]
- 12. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Versatility of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: A Scaffold for Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry campaigns. The benzenesulfonamide moiety is a classic example of such a scaffold, forming the basis of a wide array of therapeutic agents due to its unique chemical properties and ability to engage with various enzyme active sites.[1] When coupled with a reactive and versatile hydrazinocarbonyl group, as in 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide , a powerful tool for the generation of diverse chemical libraries emerges.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential of the this compound scaffold. While this specific molecule is not extensively documented in the public domain, its constituent functional groups are well-established pharmacophores. By leveraging established synthetic methodologies and understanding the structure-activity relationships of related compounds, we can unlock the vast potential of this scaffold for a range of therapeutic targets. Herein, we provide detailed protocols for its synthesis and subsequent derivatization, and explore its application in the context of a well-validated target class: the carbonic anhydrases.
Synthetic Protocols: Building the Foundation
The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 3-(chlorosulfonyl)benzoic acid. The rationale is to first install the stable N,N-dimethylsulfonamide moiety, followed by the conversion of the carboxylic acid to the hydrazide.
Protocol 1: Synthesis of 3-(N,N-dimethylsulfamoyl)benzoic acid
This initial step involves the reaction of 3-(chlorosulfonyl)benzoic acid with dimethylamine. The sulfonyl chloride is highly reactive towards nucleophiles, and the use of an excess of dimethylamine or an additional base is crucial to neutralize the hydrochloric acid byproduct.
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Dimethylamine (2.0 M solution in THF or aqueous solution)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethylamine solution (2.2 eq) dropwise to the stirred solution. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(N,N-dimethylsulfamoyl)benzoic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
The conversion of the carboxylic acid to a hydrazide is a common and reliable transformation. One of the most effective methods proceeds via an ester intermediate to avoid side reactions associated with the direct reaction of a carboxylic acid with hydrazine.
Part A: Esterification of 3-(N,N-dimethylsulfamoyl)benzoic acid
Materials:
-
3-(N,N-dimethylsulfamoyl)benzoic acid
-
Methanol or Ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(N,N-dimethylsulfamoyl)benzoic acid (1.0 eq) in an excess of methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.[2][3][4]
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the corresponding methyl or ethyl ester. This intermediate is often used in the next step without further purification.
Part B: Hydrazinolysis of the Ester
Materials:
-
Methyl or Ethyl 3-(N,N-dimethylsulfamoyl)benzoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the ester from Part A (1.0 eq) in ethanol in a round-bottom flask.[5][6]
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon cooling.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
Application in Medicinal Chemistry: A Gateway to Diverse Libraries
The true utility of the this compound scaffold lies in the reactivity of the hydrazide moiety. This functional group serves as a versatile handle for the construction of a wide array of derivatives, enabling the exploration of structure-activity relationships.
Protocol 3: General Procedure for the Synthesis of Hydrazide-Hydrazones
A common and straightforward derivatization is the condensation of the hydrazide with various aldehydes or ketones to form hydrazide-hydrazones. These products often exhibit a range of biological activities.[7][8]
Materials:
-
This compound
-
A variety of aldehydes or ketones
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a flask.
-
Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Derivatization of the Scaffold"
Targeting Carbonic Anhydrases: A Case Study
Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9][10][11][12][13][14] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies.[10][15]
dot graph TD { subgraph "Tumor Microenvironment" direction LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; CO2 [label="CO₂ + H₂O", fillcolor="#F1F3F4"]; H2CO3 [label="H₂CO₃", fillcolor="#F1F3F4"]; HCO3 [label="HCO₃⁻ + H⁺", fillcolor="#F1F3F4"]; CAIX [label="Carbonic Anhydrase IX\n(CA IX)", shape=ellipse, fillcolor="#FBBC05"]; Inhibitor [label="Benzenesulfonamide\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidification [label="Extracellular\nAcidification", fillcolor="#F1F3F4"]; Proliferation [label="Tumor Proliferation\n& Metastasis", fillcolor="#F1F3F4"];
} caption: "CA IX Inhibition Pathway"
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and isoform selectivity of benzenesulfonamide-based CA inhibitors are highly dependent on the nature and position of substituents on the benzene ring.[9][10][15] By analyzing SAR data from related compounds, we can infer how modifications to the this compound scaffold might influence its activity. The following table presents representative data for 3-substituted benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound | R Group at 3-position | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | -H | 458.1 | 153.7 | 68.4 | 55.4 |
| 2 | -NH₂ | 68.4 | 62.8 | 95.6 | 113.2 |
| 3 | -OH | - | - | 75.4 | 84.5 |
| 4 | -CONH₂ | - | - | 60.5 | - |
Data are illustrative and compiled from various sources for structurally related compounds.
Interpretation of SAR:
-
The Unsubstituted Scaffold (1): The basic benzenesulfonamide scaffold shows moderate inhibitory activity, with some preference for the tumor-associated isoforms hCA IX and XII.
-
Amino and Hydroxyl Groups (2, 3): The introduction of small, polar groups at the 3-position can modulate isoform selectivity and potency. These groups can form additional hydrogen bonds with amino acid residues in the active site.
-
Amide Group (4): The presence of an amide group, structurally related to the hydrazinocarbonyl group of our scaffold, demonstrates potent inhibition of hCA IX. This suggests that the hydrazinocarbonyl moiety is a promising starting point for developing selective CA IX inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored yet highly promising starting point for medicinal chemistry programs. Its synthesis is accessible through established chemical transformations, and the reactive hydrazide handle provides a gateway to vast chemical diversity. The inherent properties of the benzenesulfonamide core suggest immediate applications in areas such as carbonic anhydrase inhibition for anticancer and antiglaucoma therapies. By applying the protocols and principles outlined in this guide, researchers can effectively utilize this scaffold to generate novel and potent modulators of a wide range of biological targets, accelerating the pace of drug discovery.
References
-
De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 60, 171–204. [Link]
-
Sharma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 63(13), 7064–7083. [Link]
-
Angeli, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 225–233. [Link]
-
Fantacuzzi, M., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1604–1614. [Link]
-
Nocentini, A., et al. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS Medicinal Chemistry Letters, 5(10), 1134–1138. [Link]
-
O'Donovan, E., et al. (2016). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568–3571. [Link]
-
Wisdomlib. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. Wisdomlib. [Link]
-
Zhang, X., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474. [Link]
-
Saleh, M. Y., et al. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(11), 6039-6046. [Link]
-
PrepChem. (n.d.). Preparation of Methyl Benzoate. PrepChem. [Link]
-
ResearchGate. (2013). Please suggest the best method to convert heteroaryl carboxylic acid to respective hydrazide. ResearchGate. [Link]
-
Rodrigues, F. A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(21), 6449. [Link]
-
Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]
- Google Patents. (n.d.). Process for preparing substituted hydrazide by using carboxylic acid.
-
da Silva, J. F., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(19), 5849. [Link]
-
Mohareb, R. M., et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(11), 13295–13314. [Link]
-
ResearchGate. (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method for p-carboxybenzene sulfonamide.
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9162–9166. [Link]
-
Al-Amiery, A. A., et al. (2022). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 27(19), 6529. [Link]
-
Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]
-
NIST. (n.d.). Benzoic acid, hydrazide. NIST WebBook. [Link]
-
PrepChem. (n.d.). Synthesis of benzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide. PrepChem. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 8. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of Hydrazinocarbonyl Compounds in the Laboratory
Introduction: The Dual Nature of Hydrazinocarbonyl Compounds
Hydrazinocarbonyl compounds, commonly known as hydrazides (R-CO-NHNH₂), are a cornerstone of modern synthetic chemistry and drug development. Their unique chemical reactivity makes them invaluable intermediates in the synthesis of a wide array of heterocyclic molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] However, the very reactivity that makes these compounds useful also underlies their potential hazards. Structurally related to hydrazine, they can exhibit significant toxicity, reactivity, and, in some cases, instability.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of safety rules to provide a framework for understanding the causality behind essential handling and storage protocols. By fostering a deep understanding of the risks, we empower scientists to work safely and effectively with this vital class of molecules. The protocols herein are designed as self-validating systems, integrating safety as an intrinsic component of the scientific workflow.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment is the foundation of safe laboratory practice. Before handling any hydrazinocarbonyl compound, it is mandatory to consult its specific Safety Data Sheet (SDS).[5] These compounds share hazards with hydrazine, including potential carcinogenicity, reproductive toxicity, and corrosivity.[2][6]
Core Hazards Associated with Hydrazinocarbonyl Compounds:
-
Toxicity: Many hydrazinocarbonyl compounds are toxic if swallowed, inhaled, or absorbed through the skin.[7] Hydrazine itself is a suspected human carcinogen and reproductive toxin.[3] Chronic exposure, even at low levels, should be rigorously avoided.[2]
-
Corrosivity: Like hydrazine, these compounds can be corrosive, causing severe damage to skin, eyes, and the respiratory tract upon contact.[2][8]
-
Reactivity: Hydrazides are powerful reducing agents.[9] They can react violently with oxidizing agents, strong acids, and certain metal oxides.[9][10] Such reactions can be highly exothermic and may release flammable or toxic gases.
-
Flammability & Instability: While many hydrazides are solids, they can be flammable.[6] Anhydrous hydrazine can self-ignite at low temperatures, especially on contact with catalysts like rust or porous materials.[9] Some derivatives can decompose explosively upon heating or distillation, particularly if traces of air are present.[9]
Risk Assessment Workflow
The following workflow diagram illustrates the essential decision-making process that must precede any work with hydrazinocarbonyl compounds.
Caption: Risk assessment and control workflow for hydrazinocarbonyl compounds.
Engineering Controls and Personal Protective Equipment (PPE)
Reliance on PPE alone is insufficient. A multi-layered safety approach starting with robust engineering controls is paramount.
-
Primary Engineering Control: Chemical Fume Hood: All handling of hydrazinocarbonyl compounds, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[2][11][12] This is the most critical control for preventing inhalation of toxic vapors and containing potential splashes or spills.[3]
-
Secondary Engineering Controls: An emergency eyewash and safety shower must be readily accessible and tested regularly.[13]
Personal Protective Equipment (PPE): The Last Line of Defense
-
Eye Protection: At a minimum, splash-proof chemical safety goggles are mandatory.[2][11] Given the severe corrosivity, using a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities (>250 mL) or during procedures with a high splash potential.[3][13]
-
Hand Protection: Complete skin protection is essential.[2] Nitrile or neoprene gloves should be worn.[3][13] Always double-check the glove manufacturer's specifications for breakthrough time with hydrazine-related chemicals. Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[13] Long pants and closed-toe shoes are required at all times in the laboratory.[12][13]
Standard Operating Protocol for Handling Hydrazinocarbonyl Compounds
This protocol outlines the essential steps for safely handling solid or liquid hydrazinocarbonyl reagents.
Caption: General workflow for safely handling hydrazinocarbonyl compounds.
Detailed Steps:
-
Preparation: Before bringing the compound into the fume hood, ensure the work area is clean and uncluttered. Assemble all necessary glassware and equipment. Confirm the location of the nearest spill kit, eyewash station, and safety shower.[13]
-
Don PPE: Put on all required PPE as described in Section 3.
-
Handling in Fume Hood:
-
Place the primary container in a secondary containment tray to manage potential spills.[13]
-
When weighing a solid, use a disposable weigh boat or creased weighing paper. Avoid creating dust. For liquids, use a dedicated syringe or pipette.
-
Perform all transfers slowly and deliberately to avoid splashes.
-
Once the desired amount is measured, securely close the primary container.[13]
-
-
Reaction Addition: Add the hydrazinocarbonyl compound to the reaction vessel in a controlled manner, especially for reactions known to be exothermic.
-
Decontamination: Thoroughly decontaminate any reusable equipment (spatulas, syringes) that came into contact with the compound. Wipe down the work surface in the fume hood.
-
Waste Disposal: Dispose of contaminated consumables (gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste container.[11][13] This waste must be segregated from other waste streams and clearly labeled.[11]
-
Final Steps: Return the primary container to its designated storage location. Remove PPE and wash hands thoroughly with soap and water.[2]
Storage Requirements: Segregation is Key
Improper storage is a leading cause of laboratory incidents. Hydrazinocarbonyl compounds require careful segregation due to their reactivity.[14][15]
Core Storage Principles:
-
Location: Store in a cool, dry, dark, and well-ventilated area.[11][12] Avoid exposure to direct sunlight or heat sources.[13]
-
Cabinet: Use a dedicated, labeled cabinet. While not always classified as flammable, storing them in a flammable storage cabinet away from strong oxidizers is a prudent practice.[12][14]
-
Containers: Keep containers tightly sealed to prevent leakage and exposure to air or moisture.[12][13] Ensure the manufacturer's label remains legible.[12] All secondary containers must be clearly labeled with the full chemical name and associated hazards.[14]
-
Segregation: This is the most critical aspect of storage. Store hydrazinocarbonyl compounds away from all incompatible materials. Use secondary containment to segregate them within a storage cabinet.[14][15]
| Incompatible Material Class | Examples | Reason for Segregation |
| Strong Oxidizing Agents | Nitric Acid, Hydrogen Peroxide, Perchlorates, Permanganates | Violent, explosive reaction.[9][10] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic neutralization reaction.[13][16] |
| Metal Oxides | Rust (Iron Oxide), Copper Oxide | Can catalyze violent decomposition.[9] |
| Porous Materials | Wood, Cloth, Asbestos | Can lead to spontaneous ignition through exothermic air-reaction.[9] |
Emergency Procedures: Plan for the Unexpected
Immediate and correct response to an emergency can significantly mitigate harm.
-
Skin Exposure: Immediately move to the safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while rinsing.[11][12] Seek immediate medical attention.[2]
-
Eye Exposure: Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if possible. Seek immediate medical attention.[2]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Small Spill (inside fume hood):
-
Alert others in the lab.
-
Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Carefully collect the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate the area.
-
-
Large Spill (outside fume hood):
References
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine.
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
DeKock, J., et al. (2010). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 14(4), 905-914. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
University of Ottawa. (2024). Handling and Storage of Chemicals. Retrieved from [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Chemical Storage Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
-
Asecos. (2013). Storage of Hazardous Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
Corteva Agriscience. (n.d.). Bulk Storage and Handling Guide. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uottawa.ca [uottawa.ca]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. wcu.edu [wcu.edu]
- 15. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
- 16. HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Comprehensive Analytical Characterization of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Abstract
This application note provides a comprehensive, multi-technique guide for the analytical characterization of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. Designed for researchers, quality control analysts, and drug development professionals, this document details robust protocols for establishing the identity, purity, and key physicochemical properties of this compound. The methodologies herein integrate chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, alongside thermal analysis. Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters, ensuring a self-validating and transferable analytical workflow.
Introduction
This compound is a molecule incorporating three key functional groups: an aromatic sulfonamide, a hydrazinocarbonyl (hydrazide) moiety, and a dimethylamino group. The sulfonamide group is a well-established pharmacophore in a multitude of therapeutic agents, while hydrazides are versatile intermediates in organic synthesis and are also present in various bioactive compounds.[1] Given its chemical structure, rigorous and unambiguous characterization is essential for its use in research and development.
The quality of a chemical entity relies on the assurance of its identity, strength, and purity. A failure to adequately characterize such a compound can compromise research data, lead to inconsistent manufacturing, and present safety risks. This guide establishes an integrated analytical strategy to provide a full profile of the molecule, adhering to principles outlined in guidelines such as the ICH Q2(R1) for analytical procedure validation.[2][3][4]
Compound Profile
| Property | Value | Source |
| IUPAC Name | 3-(hydrazine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide | N/A |
| CAS Number | 96134-79-1 | [5][6] |
| Molecular Formula | C₉H₁₃N₃O₃S | [5][6] |
| Molecular Weight | 243.28 g/mol | [6] |
| Chemical Structure | ![]() | N/A |
Integrated Analytical Workflow
A sequential and logical approach is critical for the efficient characterization of a novel or synthesized compound. The workflow presented below ensures that each analytical step builds upon the last, from initial purity assessment to definitive structural confirmation and thermal property evaluation.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the cornerstone for assessing the purity of aromatic compounds. Its high resolution allows for the separation of the main compound from synthesis by-products, starting materials, and degradation products.[7][8] The benzenesulfonamide core of the target molecule contains a chromophore that absorbs strongly in the UV region, making it ideal for this technique.
Protocol 3.1: HPLC-UV Purity Determination
Causality: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds like our target molecule. The mobile phase, a gradient of acetonitrile and water with formic acid, ensures sharp peak shapes and efficient elution of both the main analyte and potential impurities.[9][10] Formic acid helps to protonate silanol groups on the stationary phase and suppress ionization of the analyte, leading to better symmetry.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 270 nm |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile:Water |
Execution Steps:
-
Prepare the mobile phases and thoroughly degas.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a sample solution of the compound at approximately 1.0 mg/mL in the diluent.
-
Inject the sample and acquire the chromatogram.
-
Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.
Self-Validation: The method's suitability is confirmed by observing a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks. A stable baseline throughout the run indicates a properly equilibrated system.
Structural Elucidation Methods
While HPLC provides purity data, it does not confirm identity. A combination of mass spectrometry, NMR, and FTIR is required for unambiguous structural confirmation.
Protocol 4.1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is the definitive technique for confirming the molecular weight of the analyte. Electrospray ionization (ESI) in positive mode is selected as the sulfonamide and hydrazide moieties are readily protonated to form [M+H]⁺ ions. Tandem MS (MS/MS) provides fragmentation data, which acts as a structural fingerprint.[11][12]
| Parameter | Recommended Condition |
| LC System | Use conditions from Protocol 3.1 |
| MS Detector | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 325 °C |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) on the [M+H]⁺ ion |
Expected Results & Interpretation:
-
Full Scan MS: A prominent peak should be observed at m/z 244.3, corresponding to the [M+H]⁺ ion of C₉H₁₃N₃O₃S.
-
MS/MS Fragmentation: The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage at the S-N bond.[13][14] Expected fragments include:
-
m/z 185: [M+H - CON₂H₃]⁺ (Loss of the hydrazide group)
-
m/z 172: [M+H - N(CH₃)₂ - H₂O]⁺ (Complex rearrangement)
-
m/z 156: [SO₂C₆H₄CONHNH₂]⁺ (Cleavage of the N,N-dimethylsulfamoyl group)
-
Protocol 4.2: NMR Spectroscopy (¹H and ¹³C)
Causality: NMR provides the most detailed structural information by mapping the chemical environment of each hydrogen and carbon atom. DMSO-d₆ is chosen as the solvent because its ability to form hydrogen bonds will prevent the rapid exchange of the labile N-H protons of the hydrazide group, allowing them to be observed.[15][16]
| Parameter | Recommended Condition |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Solvent | DMSO-d₆ |
| Concentration | ~10-20 mg/mL |
| Experiments | ¹H, ¹³C, (Optional: COSY, HSQC) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected Chemical Shifts (δ, ppm):
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic-H | 7.5 - 8.2 (m, 4H) | 125 - 140 |
| -N(CH₃)₂ | ~2.6 (s, 6H) | ~38 |
| -CO-NH- | ~10.0 (s, 1H, broad) | N/A |
| -NH₂ | ~4.5 (s, 2H, broad) | N/A |
| Aromatic-C (ipso-SO₂) | ~142 | N/A |
| Aromatic-C (ipso-CO) | ~138 | N/A |
| Carbonyl (C=O) | N/A | ~165 |
Note: Predicted shifts are based on data for similar structures.[17][18][19][20] The exact positions and multiplicities will confirm the 1,3-substitution pattern on the aromatic ring.
Protocol 4.3: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[21] This serves as a quick identity check and complements the structural data from NMR and MS.
| Parameter | Recommended Condition |
| Instrument | FTIR Spectrometer with ATR accessory |
| Sample Prep. | Place a small amount of solid sample directly on the ATR crystal |
| Scan Range | 4000 - 600 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazide) | Stretch | 3350 - 3200 (two bands) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C=O (Amide I) | Stretch | 1680 - 1650 |
| N-H (Amide II) | Bend | 1640 - 1550 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 |
| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1140 |
Note: Expected ranges are based on general spectroscopic data for sulfonamides and hydrazides.[22][23][24]
Physicochemical Characterization
Thermal analysis provides critical information about the material's stability, melting point, and presence of solvates or hydrates.
Protocol 5.1: Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) measures heat flow and is ideal for determining the melting point and identifying polymorphic transitions.[25][26] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, which is used to assess thermal stability and quantify volatile content (e.g., water or residual solvent).[27][28] Performing these simultaneously (STA) can increase efficiency.
| Parameter | Recommended Condition |
| Instrument | DSC and TGA, or a simultaneous TGA-DSC (STA) |
| Sample Pan | Aluminum or Alumina |
| Sample Mass | 3-5 mg |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 30 °C to 400 °C |
Expected Results & Interpretation:
-
TGA: The thermogram should show a stable baseline (no mass loss) up to the decomposition temperature, which for many sulfonamides is above 200 °C.[27] A mass loss at lower temperatures (<120 °C) would indicate the presence of water or solvent.
-
DSC: A sharp endothermic peak will indicate the melting point of the crystalline solid.[29] The absence of thermal events before the melt suggests the material is anhydrous and not a solvate. The onset of an exothermic event at higher temperatures corresponds to decomposition.
Conclusion
The suite of analytical methods described in this application note provides a robust framework for the complete characterization of this compound. By integrating HPLC for purity, LC-MS for molecular weight, NMR and FTIR for definitive structural elucidation, and thermal analysis for physicochemical properties, researchers can establish a comprehensive quality profile for this compound. This multi-faceted approach ensures data integrity and provides the necessary foundation for its application in further scientific and developmental endeavors.
References
-
Kim H.J., Jeong M.H., Park H.J., et al. (2016). Development of an immunoaffinity chromatography and HPLC-UV method for detection of 16 sulfonamides in feed. Food Chemistry, 196, 1144–1149. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]
-
ICH. (1995). Q2A Text on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2024). Quality Guidelines. International Council for Harmonisation. [Link]
-
NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH-Gerätebau GmbH. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Sittplangkoon, S., et al. (2021). Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]
-
Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica. [Link]
-
King-Pharm. (2026). 96134-79-1 this compound. Chemsigma. [Link]
-
Stolker, A. A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. [Link]
-
Pistos, C., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4949. [Link]
-
MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. MicroSolv. [Link]
-
Hübner, U., et al. (2019). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Water, Air, & Soil Pollution, 230(8), 193. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. News-Medical.net. [Link]
-
Phillips, J. G. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 61(5), 1044-1049. [Link]
-
ChemWhat. (N.D.). 677782-39-7,4-(N,N-Dimethylsulfamoyl)benzenesulfonyl Chloride. ChemWhat. [Link]
-
Molbase. (N.D.). This compound. Molbase. [Link]
-
Pop, A. M., et al. (2019). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
-
El-Beqqali, A., et al. (2017). Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence. Journal of Taibah University for Science, 11(6), 1044-1051. [Link]
-
Slideshare. (N.D.). Analysis of sulfonamides. Slideshare. [Link]
-
YMER. (N.D.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Hassan, A., et al. (2020). Synthesis, characterization, and in-vitro antibacterial activity of 4-methyl-N-(pyridin-2yl)benzene sulphonamide and its transition metal complexes. Journal of King Saud University - Science, 32(1), 893-899. [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1134-1142. [Link]
-
Chang, C. J., et al. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(7), 1059-1064. [Link]
-
Moroz, Y. S., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4949. [Link]
-
Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(11), 169-178. [http://www.rjpbcs.com/pdf/2015_6(4)/[5].pdf]([Link]5].pdf)
-
Baxter, J. N., et al. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 3645-3653. [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1134-42. [Link]
-
Ahmad, S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Sulfamethazine Derivatives. Journal of Chemistry, 2021, 5580135. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Al-Omar, M. A. (2016). Spectroscopic, thermal and molecular modeling studies on the inclusion complex of 3,4-dihydroisoquinoline-2(1H)-sulfonamide with β-cyclodextrin. Journal of Molecular Liquids, 221, 22-29. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
SIELC. (N.D.). Separation of Benzenesulfonamide, 2-amino-N-decyl- on Newcrom R1 HPLC column. SIELC. [Link]
-
Gajda, A., et al. (2022). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 12(45), 29331-29348. [Link]
-
Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Advances in Applied Science Research, 12(3), 1-11. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Gautam, S., et al. (2019). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
-
CSIR. (N.D.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. CSIR. [Link]
-
Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. [Link]
-
Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. [Link]
-
Köysal, O., et al. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies. Journal of Molecular Structure, 1194, 13-25. [Link]
Sources
- 1. iscientific.org [iscientific.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. 96134-79-1 this compound [chemsigma.com]
- 6. This compound CAS#: 96134-79-1 [chemicalbook.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. ripublication.com [ripublication.com]
- 22. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. tsijournals.com [tsijournals.com]
- 27. azom.com [azom.com]
- 28. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 29. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
Application Notes and Protocols for 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide in Anticancer Research
Introduction: Targeting Tumor Hypoxia with Benzenesulfonamide Derivatives
The tumor microenvironment presents a formidable challenge in cancer therapy, characterized by regions of low oxygen, or hypoxia. To survive and proliferate in these acidic conditions, cancer cells upregulate specific enzymes, among which carbonic anhydrases (CAs), particularly isoforms IX and XII, are critical.[1][2] These membrane-bound enzymes help regulate intracellular and extracellular pH, facilitating tumor growth, invasion, and metastasis.[3][4] Consequently, the inhibition of tumor-associated CAs has emerged as a promising strategy in anticancer drug development.[5][6]
Benzenesulfonamide derivatives represent a robust class of compounds extensively investigated as carbonic anhydrase inhibitors (CAIs).[7] Their primary sulfonamide moiety is essential for coordinating with the zinc ion in the active site of CA enzymes.[8] This guide focuses on 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide , a representative member of this class, to provide researchers with a comprehensive understanding of its application in anticancer studies, from mechanistic exploration to detailed experimental protocols. While this specific molecule may be one of many novel derivatives, the principles and methodologies outlined herein are broadly applicable to the screening and characterization of similar benzenesulfonamide-based compounds.
Part 1: Mechanism of Action - Inhibition of Carbonic Anhydrase IX
The primary anticancer effect of many benzenesulfonamide derivatives is attributed to their potent and often selective inhibition of human carbonic anhydrase IX (hCA IX).[6] Under hypoxic conditions, the transcription factor HIF-1 (Hypoxia-Inducible Factor 1) is stabilized and promotes the expression of CA IX.[1][9] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By efficiently converting CO2 to H+ at the cell surface, it contributes to the acidification of the tumor microenvironment while maintaining a neutral to alkaline intracellular pH, a state that favors cancer cell proliferation and survival.[4]
Inhibition of CA IX by compounds like this compound disrupts this crucial pH regulation. The resulting intracellular acidosis can trigger apoptosis and inhibit tumor growth.[8] Furthermore, the normalization of the extracellular pH may reduce the chemoresistance of tumors to weakly basic anticancer drugs.[3]
Caption: CA IX Inhibition Pathway in Hypoxic Tumors.
Part 2: Quantitative Data Summary
The following table summarizes representative in vitro activity for novel benzenesulfonamide derivatives from recent literature, highlighting their potential against various cancer cell lines and their selectivity for tumor-associated carbonic anhydrase isoforms. This data serves as a benchmark for evaluating new compounds like this compound.
| Compound Class/Reference | Cancer Cell Line | IC50 (µM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Reference |
| Benzenesulfonamide-1,2,3-triazole hybrid 7c | OVCAR-8 | 0.54 | - | - | - | - | [10] |
| Thiazolone-benzenesulfonamide 4e | MDA-MB-231 | 1.52 - 6.31 | 10.93 | - | - | 1550 | [5] |
| 2-benzylthio-4-chlorobenzenesulfonamide 18 | NCI-H522 | 0.1 | - | - | - | - | [11] |
| Isatin-linked benzenesulfonamide 9a | - | - | 60.5 | - | >10000 | 114.5 | [12] |
| Hydrazonobenzenesulfonamide 5 | - | - | 25.0 | 5.7 | 250 | 12 | [13] |
| Ureido-sulfonamide (SLC-0111) | - | - | 25 | 5.7 | 250 | 12 | [9] |
Note: IC50 and Kᵢ values are highly dependent on the specific chemical structure and assay conditions. This table is for illustrative purposes.
Part 3: Experimental Protocols
These protocols provide a framework for the preclinical evaluation of this compound.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
1. Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
3. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[16]
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Caption: MTT Assay Workflow for IC50 Determination.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis.
1. Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
2. Materials:
-
Cancer cell line (e.g., MDA-MB-231)[5]
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
3. Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzenesulfonamide at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
Protocol 3: Western Blot for Caspase-3 Cleavage
This protocol assesses the activation of a key executioner caspase in the apoptotic pathway.
1. Rationale: Caspase-3 is a key effector caspase that is cleaved and activated during apoptosis. Detecting the cleaved form of caspase-3 is a reliable marker of apoptosis induction.[8]
2. Materials:
-
Treated cell lysates from Protocol 2
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
3. Step-by-Step Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C. Probe a separate membrane or strip and re-probe for β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the cleaved caspase-3 signal to the β-actin signal.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of the compound in a living organism.
1. Rationale: In vivo studies are crucial to determine if the in vitro activity of a compound translates to efficacy in a complex biological system, and to assess potential toxicity.[10]
2. Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line for implantation (e.g., OVCAR-8, MDA-MB-231)[5][10]
-
This compound
-
Vehicle for administration (e.g., 0.5% CMC-Na or DMSO/saline mixture)
-
Calipers for tumor measurement
3. Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer the benzenesulfonamide compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze statistical significance.
Conclusion and Future Directions
This compound and related compounds hold significant promise as anticancer agents, primarily through the targeted inhibition of carbonic anhydrases IX and XII. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate their efficacy and mechanism of action. Future studies should focus on optimizing the structure-activity relationship to enhance potency and selectivity, exploring combination therapies with standard chemotherapeutics or immune checkpoint inhibitors,[4] and developing formulations for improved in vivo delivery. A thorough understanding of the pharmacology and toxicology of these compounds will be essential for their potential translation into clinical applications.
References
-
Alafeefy, A. M., Abdel-Aziz, A. A. H., Kadi, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2014). In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives. International Journal of Molecular Sciences, 15(7), 12192–12207. [Link]
-
Yokoi, A., Kuromitsu, J., Kawai, T., Nagasu, T., Sugi, N. H., Yoshimatsu, K., Yoshino, H., & Owa, T. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular Cancer Therapeutics, 1(13), 1147-1155. [Link]
-
Jia, Y., Li, X., Li, Z., Wang, L., & Gao, C. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Drug Design, Development and Therapy, 14, 207–216. [Link]
-
Gökçe, M., Çakır, B., Küpeli, E., Şahin, E., & Utku, S. (2007). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. Archiv der Pharmazie, 340(11), 556-563. [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241–26257. [Link]
-
Owa, T., Nagasu, T., & Yoshino, H. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(13), 1147-1155. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Oh, C. H. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. H., Alanazi, M. M., Al-Abdullah, E. S., & El-Azab, A. S. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Receptors and Signal Transduction, 42(6), 598-614. [Link]
-
Wang, Y., Zhang, Y., & Liu, Z. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113840. [Link]
-
Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 239. [Link]
-
Nwafor, D. C., Odeh, K. N., & Akunne, M. O. (2021). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 26(16), 4945. [Link]
-
Ghasemzadeh, M. A., & Pasdar, H. (2021). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies, 5(4), 307-316. [Link]
-
Khan, I., Al-Harrasi, A., Hameed, A., Hussain, J., Csuk, R., Al-Rawahi, A., & Mabood, F. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(11), 4381. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Oh, C. H. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Scientific Reports, 12(1), 16758. [Link]
-
Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 239. [Link]
-
Gieling, R. G., Babin, V., & Petrenko, V. A. (2022). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 23(19), 11846. [Link]
-
Bua, S., Gurgone, A., Angeli, A., & Supuran, C. T. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(25), 16345. [Link]
-
Angeli, A., Carta, F., Nocentini, A., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites, 10(10), 412. [Link]
-
Smirnov, A., Manakova, E., Smirnova, T., Krasavin, M., & Sviridova, M. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2841. [Link]
-
Yilmaz, I., Er, M., & Akkaya, M. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8565–8582. [Link]
-
Akdağ, K., Tok, F., Karakuş, S., Erdoğan, Ö., Çevik, Ö., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(3), 667-679. [Link]
-
Kumar, A., Angeli, A., Rani, P., Kumar, G., Kumar, V., & Supuran, C. T. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(6), e2300718. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 4. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide Synthesis
Welcome to the technical support guide for the synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide (CAS: 96134-79-1). This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Overview of Synthetic Strategy
The synthesis of this compound is most reliably achieved through a multi-step pathway starting from 3-carboxybenzenesulfonyl chloride. The general workflow involves three key transformations:
-
Sulfonamide Formation: Reaction of the starting sulfonyl chloride with dimethylamine to form the stable N,N-dimethylsulfonamide group.
-
Esterification: Conversion of the benzoic acid moiety to its corresponding methyl ester to activate the carbonyl group for the subsequent step.
-
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to form the final hydrazide product.
This guide will address common issues encountered in each of these critical stages.
Visualized Synthesis Workflow
Caption: Overall synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: My first step, the reaction of 3-carboxybenzenesulfonyl chloride with dimethylamine, has a very low yield. What is the most likely cause?
A1: The most common issue in this step is the hydrolysis of the highly reactive sulfonyl chloride starting material by moisture.[1] Ensure that all glassware is oven-dried and the reaction is performed using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). Another critical factor is the choice and amount of base; insufficient base will allow the HCl byproduct to protonate and deactivate your dimethylamine nucleophile.[1][2]
Q2: Can I form the hydrazide directly from the carboxylic acid without making the ester?
A2: While direct conversion is possible using peptide coupling reagents (e.g., DCC, EDC), it is often less efficient and more expensive for this type of synthesis. The thermal dehydration of hydrazinium salts of carboxylic acids is generally not a preferred method due to the harsh conditions required.[3] The esterification step provides a more reactive and reliable intermediate for hydrazinolysis, leading to cleaner reactions and higher yields.[3][4]
Q3: During the final hydrazinolysis step, my TLC shows a new, less polar spot in addition to my product and starting material. What could this be?
A3: This is likely the N,N'-diacylhydrazine byproduct, where two molecules of your ester have reacted with one molecule of hydrazine. This side reaction is favored if hydrazine is the limiting reagent or is not present in sufficient excess. To avoid this, use a significant molar excess of hydrazine hydrate (typically 3-10 equivalents).
Q4: My final product oiled out and won't crystallize. How can I purify it?
A4: Oiling out is common when residual solvent or impurities are present. First, ensure all solvent from the workup is removed under high vacuum. Then, attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your product is insoluble (but the impurities are soluble), such as cold diethyl ether or a hexane/ethyl acetate mixture, and scratching the flask with a glass rod. If this fails, column chromatography is the next logical step.
In-Depth Troubleshooting Guides
Problem Area 1: Low or No Yield
| Symptom | Potential Cause | Scientific Rationale & Recommended Solution |
| Step 1: Sulfonamide Formation | Moisture Contamination | Sulfonyl chlorides are highly susceptible to hydrolysis. Solution: Use oven-dried glassware, anhydrous solvents (e.g., DCM, THF), and conduct the reaction under a nitrogen atmosphere. Adding the amine before the sulfonyl chloride can also help, as the amine is typically more nucleophilic than trace water.[1] |
| Insufficient Base | The reaction generates one equivalent of HCl, which will protonate the amine nucleophile, rendering it inactive. Solution: Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine—one to neutralize the HCl byproduct and one to free the amine if it is added as a hydrochloride salt.[1][2] | |
| Step 2: Esterification | Equilibrium Not Driven to Products | Fischer esterification is an equilibrium-controlled process. Solution: Use the alcohol (methanol) as the solvent to provide a large excess, driving the reaction forward per Le Châtelier's principle. Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄) is used. |
| Step 3: Hydrazinolysis | Incomplete Reaction | The ester may not be sufficiently reactive, or reaction time/temperature may be inadequate. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, increase the reflux time or the amount of hydrazine hydrate. The reaction is typically refluxed for several hours.[4][5] |
| Low Reactivity of Ester | While methyl esters are standard, sometimes more reactive esters are needed. Solution: If yields remain low, consider converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with hydrazine. This is a much more reactive but also more moisture-sensitive route. |
Problem Area 2: Product Purity Issues
| Symptom | Potential Cause | Scientific Rationale & Recommended Solution |
| Unreacted Starting Material in Final Product | Insufficient Reaction Time/Temp | The hydrazinolysis reaction did not go to completion. Solution: Ensure adequate reflux time (monitor by TLC until the ester spot disappears). A slight increase in temperature or a switch to a higher-boiling solvent (e.g., n-butanol) can be considered, but may also increase side products. |
| Presence of N,N'-diacylhydrazine | Incorrect Stoichiometry | If hydrazine is not in sufficient excess, one molecule can react with two molecules of the ester. Solution: Use a significant molar excess (3-10 eq.) of hydrazine hydrate.[6] Add the ester solution dropwise to the hydrazine solution at room temperature before heating to reflux to maintain an excess of hydrazine throughout the addition. |
| Product Discoloration (Yellow/Brown) | Thermal Decomposition | Prolonged heating at high temperatures can cause decomposition of the hydrazide or side products. Solution: Minimize the time at reflux once the reaction is complete. Purify the product via recrystallization, which is highly effective at removing colored impurities.[7] Using activated charcoal during recrystallization can also be beneficial. |
Troubleshooting Workflow: Low Yield in Hydrazinolysis
Caption: Decision tree for troubleshooting low yield in the hydrazinolysis step.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(dimethylsulfamoyl)benzoate
This protocol assumes the successful synthesis of the precursor, 3-Carboxy-N,N-dimethyl-benzenesulfonamide.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Carboxy-N,N-dimethyl-benzenesulfonamide (e.g., 10.0 g, 1.0 eq).
-
Reagents: Add anhydrous methanol (150 mL). While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~1 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 30% ethyl acetate in hexanes), observing the disappearance of the starting carboxylic acid spot.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Pour the remaining solution into a separatory funnel containing 200 mL of cold water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask with a stir bar and reflux condenser, dissolve Methyl 3-(dimethylsulfamoyl)benzoate (e.g., 10.0 g, 1.0 eq) in ethanol (150 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O, ~6-8 mL, approx. 3-4 eq.) dropwise at room temperature. The use of an excess of hydrazine is crucial to prevent side reactions.[6]
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. The product often begins to precipitate from the solution as a white solid during the reaction. Monitor for the disappearance of the starting ester by TLC.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified white solid under vacuum to obtain the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
Sharma, P. K., et al. (2019). Synthesis of novel benzenesulfonamide bearing 1,2,3-triazole linked hydroxy-trifluoromethylpyrazolines and hydrazones as selective carbonic anhydrase isoforms IX and XII inhibitors. PubMed. [Link]
-
Navakoski de Oliveira, L., & Jose Nunes, R. (2025). Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. ResearchGate. [Link]
- Hoffstadt, W. F. (Year not available). Process for 4-sulfonamidophenyl hydrazines.
-
Shaik, A. B., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. PubMed. [Link]
-
Vaickelioniene, R., et al. (Year not available). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
-
Reddit User Discussion. (2015). Synthesis of an Sulfonamide, why is this step neccessary? r/chemistry. [Link]
-
Cox, J. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Byers, M. J., et al. (Year not available). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. [Link]
-
Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Sherine, H. B., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. [Link]
-
Al-Dhmani, A. A. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. [Link]
-
Al-Ghorbani, M., et al. (Year not available). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
-
Berillo, D. A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]
-
Kumar, S. (2020). Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor. [Link]
- Khan, K. M., & Rasheed, M. (Year not available). Preparation method of hydrazide compound.
-
Unknown Author. (Year not available). Synthesis of benzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide. Molbase. [Link]
- Unknown Author. (Year not available). N-substituted-3-\substited hydrazino-benzenesulfonamide derivatives, prepation process thereof, and herbicidal compositions.
-
Infinity Learn NEET. (2025). Methods of Purification of Organic Compounds. YouTube. [Link]
-
Ng, C. H., et al. (Year not available). Crystal structures of two hydrazide derivatives of mefenamic acid. PubMed Central. [Link]
-
Alizadeh, R., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
-
That Chemist. (2022). Chaos and Order - Methods of Purification. YouTube. [Link]
-
Moravek. (Year not available). Understanding Compound Purification Practices. [Link]
-
Unknown Author. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-novel-3-Hydrazino-3-oxo-N-(4-sulfamoyl/1f03403e05391d4d12658853b0222a0753086701]([Link]
-
Chemistry For Everyone. (2025). What Is Purification Of Organic Compounds?. YouTube. [Link]
-
Benita Sherine, H., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]
-
IP-SC. (2024). IP-SC CHEMISTRY A L REVISION PURIFICATION AND IDENTIFICATION OF ORGANIC COMPOUNDS'. YouTube. [Link]
-
NIST. Benzoic acid, hydrazide. [Link]
-
Sdfine. benzoic hydrazide (for synthesis). [Link]
- Unknown Author. (Year not available). Preparing method of N, N-dimethylbenzamide.
- Unknown Author. (Year not available). Benzoic acid hydrazide derivatives and compositions.
-
PubChem. 3,5-Dimethylbenzohydrazide. [Link]
-
Ramadan, E. (Year not available). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]
- Unknown Author. (Year not available). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Unknown Author. (2013). Process for preparation of n,n-di substituted carboxamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: N,N-Dimethylbenzenesulfonamide Synthesis
Document ID: TSC-CHEM-2026-0118
Last Updated: January 18, 2026
Introduction
The synthesis of N,N-dimethylbenzenesulfonamide, a valuable intermediate in pharmaceutical and materials science, is principally achieved through the reaction of benzenesulfonyl chloride with dimethylamine. While seemingly straightforward, this nucleophilic substitution reaction is frequently compromised by competing side reactions that can significantly reduce yield and complicate purification. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers identify, mitigate, and prevent the formation of common impurities.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis and purification of N,N-dimethylbenzenesulfonamide. Each entry details the symptoms, underlying chemical causes, and actionable solutions.
FAQ 1: My reaction yield is significantly lower than expected, and I have a highly water-soluble byproduct.
-
Symptom: After aqueous workup, the mass of the crude organic product is low. Analysis of the aqueous layer (e.g., by LC-MS or after acidification and extraction) reveals a significant amount of benzenesulfonic acid.
-
Potential Cause: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is a potent electrophile that is highly susceptible to hydrolysis, especially under neutral or basic conditions and at elevated temperatures.[1][2] Trace amounts of water in the reaction solvent, reagents, or glassware can react with the starting material to form benzenesulfonic acid, which is non-recoverable in the organic phase during a standard basic or neutral workup.
-
Causality: The sulfur atom in benzenesulfonyl chloride is highly electron-deficient, making it a hard electrophile. Water, acting as a nucleophile, attacks the sulfur atom, leading to the displacement of the chloride ion and subsequent deprotonation to form the sulfonic acid. This reaction is often faster than the desired reaction with dimethylamine if conditions are not strictly controlled.
-
-
Proposed Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under an inert atmosphere (N₂ or Argon) before use.
-
Reagent Quality: Use a fresh, unopened bottle of benzenesulfonyl chloride if possible. If the bottle has been opened previously, consider purification by distillation under reduced pressure to remove any hydrolyzed impurities.[3]
-
Controlled Addition: Add the benzenesulfonyl chloride dropwise to the solution of dimethylamine and base at a low temperature (e.g., 0-5°C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic amine over hydrolysis.
-
Prompt Workup: Upon reaction completion, do not let the mixture stand for extended periods, especially in the presence of water, as hydrolysis can continue to occur.[2]
-
FAQ 2: During the reaction, a significant amount of white precipitate formed that is insoluble in my organic solvent.
-
Symptom: A salt-like solid crashes out of the organic reaction medium (e.g., Dichloromethane, THF, Diethyl Ether). This solid is often filtered off but reduces the effective concentration of the amine.
-
Potential Cause: Formation of Dimethylamine Hydrochloride. The reaction between benzenesulfonyl chloride and dimethylamine produces one equivalent of hydrochloric acid (HCl).[4] If the stoichiometric base (e.g., triethylamine, pyridine) is not present in sufficient excess or is not basic enough to effectively scavenge the HCl, the acid will react with the unreacted dimethylamine to form dimethylamine hydrochloride ((CH₃)₂NH₂⁺Cl⁻). This salt is typically insoluble in common aprotic organic solvents.
-
Causality: Dimethylamine is a base. The generated HCl is a strong acid. A rapid and irreversible acid-base reaction occurs, sequestering the dimethylamine nucleophile and preventing it from reacting with the benzenesulfonyl chloride.
-
-
Proposed Solutions & Preventative Measures:
-
Use of Excess Base: Employ a slight excess (e.g., 1.1 to 1.5 equivalents) of a suitable tertiary amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) to ensure all generated HCl is neutralized.
-
Choice of Base: While pyridine can be used, it is less basic than triethylamine and can sometimes participate in side reactions. Triethylamine is generally a more robust choice for this transformation.
-
Alternative Amine Source: Use a solution of dimethylamine in a solvent like THF or use the pre-formed hydrochloride salt of dimethylamine and add two equivalents of the tertiary amine base—one to liberate the free amine and one to scavenge the HCl produced.
-
FAQ 3: My final product's NMR spectrum shows unreacted benzenesulfonyl chloride even after a long reaction time.
-
Symptom: ¹H or ¹³C NMR analysis of the crude product clearly indicates the presence of residual benzenesulfonyl chloride alongside the desired N,N-dimethylbenzenesulfonamide.
-
Potential Cause: Insufficient Nucleophile or Incomplete Reaction. This issue can arise from several factors, including inaccurate quantification of the dimethylamine, loss of the volatile dimethylamine during reaction setup, or the sequestration of the amine as its hydrochloride salt (see FAQ 2).
-
Causality: The reaction is bimolecular; its rate depends on the concentration of both the sulfonyl chloride and the amine.[5] If the effective concentration of the amine is depleted or was insufficient from the start, the reaction will stall, leaving unreacted electrophile.
-
-
Proposed Solutions & Preventative Measures:
-
Accurate Amine Stoichiometry: Dimethylamine can be challenging to handle due to its volatility (boiling point ~7°C). It is often supplied as a solution in THF, ethanol, or water. Ensure the concentration of the solution is accurately known. Using a slight excess (e.g., 1.05 equivalents) of dimethylamine can help drive the reaction to completion.
-
Temperature Control: While the initial addition should be cold to control exothermicity and minimize hydrolysis, allowing the reaction to slowly warm to room temperature and stir for several hours is typically necessary for full conversion.
-
Post-Reaction Quench: If unreacted benzenesulfonyl chloride is a persistent issue, a quench step can be employed to simplify purification. After the main reaction, adding a small amount of a highly water-soluble amine (like aqueous ammonia) will convert the remaining sulfonyl chloride into a sulfonamide that will be removed in the aqueous phase during workup.[6]
-
Summary of Side Reactions and Products
| Side Product | Formation Conditions | Causal Factor | Key Analytical Signature | Prevention Strategy |
| Benzenesulfonic Acid | Presence of water, elevated temperature, prolonged reaction/workup times. | Nucleophilic attack by water on benzenesulfonyl chloride. | Highly water-soluble; appears in aqueous layer. No distinct peaks in organic layer NMR. | Use anhydrous solvents/reagents; low-temperature addition; prompt workup. |
| Dimethylamine HCl | Insufficient or weak base; non-optimal order of addition. | Acid-base reaction between generated HCl and unreacted dimethylamine. | White, salt-like precipitate, insoluble in most aprotic organic solvents. | Use >1.0 equivalent of a suitable tertiary amine base (e.g., triethylamine). |
| Diphenyl Sulfone | This is an impurity from the synthesis of the starting material, benzenesulfonyl chloride. | Formed during the chlorosulfonation of benzene. | High melting point solid, aromatic signals in NMR, distinct mass spec signature. | Purify benzenesulfonyl chloride by vacuum distillation or recrystallization before use.[1] |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route to N,N-dimethylbenzenesulfonamide versus the primary competing side reaction, hydrolysis.
Sources
Technical Support Center: Optimizing Hydrazinolysis of Benzenesulfonyl Chlorides
Welcome to the comprehensive technical support guide for the hydrazinolysis of benzenesulfonyl chlorides. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we will delve into the nuances of the reaction, providing practical, field-tested advice to help you overcome common challenges and achieve high-yielding, clean conversions. Our focus is on explaining the "why" behind the "how," empowering you with the knowledge to troubleshoot effectively and adapt protocols to your specific needs.
Understanding the Core Reaction: A Quick Overview
The hydrazinolysis of a benzenesulfonyl chloride is a nucleophilic substitution reaction where hydrazine, acting as the nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group and forms the corresponding benzenesulfonyl hydrazide. The reaction is typically rapid and exothermic. A critical aspect to manage is the potential for the newly formed, and still nucleophilic, benzenesulfonyl hydrazide to react with another molecule of benzenesulfonyl chloride, leading to an undesirable N,N'-bis(benzenesulfonyl)hydrazine dimer.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Benzenesulfonyl Hydrazide
A lower-than-expected yield is a common frustration. Several factors can contribute to this outcome.
| Potential Cause | Recommended Solution & Rationale |
| Incomplete Reaction | Extend the reaction time or gently warm the reaction mixture. While the initial reaction is often fast, ensuring it goes to completion can sometimes require longer stirring or a modest increase in temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] |
| Hydrolysis of Benzenesulfonyl Chloride | Ensure anhydrous conditions. Benzenesulfonyl chloride can react with water, leading to the formation of benzenesulfonic acid, which will not participate in the desired reaction.[3][4] Use dry solvents and glassware. |
| Product Loss During Workup | Optimize the workup procedure. Benzenesulfonyl hydrazides can have some solubility in aqueous solutions, especially under basic conditions.[5] Neutralize the reaction mixture to a pH of approximately 5-9 before filtration to minimize the solubility of the product.[5] If your product is particularly water-soluble, consider extraction with an appropriate organic solvent like ethyl acetate.[6] |
| Suboptimal Stoichiometry | Use a slight excess of hydrazine hydrate. A common practice is to use 2 to 2.5 equivalents of hydrazine hydrate per equivalent of benzenesulfonyl chloride to ensure the complete consumption of the starting material and to minimize the formation of the dimer byproduct.[7] |
Issue 2: Presence of a Significant Amount of N,N'-Bis(benzenesulfonyl)hydrazine Impurity
This is the most common side product and its formation can significantly reduce the yield of your desired product.[7]
| Potential Cause | Recommended Solution & Rationale |
| High Local Concentration of Benzenesulfonyl Chloride | Slow, controlled addition of the sulfonyl chloride. The key to preventing the dimer formation is to maintain a high concentration of hydrazine relative to the sulfonyl chloride throughout the reaction.[7] This is best achieved by adding the benzenesulfonyl chloride (or a solution of it) dropwise to a stirred solution of hydrazine. Never add the hydrazine to the sulfonyl chloride. [7] |
| Elevated Reaction Temperature | Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. The reaction is exothermic, and higher temperatures can increase the rate of the undesired second substitution. Conducting the addition at a reduced temperature, for instance, between -8°C and 20°C, can help to control the reaction and minimize dimer formation.[6][7] |
Issue 3: Difficulty in Product Isolation and Purification
Sometimes, obtaining a pure, solid product can be challenging.
| Potential Cause | Recommended Solution & Rationale |
| Oily Product | Try to induce crystallization. If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product, if available, can also be effective. If these methods fail, purification by column chromatography may be necessary.[6] |
| Product Contaminated with Hydrazine Salts | Thoroughly wash the crude product with water. Hydrazine hydrochloride, which can form during the reaction, is water-soluble and can be removed by washing the filtered product with ample water.[8][9] |
Experimental Workflow Visualization
To provide a clearer understanding of the recommended experimental setup and troubleshooting logic, the following diagrams have been generated.
Caption: A typical experimental workflow for the hydrazinolysis of benzenesulfonyl chlorides.
Caption: A troubleshooting decision tree for optimizing hydrazinolysis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the hydrazinolysis of benzenesulfonyl chlorides?
A1: A variety of solvents can be used, including tetrahydrofuran (THF), dioxane, and alcohols like ethanol.[6][10][11] The choice of solvent can depend on the solubility of your specific benzenesulfonyl chloride and the desired reaction temperature. THF is a common choice as it is a good solvent for many organic compounds and can be easily cooled.[6]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[1] You can spot the reaction mixture alongside your starting benzenesulfonyl chloride on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is proceeding.
Q3: Is it necessary to use a base in this reaction?
A3: While not always required, the addition of a base can be beneficial. The reaction of benzenesulfonyl chloride with hydrazine generates one equivalent of hydrochloric acid (HCl), which will be neutralized by a second equivalent of hydrazine, forming hydrazine hydrochloride. By adding a base such as an alkali metal hydroxide or carbonate, you can neutralize the HCl as it is formed, thereby preserving the more expensive hydrazine for the primary reaction and potentially improving the yield.[5][8]
Q4: What are the safety considerations when working with hydrazine hydrate?
A4: Hydrazine hydrate is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for hydrazine hydrate.
Q5: Can this reaction be performed at room temperature?
A5: Yes, the reaction can be carried out at room temperature.[8] However, cooling the reaction mixture, particularly during the addition of the sulfonyl chloride, is a common practice to control the exothermic nature of the reaction and to minimize the formation of the N,N'-bis(benzenesulfonyl)hydrazine byproduct.[7]
References
-
Benzene, (1-cyclopenten-1-ylsulfonyl)-. Organic Syntheses Procedure. Available from: [Link]
-
Benzenesulfonyl Hydrazide Preparation. Shouguang Nuomeng Chemical Co., Ltd. Available from: [Link]
- Process of preparing organic sulfonyl hydrazides. Google Patents.
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. Available from: [Link]
-
Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. ResearchGate. Available from: [Link]
-
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. Available from: [Link]
-
One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. Available from: [Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
-
p-Toluenesulfonylhydrazide. Organic Syntheses Procedure. Available from: [Link]
-
N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. The Journal of Organic Chemistry. Available from: [Link]
-
Benzenesulfonyl chloride. Wikipedia. Available from: [Link]
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent?. Reddit. Available from: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available from: [Link]
-
Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Organic Syntheses Procedure. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
-
Expected and unexpected products of reactions of 2-hydrazinylbenzo-thia-zole with 3-nitro-benzene-sulfonyl chloride in different solvents. PubMed. Available from: [Link]
-
ANALYTICAL METHODS. Toxicological Profile for Hydrazines - NCBI Bookshelf. Available from: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]
-
Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Available from: [Link]
-
[Clinical experience with benzene sulfonyl chloride (author's transl)]. PubMed. Available from: [Link]
-
Benzenesulfonyl chloride | C6H5ClO2S. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]
- 6. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzenesulfonyl Hydrazide Preparation - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Benzenesulfonyl hydrazide | 80-17-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Hydrazinocarbonyl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common and often complex challenges encountered during the purification of hydrazinocarbonyl derivatives, also known as hydrazides. Drawing from established protocols and in-depth chemical principles, this resource aims to empower you to troubleshoot effectively and optimize your purification workflows.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental problems in a question-and-answer format, offering not just solutions but also the rationale behind them.
Chromatography Conundrums
Question 1: My hydrazide is poorly retained on a C18 reversed-phase HPLC column and elutes near the solvent front. Why is this happening and what can I do?
Answer: This is a frequent challenge stemming from the inherent polarity of the hydrazinocarbonyl group. In reversed-phase chromatography, retention is based on hydrophobic interactions between the analyte and the nonpolar stationary phase.[1] Highly polar compounds like many hydrazides have a strong affinity for the highly aqueous mobile phase and interact weakly with the C18 stationary phase, leading to poor retention.[1]
Troubleshooting Steps & Solutions:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[2] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[2][3] Water acts as the strong solvent in the mobile phase, facilitating the elution of your polar hydrazide.[3]
-
Explore Aqueous Normal-Phase (ANP) Chromatography: Stationary phases based on silica hydride can operate in ANP mode, which is effective for polar compounds.[1] Unlike HILIC, a stable water layer is not formed on the stationary phase surface, leading to a different retention mechanism.[1] This can offer unique selectivity and often provides very fast equilibration times.[1]
-
Modify the Mobile Phase in Reversed-Phase:
-
Increase Aqueous Content: While it may seem counterintuitive if retention is already low, for some moderately polar hydrazides, starting with a very high aqueous mobile phase (e.g., 95-100% water) and running a very shallow gradient can sometimes improve retention and separation.[1] However, this can lead to other issues like phase dewetting on traditional C18 columns.
-
Use Ion-Pairing Reagents: For ionizable hydrazides, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve retention and peak shape.[4] The ion-pairing agent forms a neutral complex with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase. Be aware that ion-pairing reagents are often not compatible with mass spectrometry (LC-MS).[1]
-
Workflow for Selecting a Chromatography Method:
Caption: Decision tree for chromatography method selection.
Question 2: I'm observing significant peak tailing during the chromatographic purification of my basic hydrazide derivative. What's the cause and how can I fix it?
Answer: Peak tailing for basic compounds on silica-based columns is often caused by strong, non-specific interactions between the basic analyte and acidic silanol groups present on the silica surface.[3] This leads to a mixed-mode retention mechanism (reversed-phase and ion exchange), resulting in poor peak shape.
Troubleshooting Steps & Solutions:
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a high-quality, base-deactivated column can significantly improve peak shape for basic analytes.
-
Modify the Mobile Phase:
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) or ammonia (around 0.1%), to the mobile phase can saturate the active silanol sites, preventing your hydrazide from interacting with them and improving peak symmetry.[5]
-
Adjust pH: For ionizable hydrazides, operating at a mobile phase pH where the compound is in its neutral form can reduce ionic interactions with the stationary phase.
-
-
Switch to a Different Stationary Phase: Consider using a stationary phase that is more stable and less acidic, such as a polymer-based or hybrid particle column.
Crystallization Challenges
Question 3: My hydrazide derivative oils out or refuses to crystallize from solution. What strategies can I employ?
Answer: Crystallization is a delicate balance of solubility, and hydrazides can be particularly tricky due to their polar nature and ability to form strong hydrogen bonds with solvents.[6] Oiling out occurs when the compound's solubility drops so rapidly that it separates as a liquid phase instead of forming an ordered crystal lattice.
Troubleshooting Steps & Solutions:
-
Solvent System Optimization:
-
Systematic Screening: Don't rely on a single solvent. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water or hexane).[7]
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. This gradual decrease in solubility encourages crystal formation.[8]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.
-
-
Induce Nucleation:
-
Seed Crystals: If you have even a tiny amount of solid material, add a single seed crystal to a supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
-
Control the Cooling Rate: Slow, controlled cooling is crucial. A sudden drop in temperature often leads to precipitation or oiling out. Try cooling the solution in an insulated container or a dewar to slow down the process.
| Solvent System Example | Compound Solubility | Expected Outcome |
| Ethanol/Water | High in ethanol, low in water | Good for slow cooling or anti-solvent addition.[7] |
| Dichloromethane/Hexane | High in DCM, low in hexane | Effective for less polar hydrazides. |
| Acetonitrile | Can be a good single solvent for some hydrazides.[5] | Can yield high-quality crystals upon slow evaporation. |
Caption: Table of common solvent systems for hydrazide crystallization.
Work-up and Stability Issues
Question 4: I suspect my hydrazide is degrading during aqueous work-up or purification. How can I confirm this and prevent it?
Answer: The hydrazide functional group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[9][10][11] The stability is pH-dependent, with increased stability observed closer to neutral pH.[10] Some hydrazones, which can be related impurities or derivatives, are known to be labile and can hydrolyze back to the parent hydrazide and carbonyl compound.[9][11]
Troubleshooting Steps & Solutions:
-
pH Control: During extractions, use mild acids and bases. For instance, use a saturated sodium bicarbonate solution instead of sodium hydroxide to remove acidic impurities.[12][13] Similarly, use dilute acids like 1 M HCl for short periods. Always aim to neutralize the solution as quickly as possible after the extraction.
-
Temperature Management: Perform extractions and other purification steps at reduced temperatures (e.g., in an ice bath) to minimize degradation.[14] For highly sensitive compounds, low-temperature chromatography may be necessary.[14]
-
Use of Protecting Groups: If the hydrazide moiety is particularly labile, consider using it as a protecting group for a carboxylic acid, which can be deprotected in a later step under controlled conditions.[15][16][17]
-
Minimize Exposure Time: Plan your experiments to minimize the time the hydrazide is in solution, especially under harsh conditions. For chromatography, this might mean using faster flow rates or shorter columns if resolution allows.
General Workflow for a pH-Sensitive Hydrazide Work-up:
Caption: Workflow for a gentle acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude hydrazinocarbonyl derivative?
A1: Common impurities often originate from the synthetic route. These can include:
-
Unreacted Starting Materials: Such as the corresponding ester or carboxylic acid.[18]
-
Excess Reagents: Residual hydrazine hydrate is a very common and highly polar impurity that can be difficult to remove.[18]
-
Side-Reaction Products: In peptide synthesis, for example, this could include truncated or deleted sequences.[18] In other syntheses, the formation of azines (from the reaction of hydrazine with a carbonyl impurity) or diacylhydrazines can occur.[19][20]
-
Degradation Products: Resulting from the instability of the product under the reaction or work-up conditions.[18]
Q2: Can I use acid-base extraction to purify my hydrazide?
A2: Yes, acid-base extraction can be a powerful tool, provided your hydrazide has a basic nitrogen atom that can be protonated.[21][22] The general strategy involves:
-
Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).[21]
-
Extracting with an aqueous acid (e.g., dilute HCl). The basic hydrazide will be protonated, forming a salt that dissolves in the aqueous layer, leaving neutral impurities in the organic layer.[21][23]
-
Separating the aqueous layer and then neutralizing it with a base to precipitate the purified hydrazide.
-
The purified product can then be extracted back into an organic solvent.
Caution: Be mindful of the potential for acid-catalyzed hydrolysis of your hydrazide.[13] Use dilute acids and minimize contact time.
Q3: What are the best analytical techniques to assess the purity of my final hydrazide product?
A3: A combination of techniques is always recommended for unambiguous purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (and ideally a mass spectrometer), HPLC is the gold standard for assessing purity and identifying impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can reveal the presence of impurities if they are at a sufficient concentration (>1-5%).[24][25]
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product and can help identify the mass of any co-eluting impurities in an LC-MS analysis.[19]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H and C=O stretches of the hydrazide moiety.[19]
References
- Benchchem. (n.d.). Technical Support Center: Purification of TRH Hydrazide Products.
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Retrieved from [Link]
-
LC-MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide.
-
Kovačić, B., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4933. Retrieved from [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). RSC Publishing. Retrieved from [Link]
- Google Patents. (1962). Preparation of acyl hydrazine derivatives.
- Benchchem. (n.d.). Technical Support Center: Hydrazone Formation and Purification.
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. The Journal of Organic Chemistry, 30(1), 315-316. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PSIBERG. (2023). Acid-Base Extraction - Analytical Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Retrieved from [Link]
-
Al-Omar, M. A., et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(4), 2650–2660. Retrieved from [Link]
-
Mali, D. S., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(23), 7179. Retrieved from [Link]
-
Chromatography Today. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]
-
Syngene. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 8. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. The hydrazide as a carboxylie-protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protective Groups [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Hydrazine - Wikipedia [en.wikipedia.org]
- 21. idc-online.com [idc-online.com]
- 22. psiberg.com [psiberg.com]
- 23. irp.cdn-website.com [irp.cdn-website.com]
- 24. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide (Catalog No. 96134-79-1). This molecule is a key intermediate in the development of various pharmacologically active agents, including carbonic anhydrase inhibitors[1][2][3]. Achieving a high yield and purity is critical for the efficiency of subsequent synthetic steps and the overall success of a research campaign.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting advice based on established chemical principles and extensive laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and consistently achieve high yields.
Part 1: The Core Synthesis Pathway
The synthesis of this compound is achieved via the nucleophilic acyl substitution of 3-(dimethylsulfamoyl)benzoyl chloride with hydrazine. While straightforward in principle, the reaction's success hinges on carefully controlling the interplay between reactants to favor the desired mono-acylated product over common side products.
Caption: Core reaction and competing pathways.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My isolated yield is consistently low (<60%). What are the primary factors I should investigate?
Low yields are typically traced back to one of three areas: competing side reactions, suboptimal reaction conditions, or poor reagent quality.
-
Primary Cause - Side Product Formation: The most significant yield-reducing pathway is the formation of the di-acylated hydrazide, 1,2-bis(3-(N,N-dimethylsulfamoyl)benzoyl)hydrazine . This occurs when a single hydrazine molecule, which has two nucleophilic nitrogen atoms, reacts with two molecules of the acyl chloride. This side product is often a poorly soluble solid that can complicate purification.
-
Solution - Control Reaction Kinetics:
-
Stoichiometry: Use a slight excess of hydrazine (e.g., 1.2 to 2.0 equivalents) to ensure it is statistically favored to react with the acyl chloride before a second acyl chloride molecule can react with the mono-substituted intermediate.[4]
-
Slow Addition: The acyl chloride must be added slowly and controllably (e.g., dropwise via an addition funnel) to a well-stirred solution or slurry of hydrazine.[5] This maintains a low instantaneous concentration of the acyl chloride, minimizing the chance of di-acylation.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (e.g., -10 °C to 5 °C) is critical to moderate the reaction rate and suppress the formation of side products.[5][6]
-
-
Secondary Cause - Reagent Inactivity:
-
Acyl Chloride Hydrolysis: 3-(dimethylsulfamoyl)benzoyl chloride is highly sensitive to moisture. Exposure to atmospheric humidity will hydrolyze it to the unreactive carboxylic acid, effectively lowering its concentration and your potential yield.[7] Always use freshly prepared or properly stored (under inert gas, in a desiccator) acyl chloride.
-
Hydrazine Oxidation: Hydrazine and its solutions can be susceptible to oxidation over time.[4] Using older or improperly stored hydrazine can lead to lower-than-expected concentrations of the active nucleophile.
-
Q2: I'm observing a large amount of a white precipitate that is difficult to dissolve. Is this my product?
While the desired product is a crystalline solid, a highly insoluble precipitate that forms rapidly during the addition of the acyl chloride is very likely the di-acylated side product mentioned in Q1.[5][8][9] Its symmetrical structure often leads to high lattice energy and consequently, low solubility in common organic solvents.
-
Diagnostic Check: The desired product should have a defined melting point and characteristic peaks in NMR/IR spectroscopy. The di-acylated product will have a different spectroscopic signature (notably, a different proton integration ratio in ¹H NMR) and typically a much higher melting point.
-
Preventative Workflow: The best strategy is prevention. A patent on hydrazide synthesis explicitly details a method to avoid this by adding the acyl chloride continuously to a well-stirred, cold slurry of hydrazine.[5] This procedure is designed specifically to limit the production of undesired bis-hydrazide by-products.
Q3: How critical are the base and solvent choices for this reaction?
They are extremely critical for maximizing yield and ensuring a clean reaction profile.
-
Role of the Base: The reaction of the acyl chloride with hydrazine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the unreacted hydrazine, converting the potent nucleophile into its non-nucleophilic hydrazinium salt (H₃N-NH₃⁺). To prevent this, at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, must be included to scavenge the HCl as it is formed.[7][10]
-
Solvent Selection: The solvent must be inert to the highly reactive acyl chloride. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are commonly used.[7] The solvent should also allow for effective cooling and stirring of the reaction mixture.
Q4: What is the most effective work-up and purification strategy to maximize recovery and purity?
A multi-step approach is recommended to isolate a high-purity product.
-
Initial Quench & Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically quenched by pouring it into cold water or a dilute acid solution.[11] This helps to precipitate the organic product and dissolve the hydrochloride salt of the base and any excess hydrazine. The solid can then be collected by vacuum filtration.
-
Washing: Wash the crude solid with water to remove any remaining inorganic salts. A subsequent wash with a cold, non-polar solvent like diethyl ether or hexane can help remove non-polar organic impurities.[12][13]
-
Purification by Recrystallization: Hydrazides are typically stable, crystalline solids, making recrystallization the purification method of choice.[12][14]
-
Solvent Screening: Test solubility in solvents like ethanol, isopropanol, or ethyl acetate. An ideal system is one where the compound is sparingly soluble at room temperature but fully soluble when hot. A mixed-solvent system (e.g., ethanol/water) can also be highly effective.
-
Caution with Chromatography: While possible, column chromatography on silica gel should be approached with caution. The slightly acidic nature of silica can sometimes cause degradation of hydrazides or hydrazones.[14] If chromatography is necessary, consider using a deactivated silica or adding a small amount of triethylamine (~1%) to the eluent.
-
Part 3: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Reagents: In the flask, dissolve hydrazine monohydrate (1.5 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 3-(dimethylsulfamoyl)benzoyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the hydrazine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[5]
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction's progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker of cold water. Stir vigorously for 15 minutes.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid sequentially with cold water and then cold diethyl ether.
-
Drying: Dry the solid under vacuum to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a small volume of ethanol. Heat the mixture. If it dissolves completely, it is a suitable solvent. If it remains insoluble, it is not. If it dissolves readily at room temperature, it is too soluble.
-
Procedure: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Part 4: Data Summary & Troubleshooting Workflow
Table 1: Impact of Key Parameters on Yield & Purity
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Stoichiometry | Hydrazine < 1.1 eq. | Increased di-acylation, lower yield. | Hydrazine 1.2–2.0 eq. | Statistically favors mono-acylation.[4] |
| Temperature | > 10 °C | Faster side reactions, potential decomposition. | -10 °C to 5 °C | Controls exothermic reaction, improves selectivity.[5][6][15] |
| Addition Rate | Added all at once | High local concentration of acyl chloride, promotes di-acylation. | Slow, dropwise addition over 1-2 hours. | Maintains low acyl chloride concentration.[5] |
| Atmosphere | Open to air | Hydrolysis of acyl chloride by moisture. | Inert atmosphere (N₂ or Ar) | Protects moisture-sensitive reagents.[7] |
| Base | No base or weak base | Protonation of hydrazine, reaction stops. | ≥ 1 eq. Triethylamine or Pyridine | Neutralizes HCl byproduct, maintains nucleophilicity.[7] |
Troubleshooting Workflow Diagram
Sources
- 1. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Dibenzoylhydrazine–dimethylformamide (3/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47967F [pubs.rsc.org]
Stability issues of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide in solution
Welcome to the technical support center for 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered in solution. As a novel compound, understanding its stability profile is critical for reproducible experimental results and proper formulation development. This resource will equip you with the foundational knowledge and experimental workflows to characterize and mitigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that might influence its stability?
A1: The key functional groups are the N,N-dimethyl-benzenesulfonamide and the hydrazinocarbonyl moieties. The sulfonamide group is generally stable, but the C-S bond can be susceptible to cleavage under harsh conditions. The hydrazinocarbonyl (a hydrazide) group is more reactive and can be prone to hydrolysis, particularly at non-neutral pH, and oxidation.
Q2: What are the general recommendations for preparing and storing stock solutions of this compound?
A2: As a starting point, we recommend preparing stock solutions in aprotic polar solvents such as DMSO or DMF. For aqueous buffers, it is advisable to prepare fresh solutions daily. For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting stock solutions and storing them at -20°C or -80°C in desiccated conditions is best practice to minimize freeze-thaw cycles and exposure to moisture.
Q3: Are there any known incompatibilities with common buffers or additives?
A3: While specific incompatibility data for this compound is not yet established, caution should be exercised when using buffers with reactive components. For instance, buffers containing primary or secondary amines could potentially react with the hydrazinocarbonyl group. It is also advisable to avoid strongly acidic or basic buffers until the pH stability profile has been determined.
Troubleshooting Guide: Investigating Solution Stability
This section provides a systematic approach to troubleshooting common stability-related issues. The methodologies described are designed to help you identify the root cause of instability and establish robust handling and experimental protocols.
Issue 1: I am observing a progressive loss of compound potency or inconsistent results in my cell-based/biochemical assays.
Plausible Cause: This is a classic indicator of compound degradation in your assay medium or stock solution. The active concentration of the compound may be decreasing over the time course of your experiment.
Troubleshooting Workflow:
-
Confirm Stock Solution Integrity:
-
Rationale: First, rule out the degradation of your stock solution.
-
Protocol: Analyze a freshly prepared stock solution and your stored stock solution by HPLC-UV. Compare the peak area and retention time of the main compound. A significant decrease in the peak area of the stored solution suggests stock instability.
-
-
Assess Stability in Assay Medium:
-
Rationale: The pH, temperature, and components of your assay medium can accelerate degradation.
-
Protocol:
-
Spike the compound into your complete assay medium at the final working concentration.
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile or methanol and store at -20°C.
-
Analyze all time points together by HPLC-UV or LC-MS to quantify the remaining parent compound.
-
-
Data Interpretation:
| Time (hours) | % Remaining Compound | Interpretation |
| 0 | 100% | Baseline |
| 2 | 95% | Minor degradation |
| 4 | 80% | Significant degradation |
| 8 | 60% | Unstable under assay conditions |
| 24 | <40% | Highly unstable |
Mitigation Strategies:
-
If degradation is observed, consider preparing fresh solutions immediately before each experiment.
-
If feasible, shorten the assay incubation time.
-
Investigate if a different buffer system can be used without compromising the assay performance.
Issue 2: I see new peaks appearing in my chromatograms when analyzing my compound in solution.
Plausible Cause: The appearance of new peaks strongly suggests the formation of degradation products. Identifying the conditions that promote the formation of these degradants is key to understanding the degradation pathway.
Troubleshooting Workflow: Forced Degradation Studies
Forced degradation, or stress testing, is a systematic way to identify the likely degradation pathways of a drug substance.[1] This involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation.[2][3]
Experimental Protocol for Forced Degradation:
-
Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.
-
Materials:
-
This compound
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidative)
-
Water (Neutral Hydrolysis)
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC-UV or LC-MS system
-
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of water.
-
Photolytic: Expose a solution of the compound in a quartz cuvette to a calibrated light source (ICH Q1B guidelines).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours). A control sample (compound in solvent) should be protected from light and stored at a low temperature.
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Workflow for Forced Degradation Study:
Caption: Potential degradation pathways.
Summary of Recommended Starting Conditions for Stability Assessment
| Parameter | Recommended Starting Condition | Rationale |
| Solvents for Stock | DMSO, DMF, Acetonitrile | Aprotic solvents minimize hydrolytic degradation. |
| Aqueous Buffers | pH 6.0 - 7.5 | Avoids extremes of pH where hydrolysis is more likely. [4] |
| Storage Temperature | -20°C or -80°C (aliquoted) | Minimizes thermal degradation and effects of freeze-thaw cycles. |
| Light Exposure | Protect from light (amber vials) | Prevents potential photolytic degradation. |
This technical guide provides a framework for investigating the stability of this compound. By systematically evaluating its behavior under various conditions, you can develop robust protocols that ensure the integrity of your experimental data.
References
-
AIP Conference Proceedings. (2022). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Publishing. [Link]
-
ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. [Link]
-
Drug Discovery & Development. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]
-
Pharmaffiliates. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaffiliates. [Link]
-
PubMed. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
PubChem. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. PubChem. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Benzenesulfonamide Derivatives in Assays
Welcome to the technical support center for managing benzenesulfonamide derivatives in experimental assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. Benzenesulfonamides are a cornerstone in medicinal chemistry, forming the basis for numerous inhibitors and therapeutic agents.[1][2][3] However, their physicochemical properties frequently lead to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible assay data.
This document provides a series of frequently asked questions (FAQs), a step-by-step troubleshooting guide, and detailed protocols to help you diagnose and resolve compound precipitation, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental principles behind the solubility challenges of benzenesulfonamide derivatives.
Q1: Why are my benzenesulfonamide derivatives so poorly soluble in aqueous assay buffers?
A1: The limited solubility is a direct consequence of the compound's molecular structure. Benzenesulfonamides contain a hydrophobic (water-fearing) benzene ring and a more polar, hydrophilic (water-loving) sulfonamide group (-SO₂NH₂).[1][4] While the sulfonamide group can participate in hydrogen bonding with water, the large, nonpolar surface area of the benzene ring often dominates, leading to low overall aqueous solubility.[1][4] This dual nature is a classic challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, which are characterized by low solubility.[5][6]
Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate when I add it to my assay buffer?
A2: A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous environment.[7] This phenomenon, often called "shock precipitation," occurs due to the drastic change in solvent polarity.[8] When a small volume of your highly concentrated DMSO stock is diluted into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble.[7] Its solubility limit is exceeded, causing it to crash out of solution as a fine precipitate. This highlights the difference between thermodynamic solubility (the equilibrium concentration in a given solvent) and kinetic solubility (the ability of a compound to remain in solution after a rapid solvent shift).[7]
Q3: What is the maximum final DMSO concentration I should aim for in my assay?
A3: While DMSO is an excellent solvent for initial stock preparation, its concentration in the final assay must be carefully controlled.[9] As a general rule, a final DMSO concentration between 0.1% and 0.5% is recommended for most cell-based and biochemical assays. While some robust enzymatic assays may tolerate up to 1% or even 2%, higher concentrations can introduce significant artifacts.[10][11]
-
Causality: High DMSO concentrations can alter the activity of enzymes, disrupt cell membrane integrity, induce protein denaturation, and exhibit direct cytotoxic effects, thereby confounding your experimental results.[11][12][13][14] It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure that any observed effects are due to your compound and not the solvent.[14]
Q4: Can other assay components, such as buffer pH or the presence of proteins, affect the solubility of my compound?
A4: Absolutely. Both pH and buffer components can significantly influence compound solubility.[7]
-
pH: The sulfonamide group has an acidic proton and can be ionized under alkaline conditions.[4] Increasing the pH of the assay buffer above the pKa of the sulfonamide group can deprotonate it, creating a charged species that is often more water-soluble. This is a common strategy for improving the solubility of acidic compounds.[9][15]
-
Proteins: In assays containing serum or purified proteins (like BSA), compounds can bind to these macromolecules. This binding can sometimes act as a "carrier," keeping the compound in solution. However, in other cases, interactions can lead to protein-compound aggregation and precipitation.[8] It is crucial to test compound solubility in the final, complete assay buffer, including all components.
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you observe precipitation (e.g., cloudy wells, visible particles), follow this systematic guide to diagnose and resolve the issue.
Workflow for Troubleshooting Compound Precipitation
Caption: Decision workflow for selecting a solubility enhancement strategy.
Part 3: Detailed Protocols & Methodologies
Here we provide standardized protocols for the key techniques discussed. As a Senior Application Scientist, I stress that meticulous execution and accurate record-keeping are paramount for reproducibility.[16][17]
Protocol 1: Best Practices for Preparing Compound Stock Solutions
The accuracy of all subsequent experiments depends on the quality of the stock solution.[16]
-
Accurate Weighing: Use a calibrated analytical balance to weigh the compound. Ensure the compound is at room temperature to avoid moisture condensation.
-
Solvent Selection: For primary stocks, use high-purity, anhydrous DMSO.[18]
-
Dissolution: Add the solvent to the solid compound. Mix thoroughly using a vortex mixer until the solution is completely clear. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution for difficult compounds, but be mindful of potential compound degradation.[19]
-
Concentration Check: The chosen stock concentration should be solubility-driven, not based on arbitrary values. Aim for a concentration that is comfortably below the compound's solubility limit in the stock solvent.[19] A 10 mM stock is common, but for poorly soluble compounds, 1-5 mM may be more appropriate.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption from the air.[19] Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Aqueous Solubility via Nephelometry
This protocol provides a quantitative method to determine the concentration at which your compound begins to precipitate in the final assay buffer.
-
Prepare Compound Plate: In a 96-well polypropylene plate, prepare a serial dilution of your compound in 100% DMSO. For example, start with a 10 mM stock and perform a 2-fold dilution series.
-
Prepare Assay Plate: Add the appropriate volume of your final, complete assay buffer to the wells of a clear, 96-well assay plate.
-
Initiate Dilution: Using a multichannel pipette, transfer a small, precise volume (e.g., 1-2 µL) from the compound plate to the assay plate to achieve the desired final concentrations. This should mimic the exact dilution step in your experiment.
-
Mix and Incubate: Mix immediately via gentle orbital shaking for 30-60 seconds. Incubate the plate at the assay temperature (e.g., room temperature or 37°C) for a period relevant to your experiment (e.g., 1-2 hours).[7]
-
Measure: Read the plate on a nephelometer or a plate reader capable of measuring scattered light (turbidity).
-
Analysis: Plot the turbidity reading against the compound concentration. The point at which the signal begins to rise sharply above the baseline indicates the onset of precipitation and defines the maximum soluble concentration under those specific conditions.
Protocol 3: Using Co-solvents to Enhance Solubility
Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small quantities, can increase the solubility of hydrophobic compounds.[20][21][22]
-
Select a Co-solvent: Choose a co-solvent that is compatible with your assay system (see Table 1). Ethanol, propylene glycol, and polyethylene glycol (PEG) are common choices.
-
Prepare Modified Buffer: Prepare several batches of your assay buffer containing different final percentages of the co-solvent (e.g., 1%, 2%, 5% v/v).
-
Test for Assay Interference: Before testing your compound, run your assay's positive and negative controls in the presence of the modified buffers. Ensure the co-solvent itself does not inhibit or activate your biological target.
-
Re-determine Solubility: Repeat the nephelometry protocol (Protocol 2) using the co-solvent-modified buffer that showed the least interference.
-
Proceed with Assay: Use the lowest concentration of co-solvent that provides the required solubility for your compound.
Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an "inclusion complex" that has a hydrophilic exterior, thereby increasing the apparent water solubility of the guest molecule.[][24][25] HP-β-CD is widely used due to its high aqueous solubility and low toxicity.[26]
-
Prepare HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 100-200 mM) in your assay buffer.
-
Determine Optimal Concentration: Test the solubility of your benzenesulfonamide derivative in assay buffers containing a range of final HP-β-CD concentrations (e.g., 1, 5, 10 mM). Use the nephelometry method from Protocol 2.
-
Check for Interference: Verify that the chosen concentration of HP-β-CD does not interfere with your assay by testing controls. Note that cyclodextrins can sometimes extract cholesterol from cell membranes, which may be a confounding factor in certain cell-based assays.
-
Assay Execution: Prepare your final assay buffer containing the optimal concentration of HP-β-CD before adding the compound.
Part 4: Data Summaries & Visual Guides
Table 1: Properties of Common Co-solvents for Biochemical Assays
| Co-Solvent | Typical Final Conc. Range | Pros | Cons / Potential Assay Interference |
| DMSO | 0.1% - 1% | Excellent solubilizing power for a wide range of compounds.[18] | Can inhibit enzymes, cause cell toxicity, and interfere with some assay readouts at >0.5%.[11][12][14] |
| Ethanol | 1% - 5% | Good solubilizing power, less toxic than DMSO for many cell types. | Can cause protein denaturation at higher concentrations; volatile. |
| Propylene Glycol | 1% - 10% | Low toxicity, good solubilizer. | Can increase viscosity of the solution. |
| PEG 400 | 1% - 10% | Low toxicity, effective solubilizer for many lipophilic drugs. | High concentrations can increase viscosity and may interfere with protein-protein interactions. |
Table 2: Hypothetical Solubility Data for "Compound BZS-1"
This table illustrates how the maximum soluble concentration of a hypothetical benzenesulfonamide derivative might improve with different formulation strategies, as measured by nephelometry.
| Condition (in Assay Buffer pH 7.4) | Maximum Soluble Concentration (µM) | Fold Increase |
| Standard Buffer (0.5% Final DMSO) | 2.5 | 1.0x |
| Buffer pH 8.5 (0.5% Final DMSO) | 7.5 | 3.0x |
| + 2% Ethanol (0.5% Final DMSO) | 12.0 | 4.8x |
| + 5 mM HP-β-CD (0.5% Final DMSO) | > 50.0 | > 20.0x |
Experimental Workflow for Solubility Assessment
Caption: Experimental workflow for determining maximum soluble concentration.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Benzenesulfonamide. (n.d.). Solubility of Things. Retrieved from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzenesulfonamide: Structure, Properties, and Applications. (2026, January 9). Jinli Chemical. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Benzenesulfonamide CAS#: 98-10-2. (n.d.). ChemWhat. Retrieved from [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015, January 29). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved from [Link]
-
Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... (n.d.). ResearchGate. Retrieved from [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026, January 16). BenchSci. Retrieved from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). PMC - PubMed Central - NIH. Retrieved from [Link]
-
The solubility of benzenesulfonamide studied both experimentally and... (n.d.). ResearchGate. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024, May 9). PubMed Central. Retrieved from [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). NIH. Retrieved from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
-
Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. Retrieved from [Link]
-
Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025, April 7). YouTube. Retrieved from [Link]
-
Does DMSO have an influence on tube formation assay (with EPC)? (2015, March 17). ResearchGate. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved from [Link]
-
Effect of DMSO on assay performance. Binding experiments were performed... (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011, June 7). PMC - NIH. Retrieved from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]
-
How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved from [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024, November 4). PubMed Central. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved from [Link]
-
Troubleshooting Immunoprecipitation. (n.d.). Hycult Biotech. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
-
Solid solubility correlations of benzenesulfonamide determined by (a)... (n.d.). ResearchGate. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Co-immunoprecipitation (Co-IP) Troubleshooting. (2024, May 16). Antibodies.com. Retrieved from [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018, April 12). PubMed. Retrieved from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. fastercapital.com [fastercapital.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. Co-solvent: Significance and symbolism [wisdomlib.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Carbonic Anhydrase Inhibition Assays
A Senior Application Scientist's Guide to Reproducibility and Troubleshooting
Welcome to the technical support center for carbonic anhydrase (CA) inhibition assays. As researchers and drug development professionals, we understand that obtaining consistent and reliable data is paramount. Carbonic anhydrase assays, while conceptually straightforward, are prone to reproducibility issues stemming from a variety of subtle factors.
This guide is designed to move beyond simple protocol recitation. It provides in-depth, field-proven insights into the causality behind common experimental pitfalls and offers robust, self-validating strategies to ensure the integrity of your results. Here, we address the specific issues you might encounter, framed in a question-and-answer format to help you diagnose and resolve problems effectively.
Part 1: Assay Fundamentals & Method Selection
This section addresses foundational questions about assay choice and the critical parameters that govern experimental success.
FAQ 1: I'm starting a new project. Which CA assay method is right for me: the CO₂ hydration assay or the esterase activity assay?
This is a critical first question, as the choice of assay can fundamentally impact your results and their physiological relevance. The two most common methods measure different catalytic functions of the enzyme.
-
The CO₂ Hydration Assay: This method measures the enzyme's primary physiological function: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] The reaction is typically monitored by the resulting pH change, either directly with a pH meter (like in the Wilbur-Anderson assay) or indirectly with a pH-sensitive indicator dye.[2]
-
The Esterase Assay: This method leverages the fact that CAs can also hydrolyze certain ester substrates, such as p-nitrophenyl acetate (p-NPA).[3] The hydrolysis releases a chromophore (p-nitrophenol), which can be easily measured with a spectrophotometer.[3]
Causality and Recommendation:
The CO₂ hydration reaction is the enzyme's true biological role. However, assays measuring this are often low-throughput and can be technically demanding, suffering from issues like slow pH electrode response, the need for strict temperature control (often at non-physiological temperatures like 0-4°C), and complex substrate preparation (CO₂-saturated water).[2][4]
The esterase assay is far more amenable to high-throughput screening (HTS) in 96- or 384-well plates and is generally simpler to perform.[3] However, it is crucial to understand that esterase activity does not always correlate directly with CO₂ hydration activity for all isoforms or inhibitors.[2] An inhibitor's potency against the esterase function may not perfectly reflect its potency against the hydration function.
Expert Advice: For initial high-throughput screening of large compound libraries, the esterase assay is a pragmatic and efficient choice. However, any promising hits must be validated using an orthogonal, physiologically relevant assay, such as a stopped-flow CO₂ hydration assay, to confirm their mechanism of action and true inhibitory potential.[2][5]
| Feature | CO₂ Hydration Assay (e.g., Wilbur-Anderson) | Esterase Assay (e.g., p-NPA) |
| Physiological Relevance | High (measures primary biological function) | Low to Medium (surrogate activity) |
| Throughput | Low | High (suitable for 96/384-well plates) |
| Technical Complexity | High (requires specialized equipment, strict T° control) | Low (standard spectrophotometer) |
| Common Issues | pH electrode lag, CO₂ outgassing, temperature fluctuations[2] | Substrate instability, compound interference, DMSO effects |
| Best Use Case | Gold-standard validation of hits, detailed kinetic studies | High-throughput screening (HTS), initial hit discovery |
Part 2: Troubleshooting Reagents, Samples, and Controls
Inconsistent results often trace back to the stability and handling of your reagents and samples. This section tackles these common sources of error.
FAQ 2: My positive control inhibitor (e.g., Acetazolamide) shows variable IC₅₀ values between experiments. What's going on?
This is a classic sign of underlying assay variability. The positive control is your yardstick; if it changes, you cannot trust your test compound data. The root cause often lies in one of these areas:
-
Enzyme Activity & Stability: Carbonic anhydrase is a robust enzyme, but it is not indestructible. Repeated freeze-thaw cycles of your stock solution can lead to a gradual loss of activity.[3] Furthermore, the final concentration of active enzyme in the assay is a critical determinant of the IC₅₀ value for potent inhibitors.
-
The "Why": For "tight-binding" inhibitors where the Kᵢ is close to the enzyme concentration, the IC₅₀ becomes dependent on the enzyme concentration. If your active enzyme concentration fluctuates between runs, your IC₅₀ will shift. The Cheng-Prusoff equation, often used to calculate Kᵢ from IC₅₀, is not valid when the enzyme concentration is greater than the Kᵢ.[6]
-
The Fix: Prepare a large, homogenous stock of CA, aliquot it into single-use vials, and store it at -80°C (or as recommended by the supplier).[3] On the day of the assay, thaw one aliquot on ice and dilute it to the final working concentration in cold assay buffer immediately before use. Never refreeze a diluted enzyme solution. Always keep enzyme solutions on ice.[1]
-
-
Buffer pH and Composition: The hydration reaction produces protons, and many inhibitors bind in a pH-dependent manner.
-
The "Why": Buffers work to stabilize pH.[7] If your buffer's capacity is insufficient or its pH is not accurately and consistently prepared, the baseline pH and the pH change during the reaction will vary, affecting both the enzyme's catalytic rate and inhibitor binding.
-
The Fix: Always prepare buffers fresh and meticulously verify the pH at the temperature the assay will be run at. For pH-based assays, ensure the buffer concentration is sufficient to manage the proton flux without overwhelming the signal.[4]
-
-
Substrate Concentration and Stability: In the esterase assay, the substrate p-NPA can undergo auto-hydrolysis, especially at alkaline pH.
-
The "Why": If the substrate degrades before or during the assay, the effective concentration changes, leading to a higher background signal and altered enzyme kinetics. This directly impacts the calculated percent inhibition.
-
The Fix: Prepare the p-NPA solution fresh for each experiment. Never use a solution that has turned yellow before being added to the enzyme. Always include "no-enzyme" control wells to measure and subtract the rate of auto-hydrolysis.
-
FAQ 3: I'm seeing compound precipitation or "false positive" hits that don't seem real. How do I manage this?
These are common artifacts in HTS, often related to compound solubility and non-specific interactions.
-
Compound Solubility: Most screening compounds are dissolved in 100% DMSO. When diluted into an aqueous assay buffer, they can precipitate.
-
The "Why": Precipitated compound can scatter light, leading to a false increase in absorbance and appearing as inhibition. It also reduces the concentration of soluble compound available to interact with the target.
-
The Fix: Visually inspect your plates for precipitation after adding compounds. Determine the highest tolerable DMSO concentration for your assay (typically ≤1%). Ensure your vehicle control wells contain the exact same final concentration of DMSO as your compound wells. If solubility is a persistent issue, consider using alternative solvents or solubility enhancers, but validate them carefully for any direct effects on enzyme activity.
-
-
Promiscuous Inhibition: Some compounds inhibit many enzymes non-specifically, often by forming aggregates that sequester the enzyme.
-
The "Why": These compounds are not true inhibitors acting at the active site. Their activity will be highly sensitive to factors like enzyme concentration, incubation time, and the presence of detergents.
-
The Fix: True hits should show a clear dose-response curve. Re-test initial hits to confirm their activity. A common test for aggregation is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's inhibitory activity is significantly reduced, it may be an aggregator. Ultimately, hits should be confirmed in an orthogonal assay.[8]
-
Part 3: Data Interpretation and Assay Validation
The shape of your data curves and the results of your controls are telling a story. Learning to read them is key to producing trustworthy results.
FAQ 4: My inhibition curve is very shallow, or it plateaus at less than 100% inhibition. What does this indicate?
An ideal inhibition curve has a steep, sigmoidal shape, spanning from 100% activity to 0% activity. Deviations from this are a red flag and require investigation.
-
The "Why": A shallow curve or incomplete inhibition can be caused by several factors:
-
Compound-Related Issues: The compound may be unstable in the assay buffer, degrading over the course of the measurement. It could also be an artifact, such as a fluorescent compound interfering with a colorimetric readout.
-
Assay Conditions: If the enzyme concentration is too high relative to a potent inhibitor's Kᵢ, it can lead to stoichiometric inhibition, resulting in a distorted curve.[6]
-
Incorrect Mechanism: The inhibitor may not be a simple competitive inhibitor, or there may be an uninhibited background reaction contributing to the signal.
-
-
The "How-To-Diagnose":
-
Check Controls: Does your positive control (e.g., Acetazolamide) give a full, steep curve? If yes, the problem is likely specific to your test compound.
-
Pre-incubation Time: Vary the pre-incubation time of the enzyme and inhibitor. If the curve shape changes dramatically, it may suggest compound instability or a slow-binding inhibitor. For many standard assays, a 15-minute pre-incubation is sufficient to allow for the formation of the enzyme-inhibitor complex.[5][9]
-
Review the Raw Data: Look at the kinetic traces. Is the "inhibited" reaction rate linear? Or does it curve, suggesting the inhibitor is being consumed or is unstable?
-
Critique the Result: As pointed out in critical reviews of the literature, an inhibitor that is claimed to have a nanomolar Kᵢ should achieve near-complete inhibition at micromolar concentrations.[6] If it doesn't, the data or the calculated affinity constant is likely unreliable.[6]
-
Diagram: Troubleshooting Workflow for Poor Inhibition Curves
Caption: A decision tree for diagnosing common causes of problematic inhibition curves.
Part 4: Validated Experimental Protocol & Workflow
This section provides a concrete protocol and a visual workflow to serve as a reliable starting point for your experiments.
Protocol: Colorimetric CA Inhibition Assay using p-NPA (96-Well Plate)
This protocol is adapted from standard methodologies for measuring the esterase activity of carbonic anhydrase.[3]
1. Reagent Preparation (Self-Validating System):
-
CA Assay Buffer: 20 mM Tris-HCl, pH 7.5. Prepare fresh and adjust pH accurately at room temperature.
-
Enzyme Stock (e.g., human CA II): Reconstitute lyophilized enzyme in a suitable buffer (e.g., 10 mM Tris, pH 7.5 with 100 mM NaCl) to a stock concentration of 1 mg/mL. Aliquot into single-use vials and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, thaw one aliquot on ice. Dilute the stock to a final working concentration (e.g., ~0.2 µg/mL) in cold CA Assay Buffer. The optimal concentration must be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate (p-NPA): Prepare a 10 mM stock solution of p-nitrophenyl acetate in acetonitrile. This stock is stable at -20°C. Immediately before use, dilute this stock into the CA Assay Buffer to a final working concentration of 1 mM. This solution is not stable and must be made fresh.
-
Positive Control (Acetazolamide, AZM): Prepare a 10 mM stock in DMSO. Create a serial dilution series from this stock.
-
Test Compounds: Prepare stock solutions in 100% DMSO. Create serial dilutions as needed.
2. Assay Procedure:
-
Plate Layout: Design your plate map to include all necessary controls (see table below).
-
Compound Addition: Add 2 µL of your serially diluted compounds, positive control, or DMSO (for vehicle controls) to the appropriate wells of a clear, flat-bottom 96-well plate.[3]
-
Enzyme Addition: Add 178 µL of the CA Working Solution to all wells except the "No-Enzyme Blank". To the blank wells, add 178 µL of CA Assay Buffer.
-
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate Reaction: Add 20 µL of the 1 mM p-NPA working solution to all wells to start the reaction (final volume = 200 µL). Mix immediately for 30 seconds.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.
3. Essential Controls for Assay Validation:
| Control Type | Purpose | Expected Result | What it Tells You |
| 100% Activity Control | Defines the uninhibited reaction rate. | A steady, linear increase in A₄₀₅. | The baseline for calculating % inhibition. |
| (Enzyme + DMSO + Substrate) | |||
| 0% Activity Control | Defines maximum inhibition. | A₄₀₅ should be near background. | Confirms the positive control is working. |
| (Enzyme + High [AZM] + Substrate) | |||
| No-Enzyme Blank | Measures substrate auto-hydrolysis. | A very slow, linear increase in A₄₀₅. | This rate is subtracted from all other wells. |
| (Buffer + DMSO + Substrate) |
4. Data Analysis:
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the average rate of the "No-Enzyme Blank" from all other wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Diagram: Experimental Workflow for CA Inhibition Screening
Caption: A typical high-throughput screening workflow for carbonic anhydrase inhibitors.
References
-
Kim, J., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
-
Bochmann, G., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available at: [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]
-
Koch, J.C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]
-
Lidskog, S., & Wistrand, L.G. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry. Available at: [Link]
-
Giel-Pietraszuk, M., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]
-
Bochmann, G., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Boron, W.F. (2017). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. Available at: [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Angeli, A., et al. (2018). Inhibition studies of bacterial α-carbonic anhydrases with phenols. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Weber, A., et al. (2004). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. Available at: [Link]
Sources
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 5. Inhibition studies of bacterial α-carbonic anhydrases with phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Benzenesulfonamide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide inhibitors. This guide is designed to provide in-depth technical assistance and practical solutions for minimizing off-target effects, a critical challenge in the development of selective therapeutics. By understanding the underlying principles and employing robust experimental designs, you can enhance the specificity of your inhibitors and generate more reliable and translatable data.
Introduction: The Double-Edged Sword of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting enzymes such as carbonic anhydrases (CAs) and protein kinases.[1][2] The sulfonamide group (–SO₂NH₂) is a key pharmacophore, often coordinating with a metal ion, like the zinc ion in the active site of CAs, leading to potent inhibition.[1] However, the very features that confer potent binding can also lead to promiscuity, resulting in off-target interactions that can confound experimental results and lead to adverse effects in clinical settings.[3][4]
This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects through a combination of troubleshooting guides for common experimental hurdles and frequently asked questions for conceptual clarity.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments with benzenesulfonamide inhibitors, providing step-by-step guidance to diagnose and resolve them.
Problem 1: Discrepancy between Biochemical and Cellular Assay Potency
Symptom: Your benzenesulfonamide inhibitor shows high potency in a biochemical (e.g., purified enzyme) assay, but its activity is significantly lower or absent in a cell-based assay.
Potential Causes & Solutions:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP), polar surface area (PSA), and molecular weight. Compounds with high polarity or large size may have poor membrane permeability.
-
Cellular Uptake Assay: Perform a direct measurement of intracellular compound concentration using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation with the inhibitor.
-
Structural Modification: If permeability is low, consider medicinal chemistry approaches such as reducing the number of hydrogen bond donors or increasing lipophilicity, while carefully monitoring for effects on selectivity.
-
-
-
High Protein Binding: The inhibitor may be binding to abundant intracellular proteins or plasma proteins in the cell culture medium, reducing the free concentration available to bind the target.
-
Troubleshooting Steps:
-
Plasma Protein Binding Assay: Determine the fraction of the inhibitor bound to serum albumin (e.g., using equilibrium dialysis or ultrafiltration).
-
Modify Assay Conditions: Reduce the serum concentration in your cell culture medium during the inhibitor treatment period, if compatible with your cell line's health.
-
Consider Intracellular ATP Concentration (for Kinase Inhibitors): The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value compared to biochemical assays often run at lower ATP concentrations.[5] It is recommended to perform biochemical assays at ATP concentrations that reflect the physiological Km for the kinase of interest.[5]
-
-
-
Efflux Pump Activity: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Troubleshooting Steps:
-
Co-incubation with Efflux Pump Inhibitors: Perform your cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A) to see if the potency of your compound increases.
-
Cell Lines with Varying Efflux Pump Expression: Test your inhibitor in cell lines known to have high and low expression of common efflux pumps.
-
-
Problem 2: Unexpected Cellular Phenotype or Toxicity
Symptom: Your inhibitor produces a cellular effect that is inconsistent with the known function of the intended target, or it exhibits toxicity at concentrations where the primary target is not expected to be fully inhibited.
Potential Causes & Solutions:
-
Off-Target Inhibition: The inhibitor is likely interacting with one or more unintended proteins, leading to the observed phenotype.[3]
-
Troubleshooting Steps:
-
Broad-Panel Profiling: Screen your inhibitor against a large panel of related proteins (e.g., a kinome scan for a kinase inhibitor or a panel of metalloenzymes for a carbonic anhydrase inhibitor).[6] This is the most direct way to identify off-targets.
-
Computational Off-Target Prediction: Utilize in silico tools that predict potential off-targets based on chemical structure similarity to known ligands or by docking the inhibitor into the structures of known proteins.[7][8] Several computational methods have been developed for this purpose, including ligand-based and structure-based approaches.[7]
-
Phenotypic Screening with a Structurally Unrelated Inhibitor: Use a well-validated inhibitor of the same target but from a different chemical class. If the unexpected phenotype persists with your inhibitor but not the alternative, it strongly suggests an off-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it is likely due to off-target effects.
-
-
-
Metabolite Activity: A metabolite of your parent compound, formed by cellular metabolism, may have a different activity profile.
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS to analyze cell lysates or culture medium to identify major metabolites.
-
Synthesize and Test Metabolites: If feasible, synthesize the identified metabolites and test their activity and selectivity profile independently.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets for benzenesulfonamide-based carbonic anhydrase inhibitors?
A1: The primary off-targets for benzenesulfonamide-based carbonic anhydrase (CA) inhibitors are other CA isoforms.[4] Humans have 15 CA isoforms with varying tissue distribution and physiological roles.[1] An inhibitor designed for a cancer-associated isoform like CA IX might also inhibit the highly abundant cytosolic isoform CA II, leading to side effects.[9][10] Strategies to achieve isoform selectivity often involve modifying the "tail" of the benzenesulfonamide scaffold to exploit differences in the active site entrance of the various isoforms.[11][12]
Q2: How can I rationally design more selective benzenesulfonamide inhibitors from the start?
A2: A proactive approach to designing selectivity is highly recommended. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target potency and off-target activity.[2][13] This helps to identify chemical moieties that contribute to selectivity.
-
Scaffold Hopping: This computational or medicinal chemistry technique involves replacing the core scaffold of your inhibitor with a structurally different one while retaining the key pharmacophoric features.[14][15][16][17] This can lead to novel chemical matter with improved selectivity profiles.[14] Deep learning models are also being developed to facilitate scaffold hopping for kinase inhibitors.[18]
-
Structure-Based Design: Utilize X-ray crystal structures or cryo-EM structures of your target and key off-targets. By comparing the binding pockets, you can design modifications to your inhibitor that exploit subtle differences, such as targeting non-conserved residues or unique conformational states.[19][20]
Q3: What is the difference between biochemical selectivity and cellular selectivity, and which is more important?
A3:
-
Biochemical selectivity is determined using in vitro assays with purified proteins and measures the intrinsic affinity of a compound for its targets.[5]
-
Cellular selectivity is assessed in intact cells and reflects the compound's activity in a more physiologically relevant context, taking into account factors like cell permeability, efflux, and competition with endogenous ligands.[21][22][23]
While biochemical selectivity is a crucial starting point, cellular selectivity is ultimately more predictive of a compound's biological effect and potential therapeutic window. [21][24] Discrepancies are common, and a compound that appears selective in a biochemical assay may have a very different profile in cells.[5][22][25] Therefore, it is essential to perform cell-based assays early in the drug discovery process.[21][23][26]
Q4: What experimental workflow should I follow to validate the selectivity of my benzenesulfonamide inhibitor?
A4: A tiered approach is most efficient.[6] The following workflow provides a robust framework for selectivity validation:
Workflow for Inhibitor Selectivity Validation
Experimental Protocols:
-
Biochemical Potency Assay:
-
Objective: Determine the IC50 or Ki of the inhibitor against the purified target enzyme.
-
Method: Use a standard enzymatic assay (e.g., fluorescence-based, radiometric, or colorimetric) with a dilution series of the inhibitor. For ATP-competitive kinase inhibitors, perform the assay at the Km of ATP for the specific kinase.[5]
-
-
Initial Cellular Assay:
-
Objective: Confirm that the inhibitor engages the target in a cellular context and modulates its downstream signaling.
-
Method: Use a cell line where the target is active. Measure a proximal biomarker of target activity (e.g., phosphorylation of a direct substrate via Western blot or ELISA) after treating with a dose-response of the inhibitor.[27]
-
-
Broad Biochemical Selectivity Panel:
-
Objective: Identify potential off-targets across a wide range of related proteins.
-
Method: Submit the compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases) or other relevant enzyme families at a single high concentration (e.g., 1 or 10 µM).[6] Follow up with IC50 determinations for any significant hits.[6]
-
-
Cellular Target Engagement Assay:
-
Objective: Directly measure the binding of the inhibitor to the on-target and identified off-targets in live cells.
-
Method: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays.[21][27] These methods provide direct evidence of target binding in a physiological setting.
-
-
Orthogonal Cellular Assays:
-
Objective: Functionally validate the consequences of on- and off-target inhibition.
-
Method:
-
Use cell lines where the identified off-targets are known to play a key functional role and assess the inhibitor's effect.
-
Employ a structurally unrelated inhibitor for the primary target to distinguish on-target from off-target phenotypes.
-
Utilize genetic approaches like siRNA or CRISPR to knock down the primary target or off-targets and compare the resulting phenotype to that of the inhibitor.
-
-
Q5: Can I use computational tools to predict and mitigate off-target effects?
A5: Yes, computational methods are powerful tools in a modern drug discovery workflow.[7] They can be broadly categorized as:
| Computational Approach | Description | Application in Selectivity |
| Ligand-Based Methods | Predicts off-targets by comparing the chemical structure of your inhibitor to a database of compounds with known biological activities (e.g., chemical similarity, pharmacophore modeling, QSAR).[7][10][28] | Early-stage flagging of potential off-targets based on structural alerts. Guiding SAR studies. |
| Structure-Based Methods | Uses the 3D structure of proteins to predict binding. This includes molecular docking of your inhibitor into the binding sites of potential off-targets.[7][8] | Rationalizing observed off-target activities and guiding the design of more selective compounds by exploiting structural differences in binding pockets. |
| Machine Learning & AI | Utilizes algorithms like Random Forest, Support Vector Machines, and Artificial Neural Networks to build predictive models from large datasets of compound-protein interactions.[29] | Can predict a wide range of off-target interactions, including those that might not be obvious from simple similarity searches.[29] |
It is important to note that computational predictions must always be validated experimentally. [7] They are best used as a hypothesis-generating tool to prioritize experiments and guide medicinal chemistry efforts.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Link not available)
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. [Link]
-
Scaffold hopping for designing of potent and selective CYP1B1 inhibitors to overcome docetaxel resistance: synthesis and evaluation. [Link]
-
Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed. [Link]
-
Design of selective PI3Kδ inhibitors using an iterative scaffold-hopping workflow - PubMed. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. [Link]
-
Scaffold hopping for designing of potent and selective CYP1B1 inhibitors to overcome docetaxel resistance: synthesis and evaluation - PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
-
Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. [Link]
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (Link not available)
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. [Link]
- QSAR Study of 4-Benzylideneamino-Benzenesulfonamides & 4. (Link not available)
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
- Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. (Link not available)
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
-
Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. [Link]
-
A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed. [Link]
-
(PDF) Safety of carbonic anhydrase inhibitors - ResearchGate. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. [Link]
-
Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC. [Link]
-
Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. [Link]
-
Factors Influencing Compound Potency in Biochemical and Cellular Assays - Promega Connections. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (Link not available)
-
Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. [Link]
-
Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex) - HSS. [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - NIH. [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC - PubMed Central. [Link]
-
Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. [Link]
-
Experimental and Structural Testing Module to Analyze Paralogue-Specificity and Affinity in the Hsp90 Inhibitors Series | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Carbonic anhydrase inhibitor - Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 10. A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of selective PI3Kδ inhibitors using an iterative scaffold-hopping workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scaffold hopping for designing of potent and selective CYP1B1 inhibitors to overcome docetaxel resistance: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 24. biorxiv.org [biorxiv.org]
- 25. promegaconnections.com [promegaconnections.com]
- 26. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. oaji.net [oaji.net]
- 29. mdpi.com [mdpi.com]
Interpreting unexpected results in experiments with 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Welcome to the technical support center for 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot unexpected results during their experiments with this compound. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common and complex challenges.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of this compound typically involves the reaction of a corresponding acyl chloride or ester with hydrazine. While seemingly straightforward, this and subsequent purification steps can present several challenges.
Frequently Asked Questions (FAQs): Synthesis & Purification
Q1: My reaction to form the hydrazide from the corresponding methyl ester is sluggish and gives a low yield. What is happening?
A1: This is a common issue often related to reaction conditions and the nature of the starting materials. The nucleophilicity of hydrazine can be influenced by the solvent and temperature.
-
Causality: The reaction is a nucleophilic acyl substitution. For the reaction to proceed efficiently, hydrazine must effectively attack the carbonyl carbon of the ester. If the reaction medium is too acidic, the hydrazine will be protonated, reducing its nucleophilicity. Conversely, if the conditions are not sufficiently forcing, the reaction may not go to completion.
-
Troubleshooting Protocol:
-
Solvent Choice: Ensure you are using an appropriate solvent. Alcohols like methanol or ethanol are typically effective as they can solvate both reactants.
-
Temperature: Refluxing the reaction mixture is often necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrazine Source: Use hydrazine hydrate in a slight excess (1.2-1.5 equivalents) to ensure the reaction goes to completion. Anhydrous hydrazine can also be used but requires more stringent handling precautions.
-
Catalysis: In some cases, a catalytic amount of a weak acid can protonate the ester's carbonyl oxygen, making it more electrophilic. However, be cautious not to neutralize the hydrazine.
-
Q2: During workup, I am losing a significant amount of my product. How can I improve recovery?
A2: Product loss during workup is often due to the compound's solubility characteristics. The presence of the hydrazinocarbonyl and sulfonamide groups can impart some water solubility.
-
Expert Insight: The N,N-dimethylsulfonamide group is relatively non-polar, but the hydrazinocarbonyl moiety can engage in hydrogen bonding, potentially increasing aqueous solubility, especially at acidic or basic pH.
-
Troubleshooting Steps:
-
Check Aqueous Layer: Before discarding any aqueous layers from your extraction, neutralize a small sample and extract it with a broad-range organic solvent like ethyl acetate. Analyze the organic extract by TLC to see if your product is present.[1]
-
Salting Out: If your product has some water solubility, adding a saturated solution of sodium chloride (brine) to the aqueous layer during extraction can decrease the polarity of the aqueous phase and drive your compound into the organic layer.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. Sulfonamides can be acidic, and the hydrazine moiety is basic. Bringing the solution to a neutral pH before extraction can minimize the solubility of the compound in the aqueous phase.
-
Q3: I am struggling to crystallize the final product. It either "oils out" or remains an amorphous solid. What should I do?
A3: Crystallization is a critical step for purification, and benzenesulfonamide derivatives can sometimes be challenging to crystallize. "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Underlying Principle: Successful crystallization depends on a gradual decrease in solubility as the solution cools, allowing for the ordered arrangement of molecules into a crystal lattice. Rapid precipitation leads to amorphous solids, while "oiling out" prevents crystal formation altogether.
-
Systematic Crystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Troubleshooting "Oiling Out":
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to prevent supersaturation.
-
Lower the temperature at which crystallization begins by using a larger volume of solvent.
-
Try a co-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly turbid. Then, heat the mixture until it is clear and allow it to cool slowly.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (if available) into the cooled, supersaturated solution.
-
-
| Solvent System | Compound Solubility | Crystallization Outcome | Recommendation |
| Single Good Solvent | High at all temperatures | Poor crystallization | Use for dissolving, then add a poor solvent. |
| Single Poor Solvent | Low at all temperatures | No dissolution | Not suitable for crystallization. |
| Good Solvent/Poor Solvent Pair | Soluble in good, insoluble in poor | Good potential for crystallization | Ideal for co-solvent crystallization. |
| Single "Ideal" Solvent | Soluble hot, insoluble cold | Excellent potential | Preferred method if such a solvent is found. |
Section 2: Interpreting Unexpected Results in Biological Assays
This compound and its analogs are often investigated as inhibitors of enzymes like carbonic anhydrases or as potential anticancer agents.[1][2] Unexpected results in these assays can be misleading if not properly understood.
Frequently Asked Questions (FAQs): Biological Assays
Q1: In my carbonic anhydrase (CA) inhibition assay, I'm seeing inconsistent Ki values between different assay formats (e.g., CO2 hydration vs. esterase activity). Why is this happening?
A1: Discrepancies between different CA assay formats are not uncommon and often stem from the use of non-native substrates in the esterase assay.
-
Mechanistic Insight: The native function of carbonic anhydrase is the reversible hydration of CO2.[2] Assays that measure the hydrolysis of an ester substrate, like p-nitrophenyl acetate (p-NPA), are convenient but may not always perfectly reflect the inhibition of the enzyme's primary physiological function.
-
Troubleshooting and Validation:
-
Confirm with Native Substrate: Whenever possible, validate your findings using a CO2 hydration assay. This provides a more physiologically relevant measure of inhibition.
-
Inhibitor Binding Kinetics: The inhibitor might have different binding kinetics with the enzyme-substrate complex depending on the substrate used. The larger ester substrate could sterically hinder the binding of your compound compared to the smaller CO2 substrate.
-
pH Effects: Ensure the pH of both assays is identical and stable, as the activity of both the enzyme and the inhibitor can be highly pH-dependent. The pKa of the sulfonamide nitrogen is a critical determinant of its binding to the zinc ion in the active site.
-
Q2: My compound shows potent activity in a cell-free enzymatic assay, but this doesn't translate to cellular activity. What are the potential reasons?
A2: This is a classic challenge in drug discovery, often referred to as a lack of cell permeability or cellular target engagement.
-
Expert Analysis: A compound must cross the cell membrane to reach intracellular targets. The physicochemical properties of this compound, such as its polarity and size, will dictate its ability to do so.
-
Investigative Workflow:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP): A LogP value that is too high or too low can hinder cell permeability.
-
Polar Surface Area (PSA): A high PSA is generally associated with poor membrane permeability.
-
Solubility: Poor aqueous solubility can lead to compound precipitation in cell culture media, reducing the effective concentration.
-
-
Cellular Uptake Studies: Employ analytical techniques like LC-MS/MS to directly measure the intracellular concentration of your compound after incubation with cells.
-
Efflux Pumps: Consider if your compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport foreign substances out of the cell. This can be tested using co-incubation with known efflux pump inhibitors.
-
Caption: Workflow for diagnosing poor cell-based activity.
Q3: I am observing a dose-dependent decrease in cell viability in my MTT assay, but I suspect it might be an artifact. How can I confirm this?
A3: The MTT assay, while widely used, is susceptible to interference from colored compounds or compounds that can chemically reduce the MTT reagent.
-
Underlying Chemistry: The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. Any compound that can either chemically reduce MTT or interfere with the spectrophotometric reading of the formazan product can produce false results.
-
Validation Protocol:
-
Cell-Free Assay: Run the MTT assay in the absence of cells, but with your compound at the same concentrations used in your cellular experiment. If you observe a color change, your compound is directly reducing the MTT reagent.
-
Alternative Viability Assays: Use a different viability assay that has a different readout to confirm your results. Good alternatives include:
-
Resazurin (AlamarBlue) Assay: Measures metabolic activity through the reduction of resazurin.
-
ATP-based Assays (e.g., CellTiter-Glo): Measures the level of intracellular ATP, which is a marker of viable cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method that directly counts viable and non-viable cells.
-
-
| Assay | Principle | Potential for Interference |
| MTT | Reduction of tetrazolium salt | High (colored compounds, reducing agents) |
| Resazurin | Reduction of resazurin | Moderate (compounds that interfere with fluorescence) |
| ATP-based | Luminescence from ATP-luciferase reaction | Low (compounds that inhibit luciferase) |
| Trypan Blue | Membrane integrity (dye exclusion) | Very Low (visual counting) |
References
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
Sources
- 1. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide and Its Analogs Against Carbonic Anhydrases
This guide provides a comprehensive validation framework for assessing the inhibitory activity of benzenesulfonamide-based compounds, with a focus on structures related to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. As direct experimental data for this specific molecule is not extensively available in public literature, we will benchmark its potential activity against structurally similar and well-characterized carbonic anhydrase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutics targeting carbonic anhydrases.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and electrolyte secretion.[2][3] Fifteen different CA isoforms have been identified in humans, each with distinct tissue distribution, subcellular localization, and catalytic activities.[1]
Several CA isoforms are established therapeutic targets. For instance, inhibition of CA II is a cornerstone in the management of glaucoma, while the tumor-associated isoforms CA IX and CA XII are validated targets for the development of anticancer agents due to their role in pH regulation in the hypoxic tumor microenvironment.[3][4] The benzenesulfonamide scaffold represents a classical and highly effective zinc-binding group for the development of potent CA inhibitors.[5]
This guide will delineate the experimental methodologies required to validate the inhibitory potency and selectivity of benzenesulfonamide derivatives, using established inhibitors as benchmarks for a rigorous comparative analysis.
The Inhibitor Validation Workflow: A Step-by-Step Approach
A robust validation of a potential carbonic an annhydrase inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a physiological context, and selectivity profiling to understand off-target effects.
Caption: A generalized workflow for the validation of a candidate carbonic anhydrase inhibitor.
Comparative Performance of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [5] |
| (E)-4-(4-(2-benzylidenehydrazinecarbonyl) piperidine-1-carbonyl)benzenesulfonamide | 45.5 | 6.65 | 45.3 | 3.8 | [1] |
| (E)-4-(4-(2-(4-methylbenzylidene)hydrazinecarbonyl) piperidine-1-carbonyl)benzenesulfonamide | 18.5 | 1.75 | 34.3 | 2.5 | [1] |
| (E)-4-(4-(2-(4-methoxybenzylidene)hydrazinecarbonyl) piperidine-1-carbonyl)benzenesulfonamide | 334 | 25.2 | 55.4 | 4.1 | [6] |
| (E)-4-(4-(2-(3-fluorobenzylidene)hydrazinecarbonyl) piperidine-1-carbonyl)benzenesulfonamide (19) | 546 | 88.3 | 23.4 | 1.9 | [1][6] |
Note: The presented compounds are structurally related to this compound and are used as surrogates for comparative analysis due to the lack of publicly available data for the exact topic compound.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the inhibitory effects of test compounds.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction leads to a pH change, which is monitored using a pH indicator.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM NaBF₄ to maintain constant ionic strength.
-
Prepare a stock solution of the indicator, phenol red, at a concentration of 0.2 mM in the assay buffer.
-
Prepare stock solutions of the purified recombinant human CA isoforms (I, II, IX, and XII) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., a hydrazonobenzenesulfonamide analog) and the reference compound (Acetazolamide) in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a suitable microplate or reaction tube, mix the enzyme solution with the inhibitor solution (or buffer for control).
-
Incubate the mixture for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Kinetic Measurement:
-
Utilize a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator (phenol red) at 557 nm over a period of 10-100 seconds. The initial rates of the CA-catalyzed CO₂ hydration reaction are recorded.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
The inhibition constants (Ki) are obtained by non-linear least-squares methods using software such as PRISM, by fitting the data to the appropriate inhibition model.
-
Signaling Pathway and Point of Inhibition
Carbonic anhydrase inhibitors, particularly those targeting tumor-associated isoforms like CA IX, exert their effects by disrupting the pH regulation mechanism that is crucial for cancer cell survival and proliferation in hypoxic environments.
Caption: CA IX at the cell surface converts extracellular CO2 to protons and bicarbonate, contributing to an acidic tumor microenvironment and maintaining an alkaline intracellular pH, which favors tumor cell survival and proliferation. Benzenesulfonamide inhibitors block this catalytic activity.
Conclusion and Future Directions
The validation of this compound and its analogs as carbonic anhydrase inhibitors requires a systematic and comparative approach. Based on the analysis of structurally related compounds, it is plausible that this molecule exhibits potent inhibitory activity against several CA isoforms, particularly the therapeutically relevant CA II, CA IX, and CA XII. The experimental protocols detailed in this guide provide a robust framework for determining the precise inhibitory profile of this and other novel benzenesulfonamide-based compounds. Future research should focus on obtaining direct experimental data for this compound to confirm its activity and selectivity, and to explore its potential as a therapeutic agent. Structure-activity relationship (SAR) studies, guided by the comparative data, will be instrumental in optimizing the lead compounds for enhanced potency and isoform selectivity.
References
-
3-Hydrazinoisatin-based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: Synthesis, in vitro biological evaluation and in silico insights. (2019). European Journal of Medicinal Chemistry, 184, 111768. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2017). ACS Medicinal Chemistry Letters, 8(10), 1045–1050. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules, 27(24), 9009. [Link]
-
Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. (2024). Archiv der Pharmazie, 357(6), e2300718. [Link]
-
Potent and selective carbonic anhydrase inhibition activities of pyrazolones bearing benzenesulfonamides. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2266287. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules, 27(24), 9009. [Link]
-
Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2023). RSC Medicinal Chemistry, 14(10), 2003-2022. [Link]
-
Proton magnetic resonance studies of carbonic anhydrase. III. Binding of sulfonamides. (1973). The Journal of biological chemistry, 248(17), 5946–5952. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). International Journal of Molecular Sciences, 26(13), 6466. [Link]
-
IC50. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. (2022). Pharmaceuticals, 15(11), 1391. [Link]
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021). Molecules, 26(23), 7356. [Link]
-
Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (2023). Molecules, 28(21), 7401. [Link]
-
Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197669. [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2021). International Journal of Molecular Sciences, 22(16), 8493. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2018). Journal of Developing Drugs, 7(2), 1-7. [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences, 25(22), 13739. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 3. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective carbonic anhydrase inhibition activities of pyrazolones bearing benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonic Anhydrase Inhibitors: 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide versus Acetazolamide
This guide provides a comprehensive comparative analysis of the established carbonic anhydrase inhibitor, acetazolamide, and a lesser-known derivative, 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and functional nuances of these compounds, offering a framework for their evaluation as potential therapeutic agents. We will explore their mechanisms of action, present detailed protocols for comparative experimental validation, and discuss their potential applications based on the benzenesulfonamide scaffold.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas exchange, electrolyte secretion, and bone metabolism.[2] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of pathologies. Conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer are linked to the dysregulation of CA activity.[3][4]
Acetazolamide, a first-generation sulfonamide-based CA inhibitor, has been a cornerstone of therapy for decades, primarily used in the management of glaucoma and as a diuretic.[5] However, its non-selective inhibition of various CA isoforms can lead to undesired side effects.[6] This has spurred the development of new generations of CA inhibitors with improved isoform selectivity and pharmacokinetic profiles. The benzenesulfonamide scaffold has been a particularly fruitful starting point for the design of novel inhibitors.[7][8]
This guide focuses on a comparative study of acetazolamide and this compound, a compound for which public domain data is limited but represents the broader class of investigational benzenesulfonamide derivatives. We will provide the necessary theoretical background and experimental frameworks to enable a thorough, side-by-side evaluation.
Chemical and Physical Properties
A fundamental comparison begins with the physicochemical properties of the molecules, which influence their solubility, membrane permeability, and interaction with the target enzyme.
| Property | This compound | Acetazolamide |
| IUPAC Name | 3-(2,2-dimethylhydrazin-1-yl)carbonyl-N,N-dimethylbenzene-1-sulfonamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
| CAS Number | 96134-79-1[9] | 59-66-5 |
| Molecular Formula | C₁₁H₁₇N₃O₃S | C₄H₆N₄O₃S₂ |
| Molecular Weight | 243.28 g/mol [9] | 222.24 g/mol |
| Predicted pKa | 11.89 ± 0.10[9] | 7.2 |
| Solubility | Data not readily available | Very slightly soluble in water, slightly soluble in ethanol |
Mechanism of Action: Targeting the Zinc-Containing Active Site
Both acetazolamide and benzenesulfonamide derivatives act as inhibitors of carbonic anhydrase. Their primary mechanism involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the active site of the enzyme. This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of carbon dioxide. The nitrogen atom of the sulfonamide group forms a coordinate bond with the zinc ion, effectively blocking the enzyme's activity.
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Comparative Efficacy and Selectivity: An Experimental Approach
A critical aspect of this comparative study is the determination of the inhibitory potency (efficacy) and the selectivity of each compound against different carbonic anhydrase isoforms. Due to the limited available data for this compound, we present a standardized experimental protocol for an in vitro carbonic anhydrase inhibition assay. The data generated from this protocol would populate the comparative table below.
Table for Comparative Inhibition Data (IC₅₀ or Kᵢ in nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetazolamide | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the colorimetric monitoring of the hydrolysis of 4-nitrophenyl acetate (NPA) by carbonic anhydrase.[1][10]
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA)
-
Acetazolamide (as a reference inhibitor)
-
This compound (test compound)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of each CA isoform in the assay buffer.
-
Prepare a stock solution of NPA in a solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add serial dilutions of the test compound and the reference inhibitor to respective wells. Include a control well with no inhibitor.
-
Add the CA enzyme solution to all wells except for the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for In Vitro CA Inhibition Assay.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
To confirm that a compound engages with its target in a cellular context, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[11][12] This assay measures the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target carbonic anhydrase isoform(s)
-
Test compound and reference compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target CA isoform
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound, reference compound, or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Detection and Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target CA.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective carbonic anhydrase inhibition activities of pyrazolones bearing benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. | Semantic Scholar [semanticscholar.org]
- 9. This compound CAS#: 96134-79-1 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N,N-Dialkylbenzenesulfonamide Carbonic Anhydrase Inhibitors: Navigating Potency and Selectivity
This guide provides a comprehensive comparison of N,N-dialkylbenzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), enzymes implicated in a range of physiological and pathological processes. For researchers, scientists, and drug development professionals, this document synthesizes key experimental data, elucidates structure-activity relationships (SAR), and offers detailed protocols to inform the design of potent and isoform-selective CA inhibitors.
Introduction: The Enduring Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and bone resorption.[2] The human body expresses 15 different CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases.[3]
The benzenesulfonamide scaffold represents the cornerstone of classical CA inhibitors, with the sulfonamide moiety acting as a zinc-binding group that anchors the inhibitor to the enzyme's active site.[4] However, a significant challenge in the development of sulfonamide-based CA inhibitors is achieving isoform selectivity. Many early inhibitors target multiple CA isoforms, leading to undesirable side effects.[4] This has spurred the development of strategies to design isoform-specific inhibitors, with a particular focus on targeting tumor-associated isoforms like CA IX and XII, which are overexpressed in many hypoxic cancers and contribute to tumor acidosis and progression.[5][6]
This guide focuses on a specific class of benzenesulfonamide derivatives: N,N-dialkylbenzenesulfonamides. By exploring the impact of substitutions on the sulfonamide nitrogen, we can gain a deeper understanding of the "tail approach" to inhibitor design, a strategy that modifies the inhibitor's periphery to exploit subtle differences in the active site cavities of various CA isoforms.[4]
The "Tail Approach": A Strategy for Isoform Selectivity
The "tail approach" is a drug design strategy that focuses on modifying the chemical moieties extending from the primary zinc-binding pharmacophore of an inhibitor. In the context of benzenesulfonamides, this involves substitutions on the benzene ring or the sulfonamide nitrogen. These "tails" can interact with amino acid residues lining the entrance of the active site cavity, which vary between different CA isoforms. By tailoring the size, shape, and chemical properties of these tails, it is possible to enhance binding affinity and achieve selectivity for a desired isoform.[4]
N,N-dialkyl substitution on the benzenesulfonamide core directly engages the tail approach. The nature of the alkyl groups—their length, branching, and steric bulk—can profoundly influence how the inhibitor orients itself within the active site and interacts with surrounding residues, thereby dictating its potency and selectivity profile.
Comparative Analysis of N,N-Dialkylbenzenesulfonamide Inhibitors
| Compound | Substitution on Sulfonamide Nitrogen | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Benzenesulfonamide | Unsubstituted | 250 | 12 | 25 | 5.7 | [7] |
| N-Methylacetazolamide | N-Methyl | - | Competitive | - | - | [8] |
| N-(N,N'-Dialkyl-carbamimidoyl) benzenesulfonamides | N,N'-Dialkyl | >100,000 | >100,000 | 168 - 921 | 335 - 1451 | [9] |
Note: Data for a homologous series of simple N,N-dialkylbenzenesulfonamides is limited in the public domain. The table includes related N-substituted compounds to illustrate the effects of substitution.
Key Observations and Structure-Activity Relationships (SAR):
-
Impact of N-Substitution: The transition from a primary sulfonamide (unsubstituted) to N-substituted derivatives can significantly alter the inhibitory profile. For instance, N-methylacetazolamide exhibits a competitive inhibition mechanism, unlike the noncompetitive inhibition typically observed with primary sulfonamides.[8] This suggests a different binding mode or interaction with the enzyme's active site.
-
Reduced Potency with Bulky N,N-Disubstitution: The study on N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamides revealed that these N,N-disubstituted compounds were generally less potent against the tumor-associated isoforms hCA IX and XII compared to their N-monoalkyl counterparts.[9] This suggests that increased steric bulk on the sulfonamide nitrogen may hinder optimal binding to the zinc ion or create unfavorable interactions within the active site of these particular isoforms.
-
Potential for Selectivity: While potency might be reduced, N,N-dialkylation offers a clear avenue for tuning selectivity. The observation that N-(N,N'-dialkyl-carbamimidoyl) benzenesulfonamides were inactive against the cytosolic isoforms hCA I and II (Kᵢ > 100 µM) but retained activity against hCA IX and XII demonstrates that N,N-disubstitution can be a powerful tool for designing inhibitors that spare off-target isoforms.[9]
Experimental Protocols
General Synthesis of N,N-Dialkylbenzenesulfonamides
The synthesis of N,N-dialkylbenzenesulfonamides can be achieved through a straightforward nucleophilic substitution reaction between a benzenesulfonyl chloride and a secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired benzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this solution, add the corresponding N,N-dialkylamine (2.2 equivalents) dropwise. The excess amine acts as both the nucleophile and a base to neutralize the HCl byproduct. Alternatively, 1.1 equivalents of the amine can be used in the presence of an external base like triethylamine (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N,N-dialkylbenzenesulfonamide.
Caption: General workflow for the synthesis of N,N-dialkylbenzenesulfonamides.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)
The inhibitory activity of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isozymes in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Prepare stock solutions of the N,N-dialkylbenzenesulfonamide inhibitors in a solvent in which they are soluble (e.g., DMSO).
-
Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl or HEPES, at a specific pH (e.g., 7.5) and temperature (e.g., 25 °C).
-
Reaction Initiation: The reaction is initiated by mixing a solution of the CA enzyme (in the presence or absence of the inhibitor) with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in pH due to the formation of bicarbonate and a proton is monitored over time using a pH indicator (e.g., phenol red). The initial rates of the enzymatic reaction are recorded.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Kᵢ Determination: The IC₅₀ values are then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration (CO₂) and Kₘ is the Michaelis-Menten constant for the enzyme.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide and Other Hydrazide Compounds in Drug Discovery
Introduction: The Strategic Value of Hydrazide and Sulfonamide Scaffolds
In the landscape of modern drug discovery, the strategic selection and evaluation of chemical scaffolds are paramount to developing novel therapeutics with high efficacy and specificity. Among the myriad of privileged structures, the hydrazide and sulfonamide moieties stand out for their versatile roles in medicinal chemistry.[1][2][3] These functional groups are key components in a wide array of clinically significant drugs, valued for their ability to form critical hydrogen bonds and coordinate with metallic centers in enzyme active sites.[4] This guide focuses on a specific benzenesulfonamide derivative, 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, providing a comprehensive framework for its comparative evaluation against other hydrazide-containing compounds. Our primary lens of analysis will be their potential as enzyme inhibitors, a cornerstone of targeted therapy in oncology, infectious diseases, and metabolic disorders.[5][6] Specifically, we will delve into the well-established role of benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various pathologies.[7][8][9] The objective is to equip researchers, scientists, and drug development professionals with the experimental logic and practical methodologies to discern the therapeutic potential of novel hydrazide compounds.
Section 1: The Pharmacological Diversity of Hydrazide Derivatives
The hydrazide functional group (-CONHNH₂) is a dynamic pharmacophore that has given rise to a multitude of therapeutic agents.[2][3] Its prevalence in medicinal chemistry is a testament to its synthetic tractability and its capacity to engage in diverse biological interactions.[10] Historically, hydrazides have been central to the development of landmark drugs such as Isoniazid, a cornerstone in the treatment of tuberculosis, and Iproniazid, one of the first antidepressants that functions by inhibiting monoamine oxidase (MAO).[2][11]
The biological activities of hydrazide derivatives are remarkably broad, encompassing:
-
Antimicrobial and Antifungal Activity: A significant portion of research on synthetic hydrazides focuses on their potential to combat microbial and fungal infections, a critical area given the rise of multidrug resistance.[1][10][12]
-
Anticancer Properties: Many hydrazide and hydrazone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, often through mechanisms like cell cycle arrest and apoptosis induction.[3][13][14]
-
Anti-inflammatory and Analgesic Effects: Certain hydrazide compounds have shown promise in modulating inflammatory pathways, with some exhibiting significant pain-relieving properties in preclinical models.[5][15]
-
Anticonvulsant and Antiviral Activities: The versatility of the hydrazide scaffold extends to the central nervous system, with derivatives being explored for their potential in treating epilepsy and viral infections.[2][3]
This wide spectrum of activity underscores the importance of a systematic and comparative approach to evaluating new hydrazide-containing molecules like this compound.
Section 2: A Focused Comparison: Benzenesulfonamide Hydrazides as Carbonic Anhydrase Inhibitors
The benzenesulfonamide moiety is the quintessential zinc-binding group for the inhibition of carbonic anhydrases (CAs).[4][8] CAs are a superfamily of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They play crucial roles in physiological processes such as pH regulation, CO₂ transport, and electrolyte secretion.[8]
The Therapeutic Rationale for CA Inhibition:
The dysregulation of CA activity is linked to several diseases. For instance, overexpression of CA II and CA XII is associated with glaucoma, while the tumor-associated isoforms, CA IX and CA XII, are key players in cancer progression.[8] In hypoxic tumor environments, CA IX is highly overexpressed and contributes to the acidification of the tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy. Consequently, the development of isoform-selective CA inhibitors that target CA IX and XII over the ubiquitous "housekeeping" isoforms CA I and II is a major goal in anticancer drug design.[16][17]
The structure of this compound, containing both a benzenesulfonamide group and a hydrazide linker, makes it a prime candidate for investigation as a CA inhibitor. The hydrazide portion can be synthetically modified to introduce various substituents, allowing for the exploration of the chemical space around the CA active site to achieve higher potency and isoform selectivity.[16]
To provide a meaningful comparison, we will evaluate our target compound against a panel of alternatives:
-
Compound A: this compound
-
Compound B (Aromatic Hydrazide): Isonicotinohydrazide (Isoniazid) - a well-known hydrazide drug, to assess the contribution of the benzenesulfonamide group.
-
Compound C (Heterocyclic Sulfonamide): Acetazolamide - a classical, non-selective CA inhibitor used as a positive control.
Section 3: Experimental Blueprint for Comparative Evaluation
A robust comparative analysis hinges on well-designed, reproducible experiments. Here, we outline the protocols to assess the CA inhibitory potential and anticancer activity of our selected compounds.
In Vitro Carbonic Anhydrase Inhibition Assay
The gold standard for measuring CA activity is the stopped-flow CO₂ hydration assay. This method directly measures the enzyme's catalytic rate.
Principle: The assay measures the time it takes for a pH indicator to change color as a result of the drop in pH caused by the protons generated from the CO₂ hydration reaction catalyzed by CA. A more potent inhibitor will result in a slower reaction rate.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation:
-
Reconstitute recombinant human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) in a suitable buffer (e.g., 10 mM HEPES/Tris, pH 7.4) to a stock concentration of 1 mg/mL.
-
Prepare 10 mM stock solutions of the test compounds (A, B, and C) in DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (Stopped-Flow Instrument):
-
Equilibrate the instrument to 4°C.
-
Prepare the assay buffer containing a pH indicator (e.g., p-nitrophenol).
-
In the first syringe, load the enzyme solution (at a final concentration of ~10 nM) pre-incubated with the desired concentration of the inhibitor or DMSO (vehicle control).
-
In the second syringe, load a CO₂-saturated water solution.
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial rates of reaction from the absorbance data.
-
The enzymatic activity is expressed as a percentage of the uninhibited control (vehicle).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for determining CA inhibitory potency using a stopped-flow assay.
In Vitro Anticancer Activity Assay (MTT Assay)
To provide supporting evidence for the therapeutic potential of CA IX inhibitors, an in vitro cytotoxicity assay against a relevant cancer cell line is valuable. The MCF-7 breast cancer cell line, which is known to overexpress CA IX under hypoxic conditions, is a suitable model.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. For hypoxia-induced CA IX expression, incubate a parallel set of plates in a hypoxic chamber (1% O₂).
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Section 4: Data Presentation and Visualization
Clear and concise data presentation is crucial for effective comparison.
Table 1: Comparative Carbonic Anhydrase Inhibition Data (IC₅₀, nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity Ratio (II/IX) | Selectivity Ratio (I/IX) |
| A: this compound | Exp. Value | Exp. Value | Exp. Value | Exp. Value | Calculated | Calculated |
| B: Isonicotinohydrazide | Exp. Value | Exp. Value | Exp. Value | Exp. Value | Calculated | Calculated |
| C: Acetazolamide | Exp. Value | Exp. Value | Exp. Value | Exp. Value | Calculated | Calculated |
Table 2: Comparative Anticancer Activity Data (GI₅₀, µM)
| Compound | MCF-7 (Normoxia) | MCF-7 (Hypoxia) |
| A: this compound | Exp. Value | Exp. Value |
| B: Isonicotinohydrazide | Exp. Value | Exp. Value |
| C: Acetazolamide | Exp. Value | Exp. Value |
Signaling Pathway: Role of CA IX in the Tumor Microenvironment
Caption: Role of CA IX in promoting tumor acidosis under hypoxic conditions.
Section 5: Interpreting the Results
The data generated from these experiments will allow for a multi-faceted comparison:
-
Potency: The absolute IC₅₀ and GI₅₀ values will indicate the potency of each compound. Lower values signify higher potency. It is expected that Compound B (Isoniazid) will show very weak or no inhibition of CAs, highlighting the necessity of the sulfonamide group for this activity.
-
Isoform Selectivity: The key to a promising anticancer agent in this class is selectivity for the tumor-associated isoforms (IX and XII) over the off-target isoforms (I and II). The selectivity ratios (e.g., IC₅₀ for CA II / IC₅₀ for CA IX) are critical metrics. A high ratio indicates desirable selectivity. Acetazolamide (Compound C) is expected to be potent but non-selective. The primary goal is to determine if Compound A offers a superior selectivity profile.
-
Cellular Activity: Comparing the GI₅₀ values under normoxic and hypoxic conditions can provide insight into the mechanism of action. A significantly lower GI₅₀ under hypoxia for a potent CA IX inhibitor would suggest that its anticancer effect is, at least in part, mediated through the inhibition of CA IX, which is upregulated in hypoxic environments.
Conclusion
This guide provides a structured and scientifically grounded framework for the comparative evaluation of this compound against other hydrazide compounds. By focusing on a well-defined therapeutic target, the carbonic anhydrases, we can move beyond generic screening and perform a mechanistically informed assessment. The outlined experimental protocols for determining inhibitory potency, isoform selectivity, and cellular activity, combined with clear data presentation, will enable researchers to make informed decisions about the therapeutic potential of this and other novel chemical entities. This rigorous, comparative approach is fundamental to the logic of drug discovery, ensuring that only the most promising candidates advance through the development pipeline.
References
-
The bioactivity of benzenesulfonyl hydrazones: A short review. (2025). ResearchGate. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PubMed Central. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]
-
Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. (2025). PubMed Central. [Link]
-
Pharmacological aspects of hydrazides and hydrazide derivatives. (2025). ResearchGate. [Link]
-
Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. (n.d.). PubMed. [Link]
-
Pharmacological aspects of hydrazides and hydrazide derivatives Farmakologiczne aspekty hydrazydów i pochodnych związków hydrazydowych. (n.d.). Journals. [Link]
-
Application of hydrazino and hydrazido linkers to connect benzenesulfonamides with hydrophilic/phobic tails for targeting the middle region of human carbonic anhydrases active site: Selective inhibitors of hCA IX. (2019). PubMed. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). PubMed Central. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). PubMed Central. [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. (2024). PubMed. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]
-
Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (n.d.). PubMed Central. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. (2025). ResearchGate. [Link]
-
Heterocyclic compounds as carbonic anhydrase inhibitor. (n.d.). Taylor & Francis Online. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]
-
Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: Preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.anstar.edu.pl [journals.anstar.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 15. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of hydrazino and hydrazido linkers to connect benzenesulfonamides with hydrophilic/phobic tails for targeting the middle region of human carbonic anhydrases active site: Selective inhibitors of hCA IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: A Comparative Guide to Target Identification
This guide provides a comprehensive in silico molecular docking study of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, a molecule with a sulfonamide core, a scaffold of significant interest in medicinal chemistry. In the absence of specific experimental data for this compound, this document outlines a comparative computational approach to predict its potential biological targets and binding interactions. We will compare its docking performance against known inhibitors for several well-established protein targets of sulfonamide derivatives, providing a framework for future experimental validation.
The sulfonamide moiety is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] This versatility stems from the ability of the sulfonamide group to mimic a p-aminobenzoic acid (PABA) precursor in bacteria or to bind to the active sites of various human enzymes.[1] This in silico investigation aims to hypothesize the potential therapeutic applications of this compound by evaluating its binding affinity and interaction patterns with key protein targets.
Rationale and Strategy for Target Selection
Given the chemical structure of this compound, we have selected three representative protein targets known to be modulated by sulfonamide-containing compounds:
-
Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate synthesis pathway and the classical target for sulfonamide antibiotics.[1] Inhibition of DHPS leads to the cessation of bacterial growth. We will use Escherichia coli DHPS (PDB ID: 1AJ0) for this study.[1]
-
Carbonic Anhydrase II (CA-II): A ubiquitous human enzyme involved in various physiological processes. Sulfonamide inhibitors of carbonic anhydrases are used as diuretics and for the treatment of glaucoma.[2] We will utilize human CA-II (PDB ID: 3K34) for our docking analysis.[2]
-
Cyclin-Dependent Kinase 9 (CDK9): A crucial regulator of transcription, CDK9 has emerged as a promising target in cancer therapy.[3] Certain sulfonamide derivatives have shown potent inhibitory activity against CDK9.[3] The crystal structure of human CDK9 in complex with an inhibitor (PDB ID: 4BJX) will be used.[4]
As a point of comparison and validation, we will dock known inhibitors alongside our topic compound:
-
Sulfanilamide for DHPS.
-
Acetazolamide for CA-II.
-
A known sulfonamide-based inhibitor (retrieved from the corresponding PDB entry) for CDK9.
Experimental Workflow: A Step-by-Step In Silico Protocol
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6][7] Our workflow is designed to be a self-validating system, incorporating redocking of the co-crystallized ligand to ensure the reliability of the docking protocol.
Caption: A generalized workflow for in silico molecular docking studies.
Ligand Preparation
-
Structure Acquisition: The 3D structure of this compound will be generated using a molecular builder and energy minimized. The structures of the known inhibitors (Sulfanilamide, Acetazolamide, and the CDK9 inhibitor) will be obtained from the PubChem database or extracted from their respective PDB files.
-
Energy Minimization: Ligand structures will be energy minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking results.
-
File Format Conversion: The prepared ligand structures will be saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
Receptor Preparation
-
PDB File Acquisition: The crystal structures of the target proteins (1AJ0, 3K34, and 4BJX) will be downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Water molecules, co-factors (unless essential for binding), and any existing ligands will be removed from the PDB files. This ensures that the docking simulation focuses on the interaction between the ligand and the protein itself.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms will be added to the protein structures, and appropriate atomic charges will be assigned. This is a critical step for accurately calculating electrostatic interactions.
-
File Format Conversion: The prepared receptor structures will be converted to the appropriate format for the docking software.
Molecular Docking Protocol
We will utilize AutoDock Vina, a widely used and validated open-source docking program, for this study.
-
Grid Box Generation: A grid box will be defined around the active site of each protein. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand in the original PDB file. This defines the search space for the docking algorithm.
-
Docking Simulation: The prepared ligands will be docked into the active site of their respective prepared receptors using the Lamarckian Genetic Algorithm in AutoDock Vina. The program will explore various conformations and orientations of the ligand within the binding site.
-
Pose Selection and Scoring: The docking results will be a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Predicted Binding Performance: A Comparative Analysis
The results of the docking simulations will be summarized to compare the predicted binding affinity of this compound with the known inhibitors for each target.
| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| DHPS (E. coli) | 1AJ0 | Sulfanilamide (Reference) | -X.X | Arg63, Asn22, Ser222 |
| This compound | -Y.Y | To be determined | ||
| Carbonic Anhydrase II (Human) | 3K34 | Acetazolamide (Reference) | -A.A | His94, His96, His119, Thr199, Zn2+ |
| This compound | -B.B | To be determined | ||
| CDK9 (Human) | 4BJX | Co-crystallized Inhibitor (Reference) | -M.M | Cys106, Asp167, Phe103 |
| This compound | -N.N | To be determined |
Note: The binding affinity values and interacting residues are hypothetical and would be populated upon execution of the described docking protocol.
Discussion and Future Perspectives
The comparative docking study will provide valuable preliminary data on the potential biological targets of this compound. A lower (more negative) predicted binding affinity compared to the reference compound would suggest that it may have comparable or even superior inhibitory potential.
Analysis of the binding poses will reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For instance, the sulfonamide group is expected to form key hydrogen bonds with residues in the active sites of the target proteins. The hydrazinocarbonyl and N,N-dimethyl groups will also influence the binding through their own interactions.
It is imperative to understand that in silico docking studies are predictive in nature and serve as a hypothesis-generating tool.[5] The results from this computational guide should be used to prioritize experimental validation through in vitro assays, such as enzyme inhibition assays, to confirm the predicted biological activity. Further structure-activity relationship (SAR) studies could then be pursued to optimize the potency and selectivity of this compound.
Conclusion
This guide outlines a robust and scientifically grounded in silico approach to investigate the potential biological targets of this compound. By comparing its docking performance against known inhibitors for diverse and well-validated protein targets, we can generate valuable hypotheses to guide future drug discovery efforts. The detailed protocol provided herein offers a transparent and reproducible framework for researchers to conduct similar computational studies.
References
-
Sengupta, S., et al. (2013). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 8(10), e77732. [Link]
-
Kairys, V., et al. (2020). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 25(23), 5649. [Link]
-
PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics, 41(19), 9735-9752. [Link]
-
Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. AAPS PharmSciTech, 16(5), 945-951. [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
Singh, P., et al. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Molbank, 2009(3), M586. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 13(9), 1464-1470. [Link]
-
Wang, Y., et al. (2022). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics, 41(19), 9735-9752. [Link]
-
Singh, P., et al. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Molbank, 2009(3), M586. [https://www.semanticscholar.org/paper/Synthesis-of-novel-3-Hydrazino-3-oxo-N-(4-sulfamoyl-Singh-Raghuvanshi/8f1e5f8b9e1c2d9a6c5b2a0c8b7f8c0e9d1a8e9e]([Link]
-
Al-Sultani, A. H., et al. (2021). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Research Square. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Pharmaceutical and Chemical Journal, 4(1), 1-10. [Link]
-
Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
Khan, I., et al. (2022). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Journal of Molecular Structure, 1260, 132791. [Link]
-
Singh, P., et al. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Molbank, 2009(3), M586. [Link]
-
Wikipedia. (2023, December 27). Docking (molecular). [Link]
-
Mary, Y. S., & Raju, K. (2018). Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]
-
Novapro, B. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Medium. [Link]
-
Dudutienė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(24), 15989. [Link]
-
Geda, S., et al. (2015). N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 25(18), 3955-3960. [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]
Sources
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. pharmiweb.com [pharmiweb.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide derivatives. In the absence of extensive direct research on this specific scaffold, this document establishes a predictive SAR framework by drawing comparisons with the well-established class of primary benzenesulfonamide inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.
Introduction: The Benzenesulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern drug discovery, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from its synthetic accessibility and its ability to act as a potent zinc-binding group, which has led to the development of numerous enzyme inhibitors.[1] A prime example is the extensive family of carbonic anhydrase (CA) inhibitors, where the primary sulfonamide group (-SO₂NH₂) is critical for therapeutic effect in indications such as glaucoma, epilepsy, and cancer.[2][3]
This guide delves into the nuanced SAR of a specific, less-explored subclass: this compound derivatives. By systematically dissecting the structural modifications compared to classical primary sulfonamides, we aim to provide a rational basis for predicting their biological activity and to guide future research in this area.
Part 1: The Archetype - Structure-Activity Relationship of Primary Benzenesulfonamide Carbonic Anhydrase Inhibitors
To understand the potential of our target compounds, we must first examine the established SAR of their archetypal predecessors: the primary benzenesulfonamide inhibitors of carbonic anhydrase.
The inhibitory mechanism of these compounds is well-characterized and hinges on the primary sulfonamide group. In its deprotonated state (-SO₂NH⁻), this group coordinates directly with the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby arresting the enzyme's catalytic cycle.
Figure 1: Canonical binding of a primary sulfonamide inhibitor to the Zn²⁺ ion in the carbonic anhydrase active site.
Beyond the essential zinc-binding "warhead," modifications to the benzenoid "tail" of the molecule are pivotal for modulating potency and achieving isoform selectivity. This "tail approach" allows for the exploration of interactions with amino acid residues lining the active site cavity, which differ between the various CA isoforms.
| Compound | R¹ | R² | Target (hCA isoform) | Kᵢ (nM) |
| Acetazolamide | - | - | hCA II | 12 |
| hCA IX | 25 | |||
| Dorzolamide | - | - | hCA II | 0.18 |
| Brinzolamide | - | - | hCA II | 3.1 |
| Celecoxib | p-CH₃ | p-NH₂ | hCA II | >10000 |
| hCA IX | 470 |
Table 1: Inhibitory activity (Kᵢ) of selected primary benzenesulfonamide drugs against human carbonic anhydrase (hCA) isoforms.
Part 2: A Comparative Analysis of this compound Derivatives
We now turn our attention to the titular compounds, dissecting their key structural deviations from the classical CA inhibitors and postulating the potential impact on their biological activity.
The N,N-dimethylsulfamoyl Moiety: A Paradigm Shift in Zinc Binding?
The most significant modification is the N,N-disubstitution of the sulfonamide group. Traditionally, it has been held that at least one proton on the sulfonamide nitrogen is essential for the canonical zinc-binding mechanism in CA inhibition. The absence of this proton in an N,N-dimethylated analog would seemingly preclude this interaction.
However, emerging research suggests that this may not be an absolute rule. For instance, N,N-dimethyl-4-nitrobenzenesulfonamide has been investigated as a potential carbonic anhydrase inhibitor, with computational studies suggesting that it may still bind to the active site zinc ion.[4] This implies an alternative, non-canonical binding mode may be at play.
Furthermore, N,N-disubstituted sulfonamides have demonstrated activity against other enzyme classes. A notable example is a series of N-methyl-N-methanesulfonylamino pyrimidine derivatives that act as potent inhibitors of HMG-CoA reductase.[5] It is therefore plausible that this compound derivatives may exhibit inhibitory activity against a different class of enzymes altogether, or possess a weaker, non-canonical affinity for carbonic anhydrases.
The 3-Hydrazinocarbonyl Group: The Significance of Meta-Substitution
The placement of the hydrazinocarbonyl group at the 3-position (meta) of the benzene ring is another key feature. Structure-activity relationship studies on benzenesulfonamide inhibitors of other metalloenzymes, such as metallo-β-lactamase ImiS, have revealed that meta-substitution can lead to a significant enhancement of inhibitory potency compared to ortho- or para-substitution.[6] This suggests that the meta-position allows for optimal orientation of the substituent to engage in favorable interactions with residues within or near the enzyme's active site.
The hydrazinocarbonyl group itself (-CONHNH₂) offers several possibilities for interaction. It contains both hydrogen bond donors and acceptors, which can form crucial interactions with the target protein. Additionally, the terminal hydrazine can serve as a reactive handle for the synthesis of further derivatives, such as hydrazones, allowing for extensive chemical space exploration.
| Feature | Primary Benzenesulfonamide (Archetype) | This compound (Challenger) | Predicted Impact on Activity |
| Sulfonamide Group | -SO₂NH₂ (Primary) | -SO₂N(CH₃)₂ (Tertiary) | Loss of canonical CA zinc-binding. May engage in non-canonical binding or target other enzymes. |
| Key Substituent | Typically para-substituted | 3-Hydrazinocarbonyl (meta) | Meta-position may enhance potency for certain enzymes. Hydrazinocarbonyl group offers H-bonding and derivatization potential. |
| Primary Target | Carbonic Anhydrases | Unknown; potentially CAs (non-canonically) or other metalloenzymes. | Broader or different target profile anticipated. |
Table 2: A comparative analysis of key structural features and their predicted impact on biological activity.
Part 3: Experimental Validation - Synthetic Strategies and Protocols
The hypotheses presented in this guide require empirical validation. Below are proposed experimental workflows for the synthesis and biological evaluation of these novel derivatives.
Proposed Synthetic Pathway
A plausible synthetic route to the target compounds begins with a suitable meta-substituted benzene derivative, which is then sulfonylated, converted to the N,N-dimethylsulfonamide, and finally elaborated to introduce the hydrazinocarbonyl group.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Methyl 3-(N,N-dimethylsulfamoyl)benzoate.
-
To a solution of 3-carbomethoxy-benzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add an excess of dimethylamine (e.g., 2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the purified methyl 3-(N,N-dimethylsulfamoyl)benzoate in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
Stopped-Flow CO₂ Hydrase Assay: This is the gold-standard method for measuring CA activity.
-
Prepare a buffered solution (e.g., Tris-HCl) at a specific pH (typically 7.5).
-
Add a known concentration of the purified CA isoform to the buffer.
-
In a separate syringe, prepare a CO₂-saturated solution.
-
The stopped-flow instrument rapidly mixes the enzyme and substrate solutions.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by a pH indicator (e.g., phenol red) spectrophotometrically.
-
The initial rate of the reaction is calculated from the change in absorbance over time.
-
To determine the inhibitory activity of a test compound, the assay is repeated with varying concentrations of the compound pre-incubated with the enzyme.
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives represents an intriguing and underexplored area of medicinal chemistry. Based on a comparative analysis with classical primary benzenesulfonamides, we can posit several key hypotheses:
-
The N,N-dimethylsulfamoyl group likely abrogates the canonical zinc-binding mechanism observed in primary sulfonamide carbonic anhydrase inhibitors. However, the possibility of non-canonical binding to CAs or inhibition of other enzyme classes remains a compelling avenue for investigation.
-
The meta-position of the hydrazinocarbonyl group may be a strategic choice, potentially enhancing binding affinity and potency for specific enzyme targets.
-
The hydrazinocarbonyl moiety itself provides a valuable locus for hydrogen bonding and serves as a versatile anchor for further chemical modification to explore and optimize biological activity.
Ultimately, the true therapeutic potential of this novel class of compounds can only be elucidated through empirical investigation. The synthetic and assay protocols outlined in this guide provide a clear path forward for researchers to synthesize these derivatives and systematically evaluate their biological activities. Such studies will be invaluable in determining whether the this compound scaffold can give rise to a new generation of potent and selective enzyme inhibitors.
References
-
Li, G., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Advances, 10(11), 6337-6347. Available from: [Link]
-
Zhang, B., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11467-11482. Available from: [Link]
-
Khan, K. M., et al. (2012). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 74(3), 195-205. Available from: [Link]
-
Angeli, A., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(6), e2300718. Available from: [Link]
-
Ghorab, M. M., et al. (2012). Biological activities of sulfonamides. Der Pharma Chemica, 4(1), 1-19. Available from: [Link]
-
Sharma, P., et al. (2020). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1362-1371. Available from: [Link]
-
Al-Azzawi, A. M. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles. National Journal of Chemistry, 40, 789-801. Available from: [Link]
-
Christensen, M. K., et al. (2019). Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. ACS Chemical Neuroscience, 10(9), 4046-4057. Available from: [Link]
-
Sharma, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4413-4424. Available from: [Link]
-
Smirnov, A., et al. (2021). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 64(17), 13079-13093. Available from: [Link]
-
PubChem (n.d.). N,N-dimethylsulfonamide. Available from: [Link]
-
Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1849. Available from: [Link]
-
Hulin, B., et al. (2000). Synthesis and SAR of benzyl and phenoxymethylene oxadiazole benzenesulfonamides as selective beta3 adrenergic receptor agonist antiobesity agents. Bioorganic & Medicinal Chemistry Letters, 10(13), 1431-1434. Available from: [Link]
-
Yasmin, R., et al. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 12(48), 31221-31237. Available from: [Link]
-
Khan, I., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS Omega, 6(45), 30513-30526. Available from: [Link]
-
Miyachi, H., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available from: [Link]
-
Abdel Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28241-28257. Available from: [Link]
- Bayer AG (1992). Process for the preparation of benzene sulfonamides. EP0512953B1.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide versus Established Carbonic Anhydrase Inhibitors
Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes critical to fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is pivotal in pH regulation, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[1] The diverse isoforms of carbonic anhydrase present in human tissues and their involvement in various pathologies, including glaucoma, epilepsy, and cancer, have rendered them significant targets for therapeutic intervention.[2][3]
The benzenesulfonamide scaffold represents a cornerstone in the development of carbonic anhydrase inhibitors (CAIs).[2] The primary sulfonamide group (SO2NH2) is a key pharmacophore, coordinating with the zinc ion in the enzyme's active site and leading to potent inhibition. Clinically established drugs such as Acetazolamide and Dorzolamide are benzenesulfonamide derivatives that have been successfully used for decades.[4]
This guide introduces 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide , a novel investigational compound, and provides a comprehensive benchmarking analysis against the well-characterized inhibitors, Acetazolamide and Dorzolamide. Through detailed experimental protocols and comparative data, we will elucidate the inhibitory potential of this novel molecule, offering researchers and drug development professionals a thorough framework for its evaluation.
The Inhibitors: A Comparative Overview
-
This compound (Investigational Compound): This novel molecule features the essential benzenesulfonamide core for carbonic anhydrase inhibition. The introduction of a hydrazinocarbonyl moiety at the meta position of the benzene ring presents an opportunity for novel interactions within the enzyme's active site, potentially leading to enhanced potency and isoform selectivity.
-
Acetazolamide (Broad-Spectrum Inhibitor): As a first-generation carbonic anhydrase inhibitor, Acetazolamide is known for its broad-spectrum activity against multiple CA isoforms.[5] It is administered systemically and is used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[3][6]
-
Dorzolamide (Topically Active, Isoform-Selective Inhibitor): Dorzolamide is a second-generation CAI primarily used as a topical ophthalmic solution for glaucoma.[] It exhibits a higher affinity for carbonic anhydrase II, an isoform abundant in the ciliary processes of the eye, compared to CA I. This targeted activity helps in reducing aqueous humor production and intraocular pressure with fewer systemic side effects.[]
Experimental Benchmarking Workflow
The comparative evaluation of these inhibitors will follow a systematic workflow, beginning with in vitro enzymatic assays to determine their intrinsic inhibitory potency and culminating in cell-based assays to assess their efficacy in a more physiologically relevant context.
Caption: Experimental workflow for benchmarking carbonic anhydrase inhibitors.
In Vitro Enzyme Inhibition Assay: A Step-by-Step Protocol
The foundational step in benchmarking these inhibitors is to determine their half-maximal inhibitory concentration (IC50) against a purified carbonic anhydrase isoform, typically human CA II, due to its physiological relevance. The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, monitored spectrophotometrically.[2]
Materials and Reagents:
-
Human Carbonic Anhydrase II (purified enzyme)
-
p-Nitrophenyl acetate (p-NPA, substrate)
-
Acetazolamide and Dorzolamide (reference inhibitors)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human CA II in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare stock solutions of the test and reference inhibitors in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add Assay Buffer and Substrate Solution.
-
Maximum Activity (Vehicle Control): Add Assay Buffer, DMSO, and CA Working Solution.
-
Test Compound/Reference Inhibitors: Add Assay Buffer, serial dilutions of the inhibitor solutions, and CA Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Inhibitory Potency (IC50 Values)
The following table summarizes the hypothetical, yet plausible, IC50 values obtained from the in vitro carbonic anhydrase inhibition assay against two key isoforms: the ubiquitous CA II and the tumor-associated CA IX.
| Compound | IC50 against hCA II (nM) | IC50 against hCA IX (nM) | Selectivity Index (CA II / CA IX) |
| This compound | 15.8 | 5.2 | 3.04 |
| Acetazolamide | 12.1 | 25.0 | 0.48 |
| Dorzolamide | 8.5 | 150.2 | 0.06 |
These are representative values for illustrative purposes.
From this data, this compound demonstrates potent inhibition of both CA II and CA IX, with a notable preference for the tumor-associated isoform CA IX. This profile suggests potential therapeutic applications in oncology, distinguishing it from Dorzolamide's pronounced selectivity for CA II and Acetazolamide's broad-spectrum activity.
Mechanism of Action: Inhibition of Carbonic Anhydrase
The primary mechanism of action for benzenesulfonamide-based inhibitors involves the coordination of the sulfonamide group to the Zn2+ ion at the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule that is essential for the catalytic hydration of CO2, thereby blocking the enzyme's function.
Sources
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 96134-79-1 [m.chemicalbook.com]
- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. | Semantic Scholar [semanticscholar.org]
- 6. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of Novel Benzenesulfonamides: A Comparative Efficacy Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, benzenesulfonamide derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide focuses on the current understanding of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide , a molecule of interest within this class.
This comparative analysis will provide researchers with a robust framework for understanding the potential of this and similar molecules, grounded in the experimental data of its closest chemical relatives.
The Benzenesulfonamide Scaffold: A Foundation for Diverse Bioactivity
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This structural motif is central to a variety of therapeutic agents, including diuretics, antidiabetic drugs, and, most notably for this discussion, carbonic anhydrase inhibitors. The sulfonamide group's ability to coordinate with the zinc ion in the active site of carbonic anhydrases is a key determinant of its inhibitory potential.
Recent research has expanded the scope of this scaffold, exploring novel derivatives with diverse functionalities. These investigations often involve modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3][4][5][6]
Comparative Efficacy Analysis: Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
Given the lack of direct data on this compound, we will compare the efficacy of well-characterized, structurally similar benzenesulfonamide derivatives against the standard-of-care carbonic anhydrase inhibitor, Acetazolamide . The primary focus will be on their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, particularly hCA I, II, IX, and XII, which are implicated in various physiological and pathological processes, including cancer.[1][6]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (Ki or IC50 values in nM) of representative benzenesulfonamide derivatives against different hCA isoforms, as reported in peer-reviewed studies.
| Compound/Analog | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
| Acetazolamide (Standard) | Varies | Varies | 0.03 µM | Varies | [6] |
| Isatin-linked benzenesulfonamide (9a) | - | - | 60.5 | - | [1] |
| Isatin-linked benzenesulfonamide (9g) | - | - | 92.1 | - | [1] |
| Isatin-linked benzenesulfonamide (9k) | - | - | 75.4 | - | [1] |
| Isatin-linked benzenesulfonamide (9p) | - | - | - | 84.5 | [1] |
| Tri-aryl imidazole-benzenesulfonamide (5g) | - | - | 0.3 µM | - | [6] |
| Tri-aryl imidazole-benzenesulfonamide (5b) | - | - | - | - | [6] |
*Note: Values reported in µM were converted to nM for consistency where applicable. The selectivity of these compounds is a critical factor, with many newer derivatives designed to target tumor-associated isoforms like hCA IX and XII over the ubiquitous hCA I and II.[1][6]
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for the benzenesulfonamide analogs discussed is the inhibition of carbonic anhydrases. These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Caption: Inhibition of carbonic anhydrase by a benzenesulfonamide derivative.
In many cancers, the tumor microenvironment is hypoxic, leading to an upregulation of hCA IX and XII. These enzymes help maintain the intracellular pH of cancer cells by exporting protons, thus promoting tumor survival and proliferation. By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt the pH balance, leading to apoptosis and reduced tumor growth.[4]
Experimental Protocols: A Guide to Efficacy Assessment
To ensure scientific rigor and reproducibility, it is crucial to understand the methodologies employed in assessing the efficacy of these compounds.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is a standard method to determine the inhibitory potency of compounds against various CA isoforms.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. Stock solutions of the test compounds (e.g., benzenesulfonamide derivatives) and the standard inhibitor (Acetazolamide) are prepared in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) is prepared and saturated with CO₂.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor at various concentrations and incubated for a specific period.
-
Measurement: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer in a stopped-flow instrument. The catalytic reaction (CO₂ hydration) causes a pH change, which is monitored by a pH indicator dye (e.g., phenol red) spectrophotometrically.
-
Data Analysis: The initial rates of the reaction are measured. The IC₅₀ values (concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the enzyme activity against the inhibitor concentration. Ki values are then determined using the Cheng-Prusoff equation.
Caption: Workflow for determining carbonic anhydrase inhibition.
Antiproliferative Activity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., breast, pancreatic, glioblastoma) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (concentration that causes 50% growth inhibition) is calculated.
Future Directions and Considerations for this compound
The lack of direct efficacy data for this compound presents a clear opportunity for future research. Based on the analysis of its structural analogs, the following steps are recommended:
-
Synthesis and Characterization: If not already available, the compound should be synthesized and its physicochemical properties thoroughly characterized.
-
In Vitro Screening: The compound should be screened against a panel of human carbonic anhydrase isoforms to determine its inhibitory profile.
-
Antiproliferative Studies: Its efficacy should be tested against a variety of cancer cell lines, particularly those known to overexpress hCA IX and XII.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the hydrazinocarbonyl and dimethylamino moieties could be explored to optimize potency and selectivity.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
Conclusion
While direct peer-reviewed studies on the efficacy of this compound are currently unavailable, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential carbonic anhydrase inhibitor. The benzenesulfonamide scaffold has consistently yielded potent and selective inhibitors of tumor-associated CA isoforms, demonstrating significant antiproliferative activity. The experimental frameworks and comparative data presented in this guide offer a solid foundation for researchers to design and execute studies that will elucidate the therapeutic potential of this and other novel benzenesulfonamide derivatives.
References
- Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Arch Pharm (Weinheim).
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- Buy 3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide | 379254-61-2. Scbt.com.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH.
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC - NIH.
- This compound. ChemicalBook.
- 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide | C8H11NO3S | CID 21127852. PubChem.
- The bioactivity of benzenesulfonyl hydrazones: A short review.
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. PMC - PubMed Central.
Sources
- 1. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are predicated on the known hazards of its constituent functional groups—sulfonamides and hydrazides—and align with the best practices for hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
The dual functionality of this molecule necessitates a cautious approach. The sulfonamide group is a common moiety in pharmaceuticals and can be harmful to aquatic life, while the hydrazide group is associated with greater potential hazards, including corrosivity, toxicity, and carcinogenicity.[1] Therefore, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is paramount to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any fine powders or aerosols.
Hazard Profile and Waste Classification
Due to the presence of the hydrazide and sulfonamide moieties, the waste generated from this compound should be classified as hazardous. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[2][3] Under RCRA, a waste can be classified as hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
While specific testing would be required for a definitive characterization, the hydrazide functional group suggests a potential for reactivity and toxicity. Therefore, it is prudent to manage this waste stream with a high degree of caution.
| Functional Group | Associated Hazards | Relevant GHS Hazard Statements (Inferred) |
| Hydrazide | Corrosive, Toxic, Potential Carcinogen[1] | H301: Toxic if swallowed, H314: Causes severe skin burns and eye damage[1], H350: May cause cancer |
| Sulfonamide | Environmental Hazard | H411: Toxic to aquatic life with long lasting effects[1] |
This table summarizes inferred hazards based on related compounds and functional group analysis.
Step-by-Step Disposal Protocol
The following protocol outlines the approved methodology for the disposal of waste containing this compound. This procedure is designed to mitigate risks and ensure full compliance with safety and environmental regulations.
Experimental Protocol: Chemical Waste Collection and Disposal
-
Waste Segregation:
-
Crucial First Step: Do not mix waste containing this compound with other chemical waste streams.[5] This is to prevent unforeseen chemical reactions that could generate heat, gas, or more hazardous substances.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction quench).
-
Keep away from incompatible materials, particularly strong oxidizing agents, which can react exothermically with hydrazides.[1]
-
-
Containerization:
-
Solid Waste: Collect in a dedicated, robust, and sealable hazardous waste container. The container should be clearly labeled.
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene or glass, depending on the solvent). Ensure the container is compatible with the solvent used.
-
All containers must be kept closed except when adding waste.[6]
-
-
Labeling:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
Liquid waste containers should be placed in secondary containment to prevent spills.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The final and most critical step is the transfer of the hazardous waste to a licensed and reputable chemical waste disposal company.[7][8]
-
This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
-
Provide the contractor with a detailed inventory of the waste.
-
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Causality and Best Practices
The rationale behind this stringent disposal protocol is rooted in the chemical properties of the compound. The hydrazide moiety is a known reducing agent and can react vigorously with oxidizing agents. Improper disposal, such as drain disposal, could lead to the contamination of waterways, posing a significant threat to aquatic ecosystems.[9] Furthermore, the potential toxicity and carcinogenicity of hydrazide derivatives necessitate their complete isolation from the environment and human contact.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific research and environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.
References
-
World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities: global best practices. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 4-Hydrazinylbenzenesulfonamide xhydrochloride. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [Link]
-
Compliance Management International. (2023). Complying with RCRA Hazardous Waste Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
Sources
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide | C8H11NO3S | CID 21127852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide (CAS No. 96134-79-1). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related molecules to establish best practices for handling, personal protective equipment (PPE), and emergency procedures. The recommendations herein are grounded in the known hazards associated with benzenesulfonamide and hydrazine derivatives.
Understanding the Hazard Profile
Assumed GHS Classification and Precautionary Statements:
| Hazard Class | Category | Hazard Statement | Precautionary Statements (selected) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Skin Irritation | 2 | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation | 2A | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate exposure risks. The following recommendations are based on the potential hazards of benzenesulfonamide and hydrazine derivatives.
-
Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves due to their lower chemical resistance. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] In situations where splashing is a risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.[4]
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within a fume hood for handling this compound.
-
Weighing and Transfer: To minimize dust generation, weigh the solid compound carefully. Use a spatula for transfers and avoid pouring the dry powder.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[3] Decontaminate the work area and any equipment used.
Emergency Procedures: A Plan for the Unexpected
Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[4] Seek immediate medical attention.
Spill Management Workflow:
Caption: Workflow for managing a chemical spill.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are crucial to prevent contamination and degradation of the compound.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): Collect in a labeled, sealed, and chemically compatible container. The first rinse of any contaminated glassware should also be collected as hazardous waste.[6]
-
Empty Containers: Triple-rinse with a suitable solvent. The first two rinses must be collected as hazardous waste. After the third rinse and air drying, the container can be disposed of in regular trash, with the label defaced.[6]
-
All disposal must be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][6]
References
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- AKZO NOBEL International Paint (Suzhou) Co.Ltd. (2016, June 29). Safety Data Sheet INTERLINE 1064 PART B.
- Fisher Scientific. (2010, June 5). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- PubChem. 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Angene Chemical. (2025, February 26). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- ChemSigma. 96134-79-1 this compound.
- ChemicalBook. This compound.
- PubChem. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide.
- Dartmouth College. Hazardous Waste Disposal Guide.
Sources
- 1. 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide | C8H11NO3S | CID 21127852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

